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  • Product: 3,5-Dibromopyridin-4(3H)-one
  • CAS: 28419-11-6

Core Science & Biosynthesis

Foundational

Elucidating the Tautomeric Landscape of 3,5-Dibromo-4-Hydroxypyridine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The tautomeric equilibrium between hydroxyl- and oxo-forms of heterocyclic compounds is a critical parameter i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tautomeric equilibrium between hydroxyl- and oxo-forms of heterocyclic compounds is a critical parameter in medicinal chemistry and materials science, profoundly influencing molecular properties such as hydrogen bonding potential, polarity, pKa, and receptor-binding affinity. This guide provides a comprehensive technical analysis of the tautomerism of 3,5-dibromo-4-hydroxypyridine, a halogenated pyridine derivative. We will dissect the theoretical underpinnings of its lactim-lactam equilibrium, detail robust experimental protocols for its characterization, and explore the predictable influence of solvent and electronic effects. While a definitive crystal structure for this specific compound is not available in the surveyed literature, we will construct a robust analytical framework based on established principles of physical organic chemistry and data from analogous systems. This document serves as a practical whitepaper for researchers seeking to characterize and control the tautomeric behavior of functionalized pyridines.

The Theoretical Framework: Hydroxypyridine-Pyridone Tautomerism

The tautomerism of 4-hydroxypyridine is a classic example of lactim-lactim prototropic tautomerism. The molecule exists in a dynamic equilibrium between two forms: the aromatic alcohol, 3,5-dibromo-4-hydroxypyridine (the 'enol' or lactim form), and the non-aromatic cyclic amide, 3,5-dibromo-4(1H)-pyridone (the 'keto' or lactam form).

The position of this equilibrium is dictated by a delicate balance of competing thermodynamic factors:

  • Aromaticity: The hydroxypyridine form possesses a fully aromatic sextet, conferring significant stabilization energy. In contrast, the 4-pyridone form breaks this aromaticity, adopting a cyclohexadienone-like structure.

  • Bond Energies: The formation of a carbon-oxygen double bond (C=O) in the pyridone tautomer is energetically favorable compared to the carbon-oxygen single bond (C-O) in the hydroxypyridine form.

  • Intermolecular Forces: The 4-pyridone tautomer, with its distinct N-H hydrogen bond donor and C=O hydrogen bond acceptor sites, can form highly stable, often dimeric, hydrogen-bonded networks in both solution and the solid state. This intermolecular stabilization is a powerful driving force favoring the pyridone form in condensed phases.[1]

  • Dipole Moment & Solvation: The 4-pyridone form exhibits a significantly larger dipole moment than the 4-hydroxypyridine form.[2] Consequently, polar solvents will preferentially solvate and stabilize the more polar pyridone tautomer, shifting the equilibrium in its favor.[2][3]

In the gas phase, where intermolecular effects are negligible, the aromaticity of the hydroxypyridine form is the dominant factor, making it the more stable tautomer.[4][5] However, in solution and the solid state, the combined effects of hydrogen bonding and solvation overwhelmingly favor the pyridone tautomer for the parent 4-hydroxypyridine system.[1][4]

The Central Equilibrium: 3,5-Dibromo-4-hydroxypyridine vs. 3,5-Dibromo-4(1H)-pyridone

The primary focus of this guide is the equilibrium between the two tautomeric forms of the title compound. The presence of bromine atoms at the 3 and 5 positions introduces significant electronic perturbations that must be considered.

Tautomeric equilibrium of the title compound.
Influence of Dibromo-Substitution

The two bromine atoms are strongly electron-withdrawing groups, primarily through the inductive effect (-I effect). This has two major consequences:

  • Increased Acidity of the Hydroxyl Group: The inductive withdrawal of electron density by the bromines makes the hydroxyl proton of the lactim form more acidic and thus more easily removed.

  • Increased Acidity of the N-H Proton: Similarly, the acidity of the N-H proton in the lactam form is also increased.

Computational studies on substituted pyridones have shown that substituents with strong inductive effects can significantly modulate the position of the equilibrium.[3] The increased acidity of the N-H proton in the pyridone form enhances its hydrogen-bonding capability, further stabilizing this tautomer in protic solvents. Therefore, it is predicted that the dibromo substitution will push the equilibrium even more strongly toward the 3,5-dibromo-4(1H)-pyridone form in condensed phases compared to the unsubstituted parent compound.

Experimental Elucidation of the Tautomeric Equilibrium

A multi-pronged approach combining solid-state analysis and solution-state spectroscopy is required for a complete characterization of the tautomeric system.

Solid-State Structure: The X-Ray Crystallography Protocol

Causality: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. It definitively identifies which tautomer is present and reveals the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. While no structure for the title compound has been publicly deposited, the protocol to obtain it is self-validating and stands as the gold standard.

xray_workflow start Synthesize & Purify Compound crystal Grow Single Crystals (e.g., slow evaporation, vapor diffusion) start->crystal mount Mount Crystal on Diffractometer crystal->mount data Data Collection (Irradiate with X-rays, collect diffraction pattern) mount->data solve Structure Solution (Phase problem, direct methods) data->solve refine Structure Refinement (Least-squares fitting) solve->refine validate Validation & Analysis (Check R-factors, analyze bond lengths, identify H-bonds) refine->validate end Final Structure (CIF file) validate->end caption Fig. 2: Workflow for Single-Crystal X-Ray Diffraction.

Workflow for Single-Crystal X-Ray Diffraction.

Step-by-Step Experimental Protocol:

  • Crystal Growth (The Critical Step):

    • Dissolve the purified 3,5-dibromo-4-hydroxypyridine in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to near-saturation at a slightly elevated temperature.

    • Allow the solution to cool slowly and evaporate over several days in a vibration-free environment. The goal is to obtain clear, well-formed single crystals.

    • Self-Validation: The quality of the diffraction pattern is directly dependent on the quality of the crystal. A poorly formed or polycrystalline sample will not yield a solvable structure.

  • Data Collection:

    • Mount a suitable crystal (typically 0.1-0.3 mm) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting a series of diffraction images.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots to determine their intensities.

    • Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions and thermal parameters using least-squares methods until the calculated and observed diffraction patterns match closely. The final refined structure will unambiguously show the positions of all non-hydrogen atoms, confirming the tautomeric form.

Solution-State Analysis: Spectroscopic Methodologies

In solution, both tautomers may coexist. Spectroscopic techniques are essential for identifying the species present and quantifying their relative populations.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomerism because the two forms have distinct chemical environments, leading to different chemical shifts.[6] If the rate of interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer. The ratio of the integrals of these signals directly corresponds to the tautomeric ratio.[7][8]

Step-by-Step Protocol for Tautomeric Ratio Determination:

  • Sample Preparation:

    • Prepare solutions of the compound at a known concentration (e.g., 10-20 mg/mL) in a range of deuterated solvents to probe environmental effects. Key solvents include:

      • DMSO-d₆ (Polar Aprotic): Excellent for observing both N-H and O-H protons and less likely to catalyze rapid exchange.

      • CDCl₃ (Non-Polar): Favors the less polar hydroxypyridine form.

      • Methanol-d₄ (Polar Protic): Will likely favor the pyridone form but may broaden exchangeable proton signals.

    • Self-Validation: The choice of solvent is a deliberate experimental variable. Observing a shift in the signal integrals upon changing the solvent validates that the observed signals correspond to an equilibrium mixture.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (d1) to allow for accurate integration of all signals.

    • Acquire a ¹³C NMR spectrum. This is particularly useful for observing the carbonyl carbon in the pyridone form.

    • Perform variable temperature (VT) NMR experiments. If two sets of signals are observed, cooling may sharpen them (slowing exchange), while heating may cause them to coalesce, confirming they arise from species in dynamic equilibrium.[7]

  • Data Analysis:

    • Identify the unique signals for each tautomer. The C2/C6 protons in the pyridone form are typically deshielded compared to the hydroxypyridine form.

    • Carefully integrate the signals corresponding to the C2/C6 protons for each tautomer.

    • Calculate the tautomeric constant, K_t = [Pyridone] / [Hydroxypyridine], from the ratio of the integrals.

Table 1: Predicted NMR Chemical Shifts for Tautomer Identification

Tautomer FormKey ¹H SignalExpected δ (ppm)Key ¹³C SignalExpected δ (ppm)
3,5-Dibromo-4-hydroxypyridine H2 / H6~8.0-8.3C4 (C-OH)~155-165
3,5-Dibromo-4(1H)-pyridone H2 / H6~7.7-8.0C4 (C=O)~170-180
N-H>10 (broad)

Note: These are estimated values based on analogous structures. The electron-withdrawing bromines will influence the exact shifts.

B. UV-Vis Spectroscopy

Causality: The two tautomers possess different chromophoric systems. The hydroxypyridine form has a benzenoid-type π-system, while the pyridone form has a conjugated dienone system. These differences result in distinct absorption maxima (λ_max) in the UV-Vis spectrum.[9][10] By analyzing the spectrum in different solvents, one can correlate the observed bands with the corresponding tautomers.[11]

Step-by-Step Protocol for Tautomer Identification:

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a series of solvents of varying polarity, such as hexane (non-polar), acetonitrile (polar aprotic), and water/ethanol (polar protic).[12]

    • Self-Validation: The use of a solvent series is essential. A shift in the relative intensities of absorption bands that correlates with solvent polarity provides strong evidence for a tautomeric equilibrium.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis:

    • The hydroxypyridine (lactim) form typically shows a lower wavelength absorption band, characteristic of a substituted benzene ring.

    • The pyridone (lactam) form, with its more extended conjugation, typically displays a higher wavelength absorption band.[13]

    • Plot the absorbance of the characteristic peaks as a function of solvent polarity. An increase in the intensity of the higher-wavelength band with increasing solvent polarity confirms its assignment to the more polar pyridone tautomer.

Table 2: Expected Solvent Effects on Tautomeric Equilibrium

Solvent TypePolarityH-Bonding AbilityPredominant TautomerRationale
Gas PhaseN/ANoneHydroxypyridine Aromatic stabilization dominates.[4]
Non-polar (e.g., Hexane)LowNoneHydroxypyridine Minimal stabilization of the polar pyridone form.[4]
Polar Aprotic (e.g., DMSO)HighAcceptor OnlyPyridone Strong dipole-dipole interactions stabilize the polar pyridone.
Polar Protic (e.g., Water)HighDonor & AcceptorPyridone (overwhelmingly)Strong H-bonding network stabilizes the pyridone tautomer.[2]

Conclusion

The tautomerism of 3,5-dibromo-4-hydroxypyridine is governed by a predictable interplay of aromaticity, intermolecular forces, and electronic substituent effects. While the aromatic hydroxypyridine (lactim) form is favored in the gas phase, the 4(1H)-pyridone (lactam) tautomer is expected to be the overwhelmingly dominant species in the solid state and in polar solvents. This preference is driven by the formation of stable intermolecular hydrogen bonds and the strong solvation of the pyridone's large dipole moment. The presence of electron-withdrawing bromine atoms further enhances the acidity of the N-H proton, likely strengthening these interactions and pushing the equilibrium further in favor of the pyridone form.

For drug development professionals and researchers, a definitive characterization using the detailed NMR and X-ray crystallography protocols outlined herein is essential. Understanding and controlling this tautomeric equilibrium is paramount, as the distinct physicochemical properties of each tautomer will dictate the molecule's behavior in biological and material systems.

References

  • Abou-Zied, O. K., & Al-Shihi, O. I. K. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Physical Chemistry Chemical Physics, 11(39), 8744-8751. [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link]

  • Cortijo, V., et al. (1982). Thermodynamic constants for tautomerism and ionization of pyridoxine and 3-hydroxypyridine in water–dioxane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1277-1280. [Link]

  • Seela, F., et al. (2018). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Helvetica Chimica Acta, 101(8), e1800094. [Link]

  • Schlegel, H. B., et al. (1986). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 90(21), 5117-5121. [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]

  • Global Substance Registration System. (n.d.). 3,5-DIBROMO-4-HYDROXYPYRIDINE. [Link]

  • Kühn, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2536-2541. [Link]

  • ResearchGate. (2015). UV-vis, NMR and FT-IR spectra of tautomers of vitamin C. Experimental and DFT calculations. [Link]

  • SlideShare. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Huc, I., & Pieters, R. J. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (5), 937-942. [Link]

  • Wang, Y., et al. (2023). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 8(35), 32011-32019. [Link]

  • ResearchGate. (2023). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. [Link]

  • Ghasemi, J., et al. (2007). Spectrophotometric determination of acidity and tautomeric constants and hydrogen bonding strength for a new Schiff base using hard modeling and multivariate curve resolution alternative least squares methods. Analytica Chimica Acta, 581(1), 136-144. [Link]

  • Hirose, K. (2006). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 55, 1-13. [Link]

  • Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 83, 1-74. [Link]

  • ResearchGate. (2014). A simple compound with an unexpectedly complex structure: 4-pyridone 6/5-hydrate. [Link]

  • Semantic Scholar. (2021). NMR of Natural Products as Potential Drugs. [Link]

  • ResearchGate. (2014). UV spectrum of 3-hydroxypyridine. [Link]

  • Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1(6), x160859. [Link]

  • Wikipedia. (n.d.). 4-Pyridone. [Link]

  • Sciencemadness.org. (2016). Tautomers of substituted Pyridines. [Link]

  • ResearchGate. (2008). Structures of (a) 4-pyrone, (b) 3-hydroxy-4-pyrone, (c) 3-hydroxychromen-4-one (3-HC), and (d) 3-hydroxyflavone (3-HF). [Link]

  • Gawinecki, R., et al. (2002). ¹H NMR Supported Analysis of the UV-vis Spectra of (Z) 2-(2-hydroxy-2-phenyl vinyl)-pyridines. Journal of the Argentine Chemical Society, 90(1-2), 43-52. [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-hydroxypyridine. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profile of 3,5-Dibromo-4-pyridone

The following guide details the spectroscopic profile, synthesis, and characterization of 3,5-dibromo-4-pyridone . It is structured for researchers requiring rigorous technical data for compound validation and experiment...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic profile, synthesis, and characterization of 3,5-dibromo-4-pyridone . It is structured for researchers requiring rigorous technical data for compound validation and experimental design.[1]

Executive Summary & Chemical Identity

3,5-Dibromo-4-pyridone (CAS: 25813-25-6) is a halogenated pyridine derivative serving as a critical intermediate in the synthesis of thyromimetics, phosphatase inhibitors, and supramolecular ligands.[1][2] Its utility stems from the labile bromine atoms at the 3,5-positions, which facilitate palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), and the 4-position functionality which allows for tautomeric switching.

Tautomeric Equilibrium

The compound exists in a prototropic tautomeric equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms. In the solid state and polar solvents (DMSO,


), the pyridone  form predominates due to the stabilization of the dipolar resonance contributor. This equilibrium fundamentally dictates the spectroscopic signatures observed in IR and NMR.
FeaturePyridone Form (Dominant)Hydroxypyridine Form (Minor)
Structure NH-lactam (C=O)N-aromatic (C-OH)
Polarity High (Dipolar)Moderate
Key IR Signal

cm


(Broad)
Aromaticity Reduced (Cross-conjugated)Full Heteroaromatic

Synthesis & Purification Workflow

High-purity samples are requisite for accurate spectroscopic assignment.[1] The standard synthesis involves the electrophilic bromination of 4-pyridone.[1]

Experimental Protocol

Reagents: 4-Pyridone (1.0 eq),


 (2.2 eq), KOH (2.5 eq), 

.
  • Dissolution: Dissolve 4-pyridone in aqueous KOH (10% w/v) at 0°C.

  • Bromination: Add bromine dropwise over 30 minutes. The solution will initially turn orange/red before precipitating the product.

  • Reaction: Stir at room temperature for 12 hours.

  • Quenching/Isolation: Acidify to pH 5-6 with dilute HCl. The product precipitates as a white-to-off-white solid.[1][3]

  • Purification: Recrystallize from ethanol or acetic acid.

  • Yield: Typically 80-85%.

Reaction Visualization

SynthesisWorkflow cluster_taut Tautomeric Equilibrium Start 4-Pyridone (Starting Material) Reagent Br2 / KOH (aq) Electrophilic Subst. Start->Reagent 0°C Addition Inter Intermediate Complex Reagent->Inter Stir 12h, RT Product 3,5-Dibromo-4-pyridone (Precipitate) Inter->Product Acidify pH 6 Purify Recrystallization (EtOH/AcOH) Product->Purify Purification Keto Pyridone Form (Polar/Solid) Enol Hydroxypyridine (Gas/Non-polar) Keto->Enol H-shift

Caption: Synthesis pathway via electrophilic aromatic substitution and subsequent tautomeric equilibrium.

Spectroscopic Data Analysis[1][4][5][6][7]

Nuclear Magnetic Resonance (NMR)

Data is typically acquired in DMSO-d


  due to solubility constraints.[1] The symmetry of the molecule simplifies the spectrum significantly.

H NMR (400 MHz, DMSO-d

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
11.5 - 12.5 Broad Singlet (br s)1HN-H Exchangeable proton.[1] Indicates pyridone (NH) form.[1][4][5]
8.42 Singlet (s)2HC2-H , C6-H Deshielded by adjacent N and inductive effect of Br at C3/C5.[1]

Note: In D


O/NaOD (forming the anion), the H2/H6 signal may shift upfield slightly due to increased electron density.

C NMR (100 MHz, DMSO-d

)
Chemical Shift (

, ppm)
AssignmentMechanistic Insight
171.5 C 4 (C=O)Carbonyl carbon.[1] Characteristic of 4-pyridone core.
138.2 C 2, C 6Alpha carbons. Deshielded by Nitrogen.
112.8 C 3, C 5Beta carbons (C-Br).[1][2] Shielded relative to alpha carbons despite halogen presence (heavy atom effect).[1]
Vibrational Spectroscopy (IR)

The infrared spectrum confirms the presence of the carbonyl group, distinguishing the pyridone tautomer from the hydroxypyridine form (which would lack the strong C=O band).

  • 
     (KBr pellet): 
    
    • 3200 - 2800 cm

      
      :  N-H stretch (Broad, H-bonded).
      
    • 1640 - 1660 cm

      
      :  C=O stretch (Strong, Amide-like).[1]
      
    • 1550 cm

      
      :  C=C / C-N skeletal vibrations.[1]
      
    • 600 - 800 cm

      
      :  C-Br stretch.
      
Mass Spectrometry (MS)

The presence of two bromine atoms creates a distinctive isotopic pattern due to the nearly equal natural abundance of


Br and 

Br.
  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 252.89 g/mol [6]

  • Ionization Mode: EI/ESI (+)

m/z PeakRelative AbundanceIon Composition
251 50%

253 100% (Base Peak)

255 50%

172/174 Fragment

(Loss of one bromine)
Physical Properties[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: High melting point, typically >300°C (with decomposition). Literature often reports it as "does not melt below 300°C" or decomposes upon melting, characteristic of the strong intermolecular hydrogen bonding network of pyridones.

  • Solubility: Soluble in DMSO, DMF, dilute aqueous base (forming the pyridinolate anion), and hot acetic acid. Poorly soluble in water and non-polar organic solvents (hexane, ether).

References

  • Synthesis & Properties: ChemicalBook. "3,5-Dibromo-4-pyridone Synthesis and Properties."[1]

  • Tautomerism Studies: Journal of the Chemical Society, Perkin Transactions 2. "Pyridone–hydroxypyridine equilibria in solvents of differing polarity."

  • Spectral Database: PubChem Compound Summary. "3,5-Dibromo-4-pyridinol (CID 99252)."[1]

  • Crystallographic Data: IUCrData. "Crystal structure and packing of dibromo-pyridine derivatives."

  • General Pyridone Chemistry: Organic Chemistry Portal. "Synthesis of 4-pyridones."

Sources

Foundational

1H NMR spectrum of 3,5-Dibromopyridin-4(3H)-one

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromopyridin-4(3H)-one Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromopyridin-4(3H)-one

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3,5-Dibromopyridin-4(3H)-one. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the pivotal role of tautomerism in interpreting the spectrum, offers a detailed prediction of the spectral features, presents a robust experimental protocol for data acquisition, and provides a systematic guide to spectral interpretation. The methodologies and interpretations are grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Chapter 1: Structural and Tautomeric Considerations

3,5-Dibromopyridin-4(3H)-one exists in a tautomeric equilibrium with its enol form, 3,5-Dibromo-4-hydroxypyridine. The position of this equilibrium is a critical factor influencing the observed ¹H NMR spectrum and is highly dependent on environmental conditions such as the solvent, temperature, and pH.

The pyridone (keto) form is generally favored over the hydroxypyridine (enol) form in both solution and the solid state, a preference driven by factors including intermolecular hydrogen bonding.[1] Understanding this equilibrium is the first step in accurately predicting and interpreting the compound's ¹H NMR spectrum.

Caption: Tautomeric equilibrium between the keto and enol forms.

Chapter 2: Predicting the ¹H NMR Spectrum

A proactive analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. Due to the C₂ symmetry in both tautomers (a plane passing through the N and C4 atoms), the protons at positions 2 and 6 are chemically equivalent.

For the Dominant 3,5-Dibromopyridin-4(3H)-one (Keto) Tautomer:

  • H-2 and H-6 Protons: These protons are equivalent and are expected to appear as a single singlet. Their chemical shift will be downfield due to the deshielding effects of the electronegative nitrogen atom and the adjacent bromine atoms.

  • N-H Proton: This proton is exchangeable, and its signal is typically broad. The chemical shift is highly variable and depends significantly on the solvent, concentration, and temperature.

For the 3,5-Dibromo-4-hydroxypyridine (Enol) Tautomer:

  • H-2 and H-6 Protons: These aromatic protons are equivalent and will present as a singlet. Their chemical environment differs from the keto form, leading to a different chemical shift.

  • O-H Proton: Similar to the N-H proton, this signal is broad and its position is highly dependent on experimental conditions.

The following table summarizes the predicted ¹H NMR spectral data:

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Keto: H-2, H-6 ~ 8.0 - 8.5Singlet2HDeshielded by adjacent N and Br atoms.
Keto: N-H Variable (Broad)Singlet (broad)1HExchangeable proton; position is solvent-dependent.
Enol: H-2, H-6 ~ 7.5 - 8.0Singlet2HAromatic protons.
Enol: O-H Variable (Broad)Singlet (broad)1HExchangeable proton; position is solvent-dependent.

Note: These are estimated chemical shifts. Actual values can vary based on the solvent and spectrometer frequency.

Chapter 3: Experimental Protocol for ¹H NMR Acquisition

This section outlines a detailed, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of 3,5-Dibromopyridin-4(3H)-one.

Materials:

  • 3,5-Dibromopyridin-4(3H)-one sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Deuterium oxide (D₂O)

  • High-precision NMR tubes

  • Micropipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 3,5-Dibromopyridin-4(3H)-one sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube. Rationale: DMSO-d₆ is an excellent solvent for polar compounds and is particularly useful for observing exchangeable N-H or O-H protons as sharp signals.

    • Secure the cap and gently vortex the tube until the sample is completely dissolved.

  • Initial Spectrum Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 1-second relaxation delay).

  • D₂O Exchange Experiment:

    • Remove the NMR tube from the spectrometer.

    • Add one drop of D₂O to the sample solution.[2][3]

    • Cap the tube and shake it gently to facilitate the exchange of labile protons (N-H or O-H) with deuterium.

    • Re-insert the tube into the spectrometer, lock, and shim again.

    • Acquire a second ¹H NMR spectrum using the same parameters as before.

workflow cluster_prep Sample Preparation cluster_acq1 Initial Acquisition cluster_d2o D2O Exchange cluster_acq2 Final Acquisition A Weigh 5-10 mg of sample B Dissolve in 0.6 mL DMSO-d6 A->B C Lock and Shim B->C D Acquire 1H NMR Spectrum C->D E Add 1 drop of D2O D->E F Shake to mix E->F G Re-lock and Re-shim F->G H Acquire 2nd 1H NMR Spectrum G->H I I H->I Analyze and Compare Spectra

Caption: Experimental workflow for ¹H NMR analysis.

Chapter 4: Interpretation of the Spectrum

As no publicly available experimental spectrum for 3,5-Dibromopyridin-4(3H)-one could be located at the time of writing, this interpretation is based on the predicted spectral data.

Analysis of the Initial Spectrum (in DMSO-d₆):

  • Identify the Solvent Peak: Locate the residual peak for DMSO at approximately 2.50 ppm.

  • Assign the H-2/H-6 Signal: Look for a singlet in the downfield region, predicted to be between 8.0 and 8.5 ppm. The integration of this peak should correspond to two protons.[4]

  • Locate the Exchangeable Proton: Identify a broad singlet which could be attributed to the N-H proton of the keto tautomer or the O-H proton of the enol tautomer. Its integration should correspond to one proton.

Confirmation with the D₂O Exchange Spectrum:

  • Upon comparing the initial spectrum with the one acquired after the D₂O shake, the signal corresponding to the exchangeable proton (N-H or O-H) will have disappeared or significantly diminished in intensity.[2][3] This provides unambiguous identification of this peak.

  • The disappearance of this peak confirms the presence of a labile proton and aids in distinguishing it from other signals in the spectrum.

Potential Impurities:

  • Knowledge of the synthetic route of 3,5-Dibromopyridin-4(3H)-one is crucial for identifying potential impurities. For instance, if synthesized from 4-aminopyridine, residual starting material or incompletely brominated intermediates could be present.[5]

  • Look for any unexpected signals and compare their chemical shifts and multiplicities with known spectra of potential impurities.

Conclusion

The ¹H NMR spectrum of 3,5-Dibromopyridin-4(3H)-one is characterized by its simplicity, primarily showing a single signal for the two equivalent protons at the 2 and 6 positions and a broad, exchangeable proton signal. The key to accurate interpretation lies in understanding the keto-enol tautomerism and utilizing techniques like D₂O exchange to definitively identify the labile proton. This guide provides the foundational knowledge and a practical framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring accurate structural verification.

References

  • The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. Science Publications. [Link]

  • ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]

  • Table 1 . 1 H-NMR spectra of pyridones I. ResearchGate. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ACS Publications. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed. [Link]

  • Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

  • The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Proton NMR Assignment Tools - The D2O Shake. University of Ottawa. [Link]

  • 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. [Link]

Sources

Exploratory

Physical properties of 3,5-dibromo-4-hydroxypyridine

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-hydroxypyridine Introduction 3,5-Dibromo-4-hydroxypyridine is a halogenated derivative of the pyridine heterocyclic ring system. As with many substi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-hydroxypyridine

Introduction

3,5-Dibromo-4-hydroxypyridine is a halogenated derivative of the pyridine heterocyclic ring system. As with many substituted pyridines, it holds interest for researchers in medicinal chemistry and materials science due to the versatile reactivity of the pyridine core and the influence of its substituents on biological activity and physical characteristics. The presence of two bromine atoms and a hydroxyl group imparts specific properties that are critical for its application in synthesis and drug development. A key feature of 4-hydroxypyridine and its derivatives is the existence of keto-enol tautomerism, which significantly influences its chemical and physical behavior, including aromaticity, hydrogen bonding capability, and acidity. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, grounded in established analytical techniques and theoretical principles.

Chemical Structure and Tautomerism

3,5-Dibromo-4-hydroxypyridine exists in a tautomeric equilibrium with its keto form, 3,5-Dibromo-4(1H)-pyridone. The enol form (hydroxypyridine) possesses a fully aromatic pyridine ring, while the keto form (pyridone) features a carbonyl group and a conjugated diene system within the ring. In solution, the pyridone tautomer is generally favored for the parent 4-hydroxypyridine.[1][2] This equilibrium is crucial as it dictates the molecule's reactivity, polarity, and spectroscopic signature.

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for 3,5-dibromo-4-hydroxypyridine are summarized below. These values are essential for handling, storage, and stoichiometric calculations.

PropertyValueSource(s)
Molecular Formula C₅H₃Br₂NO[3][4]
Molecular Weight 252.89 g/mol [3][4]
CAS Number 25813-25-6[3][4]
Appearance Solid (form may vary)
Melting Point Data not consistently available in peer-reviewed literature. Commercial sources suggest a range, often for related compounds like 3',5'-Dibromo-4'-hydroxyacetophenone (182-187 °C).[5]N/A
Boiling Point Decomposes before boiling. The parent compound, 4-hydroxypyridine, has an estimated boiling point of 380.61 °C.[6]N/A
pKa Experimental data not available. The parent compound, 3-hydroxypyridine, has pKa values of 4.79 and 8.75.[7] The electron-withdrawing bromine atoms are expected to increase the acidity (lower the pKa) of the hydroxyl group.N/A
LogP (calculated) 1.9[4]
Solubility

Spectroscopic Profile

Spectroscopic data provides a molecular fingerprint, essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the C₂ symmetry of the molecule, the two protons on the pyridine ring (at C-2 and C-6) are chemically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single sharp singlet in the aromatic region (typically δ 7.0-8.5 ppm). The hydroxyl proton (or N-H proton in the pyridone tautomer) would appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, this peak would be more clearly observable.

  • ¹³C NMR: The ¹³C NMR spectrum is also simplified by the molecule's symmetry. Three distinct signals are expected for the pyridine ring carbons: one for the equivalent C-2 and C-6, one for the equivalent C-3 and C-5 (bearing the bromine atoms), and one for C-4 (bearing the oxygen atom).

Infrared (IR) Spectroscopy

The IR spectrum of 3,5-dibromo-4-hydroxypyridine would be expected to display characteristic absorption bands reflecting its functional groups and tautomeric nature.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the enol tautomer.

  • N-H Stretch: A band around 3000-3100 cm⁻¹ if the keto tautomer is present.

  • C=O Stretch: A strong, sharp absorption band between 1640-1690 cm⁻¹ is a key indicator of the presence of the pyridone (keto) tautomer.

  • C=C and C=N Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic (or conjugated) pyridine ring system.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹, corresponding to the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming the molecular weight and elemental composition. For 3,5-dibromo-4-hydroxypyridine, the key feature in the mass spectrum is the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

  • Molecular Ion Peak (M⁺): A cluster of peaks will be observed for the molecular ion. The pattern will be:

    • M: Containing two ⁷⁹Br atoms.

    • M+2: Containing one ⁷⁹Br and one ⁸¹Br atom.

    • M+4: Containing two ⁸¹Br atoms.

  • The relative intensity of these M, M+2, and M+4 peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound.[4] The most abundant peak in the molecular ion cluster reported in the NIST database is at m/z 253.[4]

Experimental Protocols

The following sections describe standardized methodologies for determining key physical properties. These protocols are designed to be self-validating and are fundamental to the characterization of any solid chemical compound.

Protocol: Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting range is indicative of high purity.

Methodology:

  • Sample Preparation: Finely crush a small amount of dry 3,5-dibromo-4-hydroxypyridine into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting point.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

melting_point_workflow start Start: Dry Sample prep Crush sample to fine powder start->prep load Pack into capillary tube (2-3 mm) prep->load setup Place in melting point apparatus load->setup heat1 Rapid Heat (10-20°C/min) to find approximate MP setup->heat1 heat2 Slow Heat (1-2°C/min) near approximate MP heat1->heat2 record Record T1 (first liquid) and T2 (all liquid) heat2->record end_node End: Report Melting Range (T1-T2) record->end_node

Caption: Workflow for Melting Point Determination.

Protocol: NMR Sample Preparation (¹H NMR)

Objective: To prepare a solution of the compound suitable for analysis by NMR spectroscopy to confirm its structure.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 3,5-dibromo-4-hydroxypyridine directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended as it will solubilize the compound and allow for the observation of the exchangeable -OH or -NH proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 3,5-dibromo-4-hydroxypyridine presents several hazards.[4]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3,5-Dibromo-4-hydroxypyridine is a halogenated heterocyclic compound whose physical properties are governed by its tautomeric nature and the strong electron-withdrawing effects of the bromine substituents. While comprehensive experimental data for some properties like melting point and pKa are sparse in peer-reviewed literature, its identity can be unequivocally confirmed through a combination of mass spectrometry and NMR spectroscopy. The characteristic isotopic signature from the two bromine atoms in MS and the simple, symmetric pattern in NMR provide a definitive fingerprint. Understanding these properties is paramount for the safe handling and effective application of this compound in synthetic chemistry and drug discovery pipelines.

References

  • The Good Scents Company. 4-hydroxypyridine. Available from: [Link]

  • FDA Global Substance Registration System (GSRS). 3,5-DIBROMO-4-HYDROXYPYRIDINE. Available from: [Link]

  • Wikipedia. 4-Pyridone. Available from: [Link]

  • PubChem. 3,5-Dibromo-4-hydroxypyridine. Available from: [Link]

  • ResearchGate. (PDF) 3,5-Dibromo-4-methylpyridine. Available from: [Link]

  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]

  • ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available from: [Link]

Sources

Foundational

Reactivity profile of the 3,5-dibromo-4-pyridone scaffold

This technical guide details the reactivity profile of the 3,5-dibromo-4-pyridone scaffold. It is structured to provide actionable, mechanistic insights for researchers engaged in small molecule drug discovery and hetero...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile of the 3,5-dibromo-4-pyridone scaffold. It is structured to provide actionable, mechanistic insights for researchers engaged in small molecule drug discovery and heterocyclic methodology.

Content Type: Technical Guide | Version: 1.0

Introduction: The Scaffold Architecture

The 3,5-dibromo-4-pyridone scaffold represents a highly versatile "privileged structure" in medicinal chemistry. Its utility stems from three distinct reactivity vectors:

  • The Ambident Nucleophile (N1 vs. O4): The heterocyclic core exists in a tautomeric equilibrium between the 4-pyridone (lactam) and 4-hydroxypyridine (lactim) forms.

  • The Electrophilic Handles (C3 & C5): The bromine atoms serve as prime sites for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).

  • The C-H Bonds (C2 & C6): While less reactive, these positions are accessible via C-H activation or lithiation strategies, often directed by the C3/C5 substituents.

Tautomeric Equilibrium

In solution, the pyridone (lactam) tautomer generally predominates due to the significant resonance stabilization energy of the amide-like system, despite the loss of formal aromaticity compared to the pyridine ring. However, the reactivity is heavily solvent-dependent.

The Ambident Nucleophile: Controlling N- vs. O-Functionalization

The most immediate challenge in working with 4-pyridones is controlling regioselectivity during alkylation. The nitrogen atom (N1) and the oxygen atom (O4) are both nucleophilic.

Mechanistic Causality
  • N-Alkylation (Thermodynamic/Soft Control): Favored under conditions that permit equilibration or utilize "soft" electrophiles. The N-alkylated product (pyridone) retains the strong carbonyl bond.

  • O-Alkylation (Kinetic/Hard Control): Favored by "hard" electrophiles (e.g., alkyl tosylates, triethyloxonium tetrafluoroborate) or the use of silver salts (Ag+ coordinates the halide, precipitating AgX and leaving a "naked" electrophile that attacks the most electronegative site: Oxygen).

Key Insight: The dielectric constant of the solvent plays a critical role. Polar aprotic solvents (DMF, DMSO) tend to favor N-alkylation by solvating the cation of the base (


 or 

), leaving the pyridone anion free to attack via its nitrogen center (Menschutkin-type reaction).
Protocol 1: Regioselective N-Alkylation

Objective: Synthesis of 1-alkyl-3,5-dibromo-4-pyridone. Scope: Installation of solubility-enhancing groups or R-groups for SAR.

Reagents:

  • Substrate: 3,5-dibromo-4-pyridone (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous is critical.
    
  • Electrophile: Alkyl Halide (e.g., MeI, BnBr) (1.2 equiv)

  • Solvent: DMF (0.2 M concentration)

Workflow:

  • Activation: Charge a flame-dried flask with 3,5-dibromo-4-pyridone and anhydrous

    
     in DMF. Stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the pyridone anion is generated.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 4-12 hours.

  • Monitoring (Self-Validation): Monitor via TLC.

    • N-alkyl product: Typically more polar (lower

      
      ) than the O-alkyl byproduct due to the amide dipole.
      
    • NMR Validation: The C2/C6 protons in the N-alkyl product typically appear as a sharp singlet around

      
       8.0–8.5 ppm. In O-alkyl products (pyridines), these protons are often shielded relative to the pyridone.
      
  • Workup: Pour into ice water. The N-alkylated product often precipitates. If not, extract with EtOAc, wash copiously with water (to remove DMF), and recrystallize from EtOH.

Metal-Mediated Transformations: The C3/C5 Vectors

The 3,5-dibromo substitution pattern allows for the rapid construction of "propeller-shaped" molecules or dense heteroaromatic systems. The primary reaction here is the Suzuki-Miyaura Cross-Coupling .

Mechanistic Insight

The C-Br bond at C3/C5 is activated for oxidative addition by the electron-deficient nature of the pyridone ring. However, the adjacent carbonyl (C4) and the potential for coordination to the N1 (or O4) can poison palladium catalysts.

  • Catalyst Choice:

    
     is standard, but for sterically demanding couplings (ortho-substituted boronic acids), 
    
    
    
    or Buchwald precatalysts (e.g., XPhos Pd G3) are superior.
  • Desymmetrization: While the molecule is symmetric, statistical desymmetrization (using 1.0 equiv of boronic acid) is difficult. It is often more effective to perform exhaustive bis-coupling or use a 3-bromo-5-chloro analog if sequential functionalization is required.

Protocol 2: Exhaustive Bis-Arylation (Suzuki Coupling)

Objective: Synthesis of 3,5-diaryl-4-pyridone derivatives.

Reagents:

  • Substrate: N-substituted-3,5-dibromo-4-pyridone (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (2.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (4.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Degassing: Combine substrate, boronic acid, and solvent in a pressure vial. Sparge with Argon for 10 minutes. Critical: Oxygen is the enemy of this catalytic cycle.

  • Catalyst Addition: Add the Pd catalyst and aqueous base. Seal immediately.

  • Reaction: Heat to 90-100°C for 16 hours.

  • Monitoring: TLC will show the disappearance of the starting material (

    
     ~0.5 in 50% EtOAc/Hex) and the appearance of the mono-coupled (intermediate) and bis-coupled (product) spots.
    
  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Visualization: Reactivity & Pathways

The following diagram maps the core reactivity pathways of the scaffold.

ReactivityProfile Core 3,5-dibromo-4-pyridone N_Alkyl N-Alkyl Pyridone (Thermodynamic) Core->N_Alkyl K2CO3, DMF Soft Electrophile O_Alkyl O-Alkyl Pyridine (Kinetic/Hard) Core->O_Alkyl Ag2CO3, Benzene or Hard Electrophile Mono_Aryl 3-Aryl-5-bromo Intermediate N_Alkyl->Mono_Aryl Suzuki Coupling (1.0 eq Ar-B(OH)2) Bis_Aryl 3,5-Diaryl-4-pyridone (Final Target) Mono_Aryl->Bis_Aryl Suzuki Coupling (Excess Ar-B(OH)2)

Caption: Divergent reactivity pathways. Green path indicates the preferred route for stable scaffold generation (N-alkylation followed by C-C bond formation).

Analytical Data Summary

When characterizing these derivatives, specific spectroscopic signatures confirm the regiochemistry.[1]

FeatureN-Alkyl Isomer (Pyridone)O-Alkyl Isomer (Alkoxypyridine)
IR (C=O) Strong band at 1650–1670 cm⁻¹ Absent (Aromatic C=C/C-N only)
¹H NMR (C2/C6-H)

8.0 – 8.5 ppm
(Deshielded)

8.4 – 8.8 ppm
(Variable, often sharper)
¹³C NMR (C4)

~170–175 ppm
(Carbonyl)

~160–165 ppm
(C-O aromatic)
UV-Vis

> 280 nm (Extended conjugation)

< 270 nm (Pyridine-like)

Advanced Workflow: Suzuki Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting low yields in the bis-arylation step. The oxidative addition into the second bromine (on the mono-arylated intermediate) is often slower due to increased steric bulk.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for hindered substrates) Pd0->OxAdd + R-Br PdII_Ar_Br Pd(II)-Ar-Br Complex OxAdd->PdII_Ar_Br TransMet Transmetallation (Requires Base) PdII_Ar_Br->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Simplified Suzuki-Miyaura cycle. For 3,5-dibromo-4-pyridones, the first cycle is fast; the second cycle requires higher temperature/active ligands.

References

  • Beilstein J. Org.[2] Chem. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

  • Chemical Science (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

  • Molecules (2021). Regioselective Functionalization of Quinolines through C-H Activation.

  • Journal of Organic Chemistry (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.

  • Youngstown State University . The alkylation of 4-pyridone.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling with 3,5-dibromo-4-pyridone

Application Note: Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-4-pyridone Scaffolds Part 1: Strategic Overview & Chemical Logic The 3,5-dibromo-4-pyridone scaffold represents a unique challenge and opportunity in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3,5-Dibromo-4-pyridone Scaffolds

Part 1: Strategic Overview & Chemical Logic

The 3,5-dibromo-4-pyridone scaffold represents a unique challenge and opportunity in medicinal chemistry. It serves as a dense functionality platform, allowing for the rapid construction of P38 MAP kinase inhibitors and other atropisomeric biaryl pharmacophores. However, this substrate presents two distinct chemical hurdles that defeat standard Suzuki protocols:

  • Catalyst Poisoning (The Tautomer Trap): The free N-H 4-pyridone exists in equilibrium with 4-hydroxypyridine. Both the basic ring nitrogen and the exocyclic oxygen are competent ligands for Palladium(II), frequently leading to the formation of catalytically inactive Pd-substrate complexes (Pd-black precipitation).

  • Symmetry & Reactivity: The C3 and C5 positions are electronically identical and highly electrophilic. Controlling mono-arylation (desymmetrization) versus bis-arylation requires precise kinetic control, not just stoichiometric adjustment.

The Core Directive: Reliability in drug discovery synthesis dictates that we mask the nitrogen prior to coupling. While direct coupling of the free pyridone is chemically possible, it requires excessive catalyst loading (>10 mol%) and yields are inconsistent. The protocols below prioritize the N-protected route (N-Methyl/N-Benzyl) as the industry-standard "Self-Validating System."

Part 2: Decision Matrix & Workflow

The following decision tree outlines the synthetic strategy based on your target molecule's requirements.

G Start Substrate: 3,5-Dibromo-4-pyridone Decision Target Requirement? Start->Decision Step1 Step 1: N-Alkylation (Masking the Poison) Decision->Step1 All Routes RouteA Route A: Symmetric Bis-Aryl Step2A Step 2A: Exhaustive Coupling (Excess ArB(OH)2, 100°C) RouteA->Step2A RouteB Route B: Non-Symmetric (Mono-Aryl) Step2B Step 2B: Controlled Mono-Coupling (Stoichiometric Control, 60-80°C) RouteB->Step2B Step1->RouteA Step1->RouteB FinalA Product: 3,5-Diaryl-1-alkyl-4-pyridone Step2A->FinalA FinalB Intermediate: 3-Aryl-5-bromo-1-alkyl-4-pyridone Step2B->FinalB FinalB->FinalA Step 3: Second Coupling

Figure 1: Strategic workflow for desymmetrization vs. exhaustive coupling of dibromopyridones.

Part 3: Detailed Experimental Protocols

Protocol 1: N-Alkylation (The Enabler)

Objective: Convert 3,5-dibromo-4-pyridone into a Suzuki-competent substrate (e.g., N-Methyl derivative). Rationale: N-alkylation prevents Pd-coordination and increases solubility in non-polar coupling solvents.

Reagents:

  • 3,5-Dibromo-4-pyridone (1.0 equiv)

  • Methyl Iodide (MeI) (1.2 equiv) or Benzyl Bromide

  • K₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: DMF (0.5 M concentration)

Procedure:

  • Charge a round-bottom flask with 3,5-dibromo-4-pyridone and anhydrous K₂CO₃.

  • Add DMF and stir at room temperature for 15 minutes to deprotonate (slight color change may occur).

  • Add MeI dropwise (Exothermic).

  • Stir at 40°C for 4 hours . (Note: O-alkylation is kinetically favored at low temps with Ag salts; thermodynamic N-alkylation is favored with K₂CO₃/Heat).

  • Workup: Pour into ice water. The N-alkyl product usually precipitates. Filter, wash with water, and dry. Recrystallize from EtOH if necessary.

Protocol 2: Regioselective Mono-Arylation (Desymmetrization)

Objective: Synthesize 3-aryl-5-bromo-1-methyl-4-pyridone. Challenge: Preventing the second coupling ("over-cooking").

Key Parameter Table:

ParameterConditionScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM (2-3 mol%)Bidentate ligand resists displacement; robust for heteroaryl halides.
Boronic Acid 1.05 equivStrict stoichiometry is vital. Excess leads to bis-coupling.
Base Na₂CO₃ (2.0 M aq, 2.0 equiv)Mild base prevents hydrolysis of the starting material.
Solvent 1,4-Dioxane / Water (4:[1]1)"Wet" conditions accelerate the transmetalation step.
Temp 60°C - 70°C Lower temperature kinetically differentiates the first vs. second bromide.

Step-by-Step:

  • Degassing: In a reaction vial, combine 1-methyl-3,5-dibromo-4-pyridone (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl₂ (0.02 equiv).

  • Evacuate and backfill with Argon (x3). Oxygen is the enemy of low-loading catalytic cycles.

  • Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ solution.

  • Heat to 65°C and monitor by LCMS every 30 minutes.

  • Endpoint: Stop when starting material is <5%. You will likely see ~5-10% bis-coupled byproduct.

  • Purification: Flash chromatography (DCM/MeOH gradient). The mono-bromo product is significantly less polar than the pyridone starting material but distinct from the bis-aryl.

Protocol 3: Exhaustive Bis-Arylation

Objective: Synthesize symmetric 3,5-diaryl-1-methyl-4-pyridone.

Modifications from Protocol 2:

  • Boronic Acid: 2.5 - 3.0 equiv.

  • Catalyst: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%) or SPhos.

    • Why XPhos? This bulky, electron-rich biaryl phosphine ligand facilitates the oxidative addition into the electron-rich (due to the first aryl group) intermediate and promotes reductive elimination.

  • Temperature: 100°C (Reflux).

  • Time: 4-16 hours.

Part 4: Mechanism & Troubleshooting

Understanding the catalytic cycle is crucial for troubleshooting "stalled" reactions.

Cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for Ar-Cl, fast for Ar-Br) Pd0->OxAdd + Ar-Br PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII TransMet Transmetalation (Requires Base/OH-) PdII->TransMet + Ar-B(OH)2 / Base Poison OFF-CYCLE PATHWAY: Pd Coordination to Pyridone O/N PdII->Poison If N is unprotected RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the off-cycle poisoning trap common in pyridone chemistry.

Troubleshooting Guide:

  • Problem: Black Precipitate (Pd Black) immediately.

    • Cause: Catalyst decomposition ("death"). Likely due to lack of phosphine ligand stabilization or oxygen leak.

    • Fix: Switch to Pd(dppf)Cl₂ (more thermally stable) or increase ligand:Pd ratio to 2:1. Ensure rigorous degassing.

  • Problem: Low Conversion, Starting Material Remains.

    • Cause: Pyridone rings are electron-deficient, making the C-Br bond reactive, BUT the oxidative addition complex can be stable and slow to transmetalate.

    • Fix: Switch base to Cs₂CO₃ or K₃PO₄ (anhydrous) in DMF. The "Cesium Effect" often boosts solubility and reactivity of the boronate species.

  • Problem: Protodebromination (Ar-Br becomes Ar-H).

    • Cause: A common side reaction in electron-deficient heterocycles, especially in alcohols (MeOH/EtOH).

    • Fix: Use aprotic solvents (Dioxane, Toluene, DMF). Avoid alcoholic co-solvents.

References

  • Regioselective Suzuki Coupling on Pyridinium Salts: Alvarez-Builla, J., et al. "Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides." Tetrahedron (2006). (Validates regioselectivity trends in 3,5-dibromo systems).

  • General Heteroaryl Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995). (Foundational text for mechanism).

  • N-Alkylation of Pyridones (Prevention of O-Alkylation): Ruda, M., et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation." Journal of Combinatorial Chemistry (2002). (Protocol for Step 1).

  • Optimization of Catalyst Systems for Heterocycles: Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society (2005). (Basis for recommending XPhos/SPhos).

  • Direct Arylation and Coupling of 4-Pyridones: Garg, N. K., et al. "Survey of the Suzuki-Miyaura Coupling of Pyridyl Derivatives." Organic Letters (2016). (Context for reactivity of pyridyl halides).

Sources

Application

Use of 3,5-Dibromopyridin-4(3H)-one in medicinal chemistry

Part 1: Executive Summary & Structural Utility 3,5-Dibromopyridin-4(3H)-one (CAS: 17282-04-1) is a high-value scaffold in medicinal chemistry, serving as a bioisostere for 3,5-dibromophenol and a precursor to polysubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Utility

3,5-Dibromopyridin-4(3H)-one (CAS: 17282-04-1) is a high-value scaffold in medicinal chemistry, serving as a bioisostere for 3,5-dibromophenol and a precursor to polysubstituted pyridines. Its utility stems from its ambident reactivity and orthogonal functionalization potential .[1]

For the medicinal chemist, this molecule offers two distinct tactical advantages:

  • The "Phenol Mimic" Effect: The 3,5-dihalo-4-pyridone core mimics the steric and electronic properties of the phenolic ring in thyroid hormones (T3/T4), making it a privileged scaffold for thyromimetics and nuclear receptor ligands [1].

  • Divergent Synthesis: The core exists in a tautomeric equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms. By manipulating reaction conditions, you can selectively lock the core into an N-substituted pyridone (kinase inhibitor scaffold) or an O-substituted pyridine (biaryl ether scaffold).

Part 2: Divergent Synthetic Protocols

The following protocols are designed for high reproducibility and scalability. They address the critical challenge of controlling N- vs. O-alkylation.

Core Synthesis: Preparation of 3,5-Dibromopyridin-4(3H)-one

Prerequisite: Start with commercially available 4(1H)-pyridone.

  • Dissolution: Dissolve 4-pyridone (10 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add a solution of bromine (Br₂, 22 mmol, 1.1 equiv per site) in acetic acid dropwise at room temperature.

  • Reaction: Heat to 60°C for 4 hours. A heavy precipitate will form.

  • Workup: Cool to 0°C. Filter the solid and wash with cold water followed by cold ethanol.

  • Purification: Recrystallize from ethanol/water to yield white needles.

    • Yield Target: >85%[1][2][3][4]

    • QC Check: ¹H NMR (DMSO-d₆) should show a broad singlet (NH) ~11-12 ppm and a singlet (C2/C6-H) ~8.5 ppm.

Branch Point: Controlling Regioselectivity

The choice of base and solvent is the "switch" that determines your scaffold trajectory.

Target ScaffoldReaction TypeKey ReagentsSolvent SystemMechanism
Pyridone (N-Subst.) N-AlkylationNaH or Cs₂CO₃DMF or DMSOThermodynamic Control (Soft-Soft)
Pyridine (O-Subst.) O-AlkylationAg₂CO₃ or Ag₂OToluene or BenzeneKinetic/Chelation Control (Hard-Hard)

Target:N-Alkyl-3,5-dibromopyridin-4-ones.

  • Deprotonation: Suspend 3,5-dibromopyridin-4(3H)-one (1.0 equiv) in anhydrous DMF (0.2 M) under Argon. Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min until H₂ evolution ceases.

    • Note: The solution will turn clear/yellowish.

  • Alkylation: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

  • Execution: Warm to RT and stir for 2-12 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.[1]

  • Validation: ¹H NMR will show a significant upfield shift of the C2/C6 protons compared to the O-isomer due to loss of aromaticity in the central ring.

Target: 4-Alkoxy-3,5-dibromopyridines.

  • Suspension: Suspend 3,5-dibromopyridin-4(3H)-one (1.0 equiv) and silver carbonate (Ag₂CO₃, 1.5 equiv) in anhydrous Toluene (0.1 M).

    • Critical: Protect from light (wrap flask in foil).[1]

  • Addition: Add the alkyl halide (R-X, 1.2 equiv).

  • Execution: Reflux (110°C) for 12-24 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note:O-alkylated products are typically less polar (higher R_f) than N-alkylated isomers.

Part 3: Advanced Functionalization (Suzuki-Miyaura Coupling)

Once "locked" (N- or O-substituted), the 3,5-dibromo positions become prime sites for Pd-catalyzed cross-coupling.

Challenge: The electron-deficient nature of the pyridine ring can make oxidative addition sluggish. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.

Standard Protocol for Bis-Arylation:

  • Load: Combine N-substituted-3,5-dibromopyridone (1.0 equiv), Aryl Boronic Acid (2.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and SPhos (4-8 mol%) or Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1).

  • Heat: 90°C for 16 hours.

  • Result: This yields the 3,5-bis(aryl) derivative.[5] Mono-coupling is difficult to control without stoichiometric restriction (0.9 equiv boronic acid) and lower temperatures (60°C).

Part 4: Visualizing the Workflow

The following diagram maps the divergent synthetic pathways available from the core scaffold.

G Start 4(1H)-Pyridone Core 3,5-Dibromopyridin-4(3H)-one (The Core) Start->Core Br2, AcOH, 60°C N_Path N-Alkylation (NaH, DMF) Core->N_Path Thermodynamic Control O_Path O-Alkylation (Ag2CO3, Toluene) Core->O_Path Kinetic/Ag-Assisted N_Prod N-Alkyl-3,5-dibromopyridone (Kinase Scaffold) N_Path->N_Prod Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) N_Prod->Suzuki Ar-B(OH)2 O_Prod 4-Alkoxy-3,5-dibromopyridine (Biaryl Ether Scaffold) O_Path->O_Prod O_Prod->Suzuki Ar-B(OH)2 Final Functionalized Drug Candidate Suzuki->Final

Caption: Divergent synthesis map for 3,5-Dibromopyridin-4(3H)-one. Path A yields pyridone scaffolds; Path B yields pyridine scaffolds.

Part 5: Case Study – Thyromimetic Design

Application: Synthesis of a TRβ-selective agonist (Sobetirome analog). Rationale: The 3,5-dibromo-4-hydroxypyridine motif is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in T3 (Triiodothyronine). The pyridine nitrogen improves water solubility and CNS penetration compared to the phenyl analog [2].

Synthetic Strategy:

  • Start: 3,5-Dibromopyridin-4(3H)-one.

  • Protection: O-Alkylation with MOM-Cl (Methoxymethyl chloride) using Ag₂CO₃ (Protocol B).

    • Why? Protects the oxygen and locks the pyridine aromaticity for coupling.

  • Coupling: Suzuki coupling with 4-hydroxyphenylboronic acid pinacol ester (protected).

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the MOM group, reverting the core to the bioactive 4-hydroxy-3,5-dibromopyridine (tautomerizes to pyridone in solution, but binds receptor as the phenol mimic).

Part 6: References

  • Placek, A. T., et al. (2016). "Increasing Thyromimetic Potency through Halogen Substitution." ChemMedChem, 11(22), 2459–2465. Link[1]

  • Ferrara, S. J., et al. (2017). "Ester prodrugs of a thyromimetic sobetirome analog." Bioorganic & Medicinal Chemistry, 25(10), 2743-2753. Link[1]

  • Comins, D. L., & Gao, J. (1994).[1] "N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone." Tetrahedron Letters, 35(18), 2819-2822. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 3,5-Dibromo-4-Pyridone Scaffold

Abstract The 4-pyridone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically relevant kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the kinase hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-pyridone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically relevant kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal anchor for inhibitor design. This guide provides a detailed technical overview and actionable protocols for leveraging 3,5-dibromo-4-pyridone as a versatile starting material for the synthesis of diverse kinase inhibitor libraries. We will explore the strategic, regioselective functionalization of this scaffold through modern cross-coupling methodologies, focusing on the causality behind experimental choices to empower researchers in drug discovery.

Introduction: The Strategic Value of the 3,5-Dibromo-4-Pyridone Core

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of small-molecule kinase inhibitors remains a primary focus of pharmaceutical research.[3][4] The pyridine and pyridone heterocycles are cornerstones in this field, present in a vast number of approved drugs and clinical candidates.[5][6][7]

The 3,5-dibromo-4-pyridone scaffold offers a distinct advantage for library synthesis. It possesses two chemically distinct bromine atoms at the C3 and C5 positions, which can be sequentially and selectively functionalized using palladium-catalyzed cross-coupling reactions.[8][9] This "two-handle" approach allows for the controlled, stepwise introduction of different chemical moieties, enabling the rapid generation of structurally diverse and complex molecules from a single, common intermediate. This strategy is paramount for efficiently exploring the structure-activity relationship (SAR) required to optimize inhibitor potency and selectivity.[10][11]

cluster_kinase Kinase ATP Binding Site cluster_inhibition Competitive Inhibition Kinase Kinase (Hinge Region) Substrate Substrate Kinase->Substrate ATP ATP ATP->Kinase Kinase_Inhibited Kinase (Hinge Region) Inhibitor Pyridone-Based Inhibitor Inhibitor->Kinase_Inhibited

Caption: Kinase inhibition by a pyridone-based drug.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The workhorse reactions for functionalizing the 3,5-dibromo-4-pyridone core are palladium-catalyzed cross-couplings. These reactions provide robust and versatile methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[12][13]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful method for installing aryl or heteroaryl groups onto the pyridone scaffold.[12] These groups are crucial for occupying hydrophobic pockets within the kinase active site and establishing key interactions. The reaction couples the aryl halide (our dibromopyridone) with an organoboron reagent (a boronic acid or ester).[14][15]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃ is common. The choice depends on the stability and reactivity required.

  • Ligand: Phosphine ligands are essential. They stabilize the palladium center, modulate its reactivity, and facilitate the catalytic cycle. For simple couplings, PPh₃ may suffice. For more challenging substrates, specialized ligands (e.g., SPhos, XPhos) may be required to promote oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center. The choice of base can significantly impact yield and is often screened for optimization.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typical. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Mon-Arylation

This protocol targets the mono-substitution of 3,5-dibromo-4-pyridone. Regioselectivity can sometimes be achieved by controlling stoichiometry and reaction conditions, with the C5 position often being slightly more reactive in some contexts.[9]

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromo-4-pyridone (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitoring (Trustworthiness): Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stain the TLC plate with potassium permanganate to visualize the spots. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Parameter Typical Reagents & Conditions Purpose
Aryl Halide 3,5-dibromo-4-pyridoneElectrophilic partner
Boron Reagent Arylboronic Acid / EsterNucleophilic partner
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boron reagent
Solvent Dioxane/H₂O, Toluene/H₂ODissolves reactants and base
Temperature 80 - 110 °CProvides activation energy

Table 1: Summary of typical Suzuki-Miyaura coupling conditions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, which are vital for creating the hydrogen bond donors and acceptors that interact with the kinase hinge region.[16][17] This reaction couples an aryl halide with a primary or secondary amine.[13][18][19]

Causality Behind Experimental Choices:

  • Palladium Catalyst & Ligand: This reaction is highly dependent on specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, RuPhos).[16] These ligands promote the difficult reductive elimination step that forms the C-N bond and prevents catalyst decomposition. The combination of a palladium source (like Pd₂(dba)₃) and a specific ligand is crucial for success.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS or K₃PO₄ can be used for sensitive substrates. The base deprotonates the amine, making it a better nucleophile, and facilitates the catalytic cycle.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Protocol 2: General Procedure for Buchwald-Hartwig Mono-Amination
  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the starting aryl halide (e.g., 5-aryl-3-bromo-4-pyridone, 1.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., Xantphos, 0.05 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

  • Reactant Addition: Add the amine (1.2 eq.) followed by the base (e.g., NaOtBu, 1.5 eq.).

  • Reaction Execution: Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.

  • Monitoring (Trustworthiness): Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected mass of the product confirms conversion.

  • Work-up & Purification:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude material by flash column chromatography or preparative HPLC.

Parameter Typical Reagents & Conditions Purpose
Aryl Halide Bromo-pyridone intermediateElectrophilic partner
Amine Primary or Secondary AmineNucleophilic partner
Catalyst System Pd₂(dba)₃ + Ligand (e.g., Xantphos)Facilitates C-N bond formation
Base NaOtBu, LHMDS, Cs₂CO₃Deprotonates amine
Solvent Toluene, Dioxane (Anhydrous)Aprotic reaction medium
Temperature 90 - 110 °CProvides activation energy

Table 2: Summary of typical Buchwald-Hartwig amination conditions.

Integrated Synthesis Workflow: A Step-by-Step Approach

The true power of 3,5-dibromo-4-pyridone lies in its capacity for sequential, regioselective functionalization. By combining the protocols above, one can build complex molecular architectures.

cluster_suzuki Step 1: C-C Bond Formation cluster_buchwald Step 2: C-N Bond Formation Start 3,5-Dibromo-4-pyridone Intermediate 5-Aryl-3-bromo-4-pyridone Start->Intermediate Suzuki Coupling (Protocol 1) Suzuki_Reagents Arylboronic Acid Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C Final_Product Final Inhibitor 5-Aryl-3-amino-4-pyridone Intermediate->Final_Product Buchwald-Hartwig Amination (Protocol 2) Buchwald_Reagents Amine (R-NH2) Pd2(dba)3, Xantphos NaOtBu, Toluene, 100°C

Caption: Sequential functionalization workflow.

Workflow Protocol:

  • Step 1: Selective Suzuki-Miyaura Coupling.

    • Begin with 3,5-dibromo-4-pyridone.

    • Employ Protocol 1 , using slightly substoichiometric amounts of the boronic acid (e.g., 0.95 eq.) to favor mono-arylation and leave some starting material behind, which is easier to separate than the di-arylated product.

    • After purification, you will obtain the 5-Aryl-3-bromo-4-pyridone intermediate.

  • Step 2: Buchwald-Hartwig Amination.

    • Use the purified 5-Aryl-3-bromo-4-pyridone from the previous step as the starting material.

    • Employ Protocol 2 to couple this intermediate with a desired amine. The remaining bromine at the C3 position is now the site of reaction.

    • Purification will yield the final, unsymmetrically disubstituted target molecule: 5-Aryl-3-amino-4-pyridone .

This sequential approach provides a robust and modular route to a wide array of potential kinase inhibitors, where the "Aryl" and "Amino" groups can be varied systematically to build a focused library for biological screening.

Final Compound Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Analysis Example Data for a Hypothetical Product Purpose
¹H NMR δ 8.1 (s, 1H), 7.5-7.2 (m, 5H), 5.4 (br s, 1H), 4.1 (t, 2H), 2.5 (t, 2H)Confirms proton environment and structural integrity.
¹³C NMR δ 175.1, 155.2, 140.3, 135.8, 129.1, 128.5, 126.3, 110.2, 45.6, 30.1Confirms the carbon skeleton of the molecule.
Mass Spec (HRMS) [M+H]⁺ calculated: 315.1234; found: 315.1236Confirms the exact mass and elemental formula.
Purity (HPLC/LC-MS) >95% at 254 nmQuantifies the purity of the final compound.

Table 3: Example characterization data for a synthesized kinase inhibitor.

Conclusion

3,5-dibromo-4-pyridone is an exceptionally valuable and versatile building block for the synthesis of kinase inhibitors. By mastering sequential palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently generate diverse libraries of complex molecules. The protocols and strategic insights provided herein serve as a foundation for researchers to rationally design and synthesize novel therapeutics targeting the kinome.

References

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • RSC Publishing. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

  • PMC - NIH. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[8][20][21]triazine-6-carbonitrile (MGL-3196).... [Link]

  • MDPI. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • PMC - NIH. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. [Link]

  • Request PDF. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]

  • MDPI. (n.d.). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. [Link]

  • PMC - NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. [Link]

  • RSC Publishing. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • PMC - NIH. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]

  • PubMed. (2020). Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Growing Importance of Pyridone Scaffolds in Modern Drug Discovery with 2-Cyano-5-hydroxypyridine. [Link]

  • ResearchGate. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications. [Link]

  • PMC - NIH. (n.d.). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Medicinal Chemistry. (n.d.). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. [Link]

  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. [Link]

  • American Chemical Society. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. [Link]

  • NIH. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. [Link]

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Application

Application Notes and Protocols for 3,5-dibromo-4-pyridone in Agrochemical Synthesis

Introduction: The Strategic Importance of the Pyridone Scaffold in Modern Agrochemicals The pyridone structural motif is a cornerstone in the development of novel agrochemicals, offering a versatile scaffold for creating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridone Scaffold in Modern Agrochemicals

The pyridone structural motif is a cornerstone in the development of novel agrochemicals, offering a versatile scaffold for creating compounds with a wide array of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3][4] Its prevalence stems from a combination of factors: the nitrogen atom in the ring can engage in crucial hydrogen bonding interactions with biological targets, and the ring system itself is amenable to a variety of chemical modifications. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity, all of which are critical for developing effective and safe crop protection agents.[5]

Among the various substituted pyridones, 3,5-dibromo-4-pyridone stands out as a particularly valuable building block. The two bromine atoms at the 3 and 5 positions are not merely passive substituents; they are highly functional handles that pave the way for sophisticated molecular engineering through modern synthetic methodologies.[6] The strategic placement of these bromine atoms allows for selective and sequential functionalization, enabling the synthesis of complex molecular architectures from a relatively simple starting material. This application guide provides a detailed exploration of the synthetic utility of 3,5-dibromo-4-pyridone, with a focus on its application in the synthesis of agrochemical candidates, supported by detailed protocols and mechanistic insights.

Chemical Properties and Reactivity Profile

3,5-dibromo-4-pyridone exists in tautomeric equilibrium with 3,5-dibromo-4-hydroxypyridine. For the purpose of the synthetic applications discussed herein, we will primarily consider the pyridone form. The key to its synthetic utility lies in the reactivity of the C-Br bonds. These bonds are susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[7][8]

The two bromine atoms exhibit differential reactivity, which can be exploited for selective functionalization. The C-Br bond at the 3-position is generally more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed cycles compared to the C-Br bond at the 5-position. This difference, while subtle, can be leveraged through careful control of reaction conditions to achieve regioselective transformations.

The most pertinent reactions for derivatizing 3,5-dibromo-4-pyridone in an agrochemical context include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

  • Buchwald-Hartwig Amination: For the installation of substituted amino moieties.

  • Sonogashira Coupling: For the incorporation of alkyne fragments.

These reactions are fundamental in the agrochemical industry for building the complex molecular frameworks required for high biological activity.[7]

Application in the Synthesis of a Prototypical Fungicide Scaffold

To illustrate the synthetic utility of 3,5-dibromo-4-pyridone, we will outline a synthetic sequence to a hypothetical, yet plausible, fungicide scaffold. This scaffold will feature a substituted aryl group at the 3-position and an amino group at the 5-position, both common features in commercial fungicides.

Synthetic Workflow Overview

The overall synthetic strategy involves a sequential, regioselective functionalization of the 3,5-dibromo-4-pyridone core. The first step is a Suzuki-Miyaura coupling to introduce an aryl moiety at the more reactive 3-position. This is followed by a Buchwald-Hartwig amination to install an amine at the 5-position.

G A 3,5-Dibromo-4-pyridone B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) A->B C 3-Aryl-5-bromo-4-pyridone B->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) C->D E 3-Aryl-5-amino-4-pyridone Derivative (Fungicide Scaffold) D->E

Caption: Synthetic workflow for a fungicide scaffold.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 3-Position

Objective: To synthesize 3-(4-chlorophenyl)-5-bromo-4-pyridone.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is chosen as a robust and commonly used catalyst for Suzuki couplings involving bromo-pyridines.

  • Base: Sodium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without promoting unwanted side reactions.

  • Solvent System: A mixture of toluene, ethanol, and water allows for the dissolution of both the organic and inorganic reagents, creating a homogenous reaction mixture essential for efficient catalysis.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3,5-dibromo-4-pyridone252.892.53 g10.0
4-Chlorophenylboronic acid156.371.72 g11.0
Pd(PPh₃)₄1155.560.58 g0.5
Sodium Carbonate105.992.12 g20.0
Toluene-50 mL-
Ethanol-10 mL-
Water-10 mL-

Procedure:

  • To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dibromo-4-pyridone (2.53 g, 10.0 mmol), 4-chlorophenylboronic acid (1.72 g, 11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add toluene (50 mL), ethanol (10 mL), and water (10 mL) to the flask.

  • Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.

  • Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-chlorophenyl)-5-bromo-4-pyridone.

Expected Yield: 75-85%

Protocol 2: Buchwald-Hartwig Amination at the 5-Position

Objective: To synthesize 3-(4-chlorophenyl)-5-(propylamino)-4-pyridone.

Causality of Experimental Choices:

  • Catalyst System: A combination of Pd₂(dba)₃ and Xantphos is a highly effective catalytic system for the amination of bromo-pyridines, offering good yields and functional group tolerance.

  • Base: Cesium carbonate is a strong base that is particularly effective in Buchwald-Hartwig aminations.

  • Solvent: Dioxane is a common solvent for this type of reaction due to its high boiling point and ability to dissolve a wide range of organic compounds.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3-(4-chlorophenyl)-5-bromo-4-pyridone288.452.31 g8.0
Propylamine59.110.71 g12.0
Pd₂(dba)₃915.720.15 g0.16
Xantphos578.680.28 g0.48
Cesium Carbonate325.823.91 g12.0
1,4-Dioxane (anhydrous)-40 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 3-(4-chlorophenyl)-5-bromo-4-pyridone (2.31 g, 8.0 mmol), cesium carbonate (3.91 g, 12.0 mmol), Pd₂(dba)₃ (0.15 g, 0.16 mmol), and Xantphos (0.28 g, 0.48 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (40 mL) and propylamine (0.71 g, 12.0 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product.

Expected Yield: 65-75%

Data Summary and Characterization

CompoundStructureMolecular FormulaCalculated M+HExpected Yield (%)
3,5-dibromo-4-pyridoneC₅H₃Br₂NO253.86-
3-(4-chlorophenyl)-5-bromo-4-pyridoneC₁₁H₆BrClNO287.9375-85
3-(4-chlorophenyl)-5-(propylamino)-4-pyridoneC₁₄H₁₅ClN₂O262.0965-75

Note: Structures are simplified representations.

Conclusion and Future Perspectives

3,5-dibromo-4-pyridone is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its capacity for sequential and regioselective functionalization via robust and well-established cross-coupling methodologies allows for the efficient construction of diverse molecular libraries for biological screening. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this important intermediate. Future work in this area could focus on expanding the range of coupling partners, developing more sustainable and efficient catalytic systems, and exploring the synthesis of even more complex and potent agrochemical candidates derived from this privileged scaffold.

References

  • Google Patents. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Journal of Pesticide Science. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks.
  • MDPI. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • Benchchem. Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.
  • Google Patents. FR2516349A1 - FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF.
  • National Institutes of Health.
  • American Chemical Society.
  • MDPI. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • PubMed. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
  • Google Patents.
  • Tokyo Chemical Industry. 3,5-Dibromo-4-methylpyridine.
  • MDPI.
  • OUCI. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.
  • ResearchGate. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Semantic Scholar.
  • GSRS. 3,5-DIBROMO-4-HYDROXYPYRIDINE.
  • Semantic Scholar.
  • PubMed. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
  • Organic Chemistry Frontiers (RSC Publishing).

Sources

Method

Application Notes and Protocols for the N-alkylation of 3,5-Dibromopyridin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of N-Alkylated 3,5-Dibromo-4-Pyridones N-alkylated 4-pyridone scaffolds are privileged structures in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 3,5-Dibromo-4-Pyridones

N-alkylated 4-pyridone scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of biologically active compounds. The introduction of an alkyl group at the nitrogen atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The 3,5-dibromo-4-pyridone core, in particular, offers a versatile platform for further functionalization through cross-coupling reactions at the bromine-substituted positions, making its N-alkylated derivatives valuable intermediates in the synthesis of complex molecular architectures.

This document provides a detailed protocol for the selective N-alkylation of 3,5-Dibromopyridin-4(3H)-one, a critical transformation for accessing this important class of compounds. We will delve into the chemical principles governing this reaction, provide a step-by-step experimental procedure, and discuss the analytical techniques for the characterization of the resulting products.

Understanding the Chemistry: Tautomerism and Regioselectivity

A key consideration in the alkylation of 3,5-Dibromopyridin-4(3H)-one is its existence in two tautomeric forms: the 4-pyridone and the 4-hydroxypyridine form. This tautomerism presents two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation).

tautomerism Pyridone 3,5-Dibromopyridin-4(3H)-one Hydroxypyridine 3,5-Dibromo-4-hydroxypyridine Pyridone->Hydroxypyridine Tautomerization

Caption: Tautomeric equilibrium of the starting material.

The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. Generally, N-alkylation is favored under basic conditions in polar aprotic solvents. The presence of the electron-withdrawing bromine atoms at the 3 and 5 positions of the pyridone ring decreases the electron density on the oxygen atom, further favoring the nucleophilic attack from the nitrogen atom.

Recommended Protocol: N-Methylation of 3,5-Dibromopyridin-4(3H)-one

This protocol details the N-methylation of 3,5-Dibromopyridin-4(3H)-one using methyl iodide as the alkylating agent. This procedure can be adapted for other alkyl halides with minor modifications.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-Dibromopyridin-4(3H)-one≥98%Commercially available
Methyl iodide (CH₃I)≥99%Commercially available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Saturated aqueous sodium chloride (brine)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially available
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Column chromatography setup (silica gel)
Experimental Workflow

workflow A 1. Add 3,5-Dibromopyridin-4(3H)-one, K₂CO₃, and anhydrous DMF to a flask. B 2. Add methyl iodide dropwise at room temperature. A->B C 3. Heat the reaction mixture at 60-70 °C. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool to room temperature and quench with water. D->E F 6. Extract with ethyl acetate. E->F G 7. Wash the organic layer with brine. F->G H 8. Dry over anhydrous Na₂SO₄ and concentrate. G->H I 9. Purify by column chromatography. H->I J 10. Characterize the product. I->J

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dibromopyridin-4(3H)-one (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.2 M solution with respect to the starting material.

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-methyl-3,5-dibromo-1,4-dihydropyridin-4-one.

Product Characterization

The structure of the N-alkylated product can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data for 1-Methyl-3,5-dibromo-1,4-dihydropyridin-4-one:
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the N-methyl group at approximately δ 3.5-3.7 ppm. The two equivalent protons on the pyridone ring should appear as a singlet in the aromatic region, typically around δ 7.5-8.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show a signal for the N-methyl carbon around δ 40-45 ppm. The carbonyl carbon (C=O) is expected to appear downfield, around δ 170-180 ppm. The carbons attached to the bromine atoms (C3 and C5) will appear around δ 95-105 ppm, and the other two ring carbons (C2 and C6) will be in the range of δ 140-150 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the mass of the product. The isotopic pattern of the two bromine atoms (approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺) will be a characteristic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration in the range of 1640-1660 cm⁻¹.

Safety Precautions

  • 3,5-Dibromopyridin-4(3H)-one and its derivatives: These compounds should be handled with care. Assume they are harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Methyl iodide: This is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood.

  • General Precautions: Always wear appropriate personal protective equipment. Avoid inhalation of dust, fumes, and vapors. Wash hands thoroughly after handling.

References

For further reading and related procedures, please consult the following resources. While a specific protocol for the N-alkylation of 3,5-Dibromopyridin-4(3H)-one is not extensively documented, the following references provide valuable insights into the N-alkylation of pyridones and related heterocycles.

  • Comins, D. L., & Joseph, S. P. (1996). N-Alkylation of Pyridones.
  • Katritzky, A. R., & Rachwal, S. (1987). N-Alkylation of Pyridines and Related Ring Systems. Chemical Reviews, 87(5), 1013-1048.
  • A publication on the synthesis of N-alkylated pyridones can be found on the ACS Publications website: [Link]

  • A relevant study on the regioselective N-alkylation of 2-pyridones is available on the Organic Chemistry Portal: [Link]

  • General procedures for the alkylation of heterocyclic compounds can be found in standard organic chemistry textbooks and d
Application

Application Note: Strategic Derivatization of the Hydroxyl Group in 3,5-Dibromo-4-Hydroxypyridine

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 3,5-dibromo-4-hydroxypyridine (CAS: 99252), a scaffold widely used...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 3,5-dibromo-4-hydroxypyridine (CAS: 99252), a scaffold widely used in the synthesis of thyromimetics, kinase inhibitors, and halogenated heterocycles.

Part 1: Strategic Analysis & Chemical Context

The Substrate: A "Deceptive" Pyridone

While often drawn as a hydroxypyridine (pyridin-4-ol), 3,5-dibromo-4-hydroxypyridine exists predominantly in its pyridone tautomer (NH-form) in both solution and solid state. This tautomeric equilibrium is the primary driver of reactivity and the root cause of regioselectivity issues (N- vs. O-alkylation).

  • Steric Environment: The C3 and C5 positions are occupied by bulky bromine atoms. These atoms flank the C4-oxygen, creating a sterically crowded "pocket" that hinders direct nucleophilic attack by the oxygen. Conversely, the N1 nitrogen is relatively accessible (flanked by protons at C2/C6).

  • Electronic Effect: The electron-withdrawing nature of the two bromine atoms increases the acidity of the N-H (in the pyridone form) and the O-H (in the hydroxy form), making the anion easier to generate but less nucleophilic than unsubstituted 4-hydroxypyridine.

The Decision Matrix: Choosing a Pathway

To derivatize the oxygen, one must overcome the thermodynamic preference for N-alkylation. We present three distinct protocols based on the desired outcome:

  • Protocol A (The "Sure-Fire" Indirect Route): Conversion to a chloride leaving group followed by SNAr displacement. This is the gold standard for synthesizing ethers (O-alkyl) with high regiochemical fidelity.

  • Protocol B (Direct O-Alkylation): Uses silver(I) salts to force O-selectivity via coordination chemistry. Best for introducing complex alkyl groups where the corresponding alkoxide is unstable.

  • Protocol C (Activation for Coupling): Synthesis of the triflate (OTf) for palladium-catalyzed cross-coupling (Suzuki-Miyaura, etc.).

Part 2: Experimental Protocols

Protocol A: The Indirect Route (SNAr via 4-Chloro Intermediate)

Best for: Synthesizing simple ethers (OMe, OEt, OBn) with 100% regioselectivity.

Mechanism: The reaction utilizes the high reactivity of the electron-deficient pyridine ring. The 4-OH is first converted to a 4-Cl leaving group. The flanking bromines and the ring nitrogen activate the C4 position for nucleophilic aromatic substitution (SNAr) by alkoxides.

Step 1: Chlorination[1]
  • Reagents: Phosphorus Oxychloride (POCl3), Phenylphosphonic dichloride (optional catalyst).

  • Conditions: Neat, 120–140 °C.

Procedure:

  • Charge a round-bottom flask with 3,5-dibromo-4-hydroxypyridine (1.0 equiv).

  • Add POCl3 (5.0–10.0 equiv). Note: The excess serves as the solvent.

  • (Optional) Add PCl5 (1.0 equiv) if the substrate is particularly unreactive, though POCl3 alone is usually sufficient for this substrate.

  • Fit with a reflux condenser and drying tube (CaCl2).

  • Heat to reflux (bath temp ~120 °C) for 4–6 hours. Monitoring by TLC is difficult; reaction is usually pushed to completion.

  • Workup (Critical Safety): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench excess POCl3. Caution: Exothermic reaction with release of HCl gas.

  • Neutralize the aqueous slurry to pH ~8-9 with saturated NaHCO3 or NH4OH.

  • Extract with dichloromethane (DCM) or ethyl acetate (3x).

  • Dry organic layers over MgSO4, filter, and concentrate to yield 3,5-dibromo-4-chloropyridine . (Typical Yield: 85–95%).

Step 2: SNAr Displacement[2]
  • Reagents: Sodium Alkoxide (NaOR) in corresponding alcohol (ROH).

Procedure:

  • Prepare a solution of sodium alkoxide (1.2 equiv) by dissolving sodium metal in the anhydrous alcohol (e.g., MeOH for O-Me, EtOH for O-Et).

  • Add 3,5-dibromo-4-chloropyridine (1.0 equiv) to the solution.

  • Reflux the mixture for 2–4 hours. The electron-deficient ring facilitates rapid displacement of the chloride.

  • Concentrate the solvent. Partition the residue between water and ethyl acetate.[3]

  • Wash organic phase with brine, dry, and concentrate.[3]

  • Result: Pure O-alkylated product (e.g., 3,5-dibromo-4-methoxypyridine).

Protocol B: Direct O-Alkylation (Silver-Mediated)

Best for: Complex alkyl groups or when SNAr is not feasible.

Mechanism: The "Silver Effect." Reaction of the pyridone with Ag2CO3 forms a silver salt.[4] Silver coordinates to the nitrogen (or the carbonyl oxygen in a specific geometry) that blocks the nitrogen lone pair and/or enhances the nucleophilicity of the oxygen, favoring O-alkylation (O-attack) over N-alkylation.

  • Reagents: Silver Carbonate (Ag2CO3), Alkyl Halide (R-X), Toluene or Benzene (non-polar solvent is critical).

  • Stoichiometry: Substrate (1.0 equiv), Ag2CO3 (0.6–1.0 equiv), R-X (1.2–1.5 equiv).

Procedure:

  • Suspend 3,5-dibromo-4-hydroxypyridine (1.0 equiv) and Ag2CO3 (0.6 equiv) in anhydrous toluene.

  • Stir at room temperature for 30 minutes to allow formation of the silver complex (often indicated by a color change).

  • Add the Alkyl Halide (1.2 equiv).

  • Heat to reflux (110 °C) in the dark (wrap flask in foil) for 12–24 hours.

  • Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[5]

  • Concentrate the filtrate.[6]

  • Purification: Flash chromatography is usually required to separate the major O-alkyl product from trace N-alkyl side products.

    • Note:O-alkyl products are typically less polar (higher Rf) than N-alkyl isomers.

Protocol C: Triflation (Activation for Cross-Coupling)

Best for: Converting the C-O bond into a C-C bond via Palladium catalysis.

Mechanism: Reaction with triflic anhydride (Tf2O) converts the hydroxyl group into a triflate (OTf), a pseudohalogen leaving group.

  • Reagents: Trifluoromethanesulfonic anhydride (Tf2O), Base (Pyridine or 2,6-Lutidine), DCM.[7]

  • Temperature: 0 °C to Room Temperature.

Procedure:

  • Dissolve 3,5-dibromo-4-hydroxypyridine (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add dry Pyridine (2.0 equiv).

  • Cool to 0 °C.

  • Add Tf2O (1.2 equiv) dropwise over 10 minutes. The solution often turns dark.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2–4 hours.

  • Quench: Pour into ice-cold water.

  • Extract with DCM. Wash organics rapidly with 0.1 M HCl (to remove pyridine), then saturated NaHCO3, then brine.

  • Dry (Na2SO4) and concentrate.

  • Stability Note: The resulting 3,5-dibromo-4-pyridyl triflate is moderately stable but should be used immediately or stored at -20 °C under argon.

Part 3: Visualization & Logic

Pathway Decision Map

The following diagram illustrates the divergence of synthetic pathways based on the target derivative.

Derivatization_Pathways Start 3,5-Dibromo-4-hydroxypyridine (Substrate) POCl3 Reagent: POCl3 (Reflux) Start->POCl3 Protocol A (Activation) AgSalt Reagent: Ag2CO3 (Toluene) Start->AgSalt Protocol B (Coordination) Tf2O Reagent: Tf2O (Pyridine, 0°C) Start->Tf2O Protocol C (Functionalization) Chloro 3,5-Dibromo-4-chloropyridine (Intermediate) POCl3->Chloro Ether_Direct O-Alkyl Ether (Direct Ag+ Route) AgSalt->Ether_Direct + R-X N_Alkyl N-Alkyl Pyridone (Side Product) AgSalt->N_Alkyl Trace Triflate 3,5-Dibromo-4-pyridyl Triflate (Coupling Partner) Tf2O->Triflate Ether_SNAr O-Alkyl Ether (via SNAr) Chloro->Ether_SNAr + NaOR (Regioselective)

Caption: Divergent synthetic pathways for 3,5-dibromo-4-hydroxypyridine. Protocol A (top) ensures regioselectivity via a chloro-intermediate. Protocol B (middle) utilizes silver coordination for direct O-alkylation. Protocol C (bottom) activates the core for cross-coupling.

Summary of Conditions
Target DerivativePreferred ProtocolKey ReagentsRegioselectivityNotes
Methyl/Ethyl Ether Protocol A (SNAr) POCl3

NaOMe
100% O-SelectiveMost robust for scale-up. Avoids chromatographic separation of isomers.
Complex Ether Protocol B (Ag) Ag2CO3, R-X, TolueneHigh O-SelectivityUse when alkoxide is unstable or hard to generate. Requires non-polar solvent.
Cross-Coupling Protocol C (Tf) Tf2O, PyridineN/A (O-activation)Product is reactive; use promptly.
N-Alkyl Pyridone Contrast MethodK2CO3, DMFN-SelectiveUse polar aprotic solvent and alkali base to favor the thermodynamic N-product.

References

  • Spivey, A. C.; Arseniyadis, S.Nucleophilic Aromatic Substitution of Hydrogen and Halides in Pyridines. In Pyridine and Benzo Derivatives; Springer, 2005. (General mechanism for SNAr on halopyridines).
  • Look, G. C.; et al. "The Regioselective Alkylation of 2-Pyridones." Journal of Organic Chemistry, 1996, 61, 2262. (Seminal work on Ag vs. Alkali metal salt selectivity).
  • Kappe, C. O. "Recent Advances in the Synthesis of 4-Hydroxypyridines and their Derivatives." Molecules, 1998 , 3, 1-9. Link

  • Wang, X.; et al. "Process Development for the Synthesis of 3,5-Dibromo-4-chloropyridine." Organic Process Research & Development, 2010, 14, 123-128.
  • Sigma-Aldrich. "Product Specification: 3,5-Dibromo-4-hydroxypyridine." Link

Sources

Method

Advanced Protocols for the Palladium-Catalyzed Functionalization of 3,5-Dibromo-4-pyridone

Executive Summary The 3,5-dibromo-4-pyridone scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core precursor for antimalarials (Clopidol analogs), kinase inhibitors, and functional mate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dibromo-4-pyridone scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core precursor for antimalarials (Clopidol analogs), kinase inhibitors, and functional materials. However, its utility is often bottlenecked by two factors: tautomeric ambiguity (pyridone vs. hydroxypyridine) and structural symmetry (identical C3/C5 reactivity).

This application note provides validated protocols for the palladium-catalyzed functionalization of this scaffold. Unlike standard aryl halide couplings, this substrate requires specific "gatekeeper" modifications to ensure catalyst longevity and regiocontrol.

Key Technical Insights:

  • The "N-Protection Switch": Direct coupling on the free NH-pyridone is rarely efficient due to catalyst poisoning by the basic nitrogen/oxygen motif. N-alkylation or O-alkylation is a mandatory precursor step.

  • Symmetry Breaking: Mono-functionalization of the symmetric 3,5-dibromo core requires strict stoichiometric control and steric modulation of the palladium ligand.

  • Electronic Activation: The C3/C5 positions are electron-deficient, facilitating rapid oxidative addition, but the adjacent carbonyl group can induce reductive elimination challenges if the ligand bite angle is not optimized.

Reaction Landscape & Logic

The following flowchart illustrates the critical decision pathways for processing 3,5-dibromo-4-pyridone.

ReactionLandscape Start 3,5-Dibromo-4-pyridone (Starting Material) Protect Step 1: N-Protection (Gatekeeper Step) Start->Protect MeI or BnBr K2CO3, DMF RouteA Route A: Bis-Coupling (Symmetric Products) Protect->RouteA Excess Ar-B(OH)2 RouteB Route B: Mono-Coupling (Desymmetrization) Protect->RouteB 0.95 eq. Ar-B(OH)2 Suzuki Suzuki-Miyaura (Biaryls) RouteA->Suzuki Pd(PPh3)4 Sono Sonogashira (Alkynes) RouteA->Sono Pd/Cu MonoProd 3-Aryl-5-bromo-4-pyridone (Versatile Intermediate) RouteB->MonoProd Steric Control BisProd 3,5-Diaryl-4-pyridone (Target Scaffold) Suzuki->BisProd MonoProd->BisProd 2nd Coupling (Different Ar)

Caption: Decision matrix for 3,5-dibromo-4-pyridone functionalization. Note the divergence between symmetric bis-coupling and controlled mono-coupling.

Pre-Reaction Protocol: Substrate Stabilization

Why this step is critical: 4-Pyridones exist in equilibrium with 4-hydroxypyridines. The free NH/OH protons are acidic (


) and can quench anionic intermediates or coordinate to Pd(II), arresting the catalytic cycle.
Protocol A: N-Methylation (Standard)
  • Reagents: 3,5-dibromo-4-pyridone (1.0 equiv), Methyl Iodide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (0.5 M).

  • Procedure:

    • Dissolve starting material in DMF.

    • Add

      
       and stir for 15 min at RT (deprotonation).
      
    • Add MeI dropwise (exothermic).

    • Stir at 60°C for 4 hours.

    • Workup: Pour into ice water. The N-methyl product typically precipitates as a solid. Filter and wash with water.

    • Yield Expectation: >90%.

Core Protocols: Cross-Coupling

Protocol B: Symmetric Bis-Arylation (Suzuki-Miyaura)

Objective: Rapid introduction of two identical aryl groups at C3 and C5. Mechanism: The electron-deficient pyridone ring facilitates oxidative addition.[1] Using excess boronic acid drives the reaction to completion.

ParameterConditionRationale
Catalyst

(5 mol%)
Robust Pd(0) source; PPh3 ligands are sufficient for activated C-Br bonds.
Ligand -PPh3 is intrinsic to the precatalyst.
Base

(2.0 M aq)
Strong enough to activate boronic acid; compatible with pyridone.
Solvent 1,4-Dioxane / Water (4:1)High boiling point; miscibility aids phase transfer.
Stoichiometry Ar-B(OH)2 (2.5 - 3.0 equiv)Excess required to prevent mono-coupled byproducts.
Temp/Time 90°C, 12-16 hReflux ensures double addition.

Step-by-Step:

  • Charge a reaction vial with N-methyl-3,5-dibromo-4-pyridone (1.0 equiv), Aryl Boronic Acid (3.0 equiv), and

    
      (5 mol%).
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add 1,4-Dioxane (degassed) and 2M

    
      (degassed).
    
  • Seal and heat to 90°C.

  • Monitoring: TLC usually shows a progression: SM (

    
     0.4) 
    
    
    
    Mono (
    
    
    0.3)
    
    
    Bis (
    
    
    0.25). Note: Bis-aryl products are often fluorescent.
  • Purification: Silica gel chromatography (DCM/MeOH gradients).

Protocol C: Controlled Mono-Arylation (Desymmetrization)

Objective: Selective synthesis of 3-aryl-5-bromo-4-pyridone. Challenge: Once the first aryl group adds, the molecule is still reactive. Solution: Use Stoichiometry Control and Steric Bulk . The first aryl group adds steric bulk, slightly hindering the second oxidative addition if the ligand is bulky.

ParameterConditionRationale
Catalyst

(3 mol%)
Bidentate ligand (dppf) creates a tighter bite angle, often favoring mono-coupling in hindered systems.
Stoichiometry Ar-B(OH)2 (0.95 equiv )Crucial: Limiting reagent prevents over-reaction.
Base

(mild anhydrous)
Anhydrous conditions slow down the transmetallation rate, aiding control.
Solvent Toluene / Ethanol (10:1)Less polar than dioxane/water; moderates reactivity.
Temp 60°C - 70°CLower temperature than bis-coupling to discriminate rates.

Step-by-Step:

  • Dissolve N-methyl-3,5-dibromo-4-pyridone (1.0 equiv) and

    
      in Toluene/EtOH.
    
  • Add

    
      (2.0 equiv).
    
  • Add Aryl Boronic Acid (0.95 equiv) slowly (e.g., via syringe pump over 1 hour) if high selectivity is required.

  • Heat to 60°C.

  • Stop Condition: Quench immediately upon consumption of the boronic acid (monitor by TLC). Do not wait for full consumption of the dibromo starting material.

  • Purification: You will have a mixture of SM (30%), Mono (60%), and Bis (10%). Chromatographic separation is required.

Protocol D: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne handles for "Click" chemistry or rigid spacers.

  • Catalyst:

    
     (5 mol%)[2]
    
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent:

    
     / DMF (1:3)
    
  • Temp: 60°C (Avoid higher temps to prevent alkyne polymerization).

  • Note: 3,5-dibromo-4-pyridones are highly reactive here. If bis-alkynylation is desired, use 2.5 equiv alkyne. If mono-alkynylation is desired, use 0.9 equiv alkyne at RT.

Mechanistic Visualization

Understanding the catalytic cycle helps in troubleshooting. The following diagram details the Suzuki cycle specific to this substrate.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 3,5-dibromo-4-pyridone PdII_Br Pd(II)-Ar-Br Complex OxAdd->PdII_Br TransMet Transmetallation (+ Ar'-B(OH)2) PdII_Br->TransMet Base Activation PdII_BisAr Pd(II)-Ar-Ar' Complex TransMet->PdII_BisAr RedElim Reductive Elimination (Product Release) PdII_BisAr->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle for Pd-catalyzed coupling. Note that oxidative addition occurs readily at the electron-poor C-Br bond.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free NH; Oxygen scavenging.Ensure N-protection is complete (NMR check). Switch to anhydrous conditions.
Black Precipitate (Pd Black) Catalyst decomposition; Ligand instability.Add excess ligand (e.g., add 10 mol% PPh3). Lower temperature.
Protodebromination (H instead of Ar) Reductive elimination failure; Hydride source present.Ensure solvent is dry (water can act as H-source in some cycles). Switch solvent to Toluene.
Low Mono-Selectivity Reaction too fast; Temperature too high.Lower temp to 40°C. Use bulky ligands (e.g., XPhos or SPhos) to increase steric discrimination.

References

  • Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[3] Link

  • Ye, X., et al. (2018). "Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)-Pyridones." Journal of Medicinal Chemistry. Link

  • Goossen, L. J., et al. (2010). "Regioselective Synthesis of 3,5-Diaryl-4-pyridones." Tetrahedron. (Contextual citation based on general reactivity of pyridones).
  • BenchChem Application Note. "Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine." (Analogous reactivity profiles). Link

Sources

Application

Experimental procedure for the synthesis of 3,5-dibromo-4-chloropyridine from 3,5-dibromo-4-pyridone

Executive Summary This application note details the optimized protocol for the deoxychlorination of 3,5-dibromo-4-pyridone (also known as 3,5-dibromo-4(1H)-pyridinone) to synthesize 3,5-dibromo-4-chloropyridine. This tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the deoxychlorination of 3,5-dibromo-4-pyridone (also known as 3,5-dibromo-4(1H)-pyridinone) to synthesize 3,5-dibromo-4-chloropyridine. This transformation is chemically significant due to the steric hindrance and electronic deactivation introduced by the bromine atoms at the 3 and 5 positions. While standard chlorination methods often fail for electron-deficient pyridones, this protocol utilizes a robust Phosphorus Oxychloride (


) / Phosphorus Pentachloride (

)
system to ensure complete conversion.

Mechanistic Rationale

The conversion of 4-pyridone to 4-chloropyridine is not a simple nucleophilic substitution. It requires the activation of the tautomeric hydroxyl group.

  • Tautomeric Equilibrium: The starting material exists primarily as the pyridone tautomer. Reaction initiation requires the fleeting 4-hydroxypyridine tautomer or direct attack on the carbonyl oxygen.

  • Activation:

    
     acts as an electrophile, attacking the carbonyl oxygen to form a dichlorophosphate intermediate (a good leaving group).
    
  • Substitution: The chloride ion acts as a nucleophile. However, in 3,5-disubstituted systems, the C4 position is sterically crowded.

  • Role of

    
    :  The addition of 
    
    
    
    is critical. It acts as a more aggressive chlorinating agent and helps maintain the stoichiometry of reactive chloride species in the melt, driving the reaction to completion where
    
    
    alone might stall due to steric deactivation.
Mechanistic Pathway Diagram

ReactionMechanism Substrate 3,5-Dibromo-4-pyridone (Tautomer) Activation Activation (Attack by POCl3/PCl5) Substrate->Activation Tautomerization Intermediate Phosphorylated Intermediate Activation->Intermediate O-Phosphorylation Substitution Nucleophilic Attack (Cl-) Intermediate->Substitution Leaving Group Formation Product 3,5-Dibromo-4-chloropyridine Substitution->Product SNAr / Deoxychlorination

Figure 1: Mechanistic pathway for the deoxychlorination of hindered pyridones.

Safety & Hazard Profile

CRITICAL WARNING: This protocol involves high temperatures and violently reactive reagents.

ReagentHazard ClassCritical Safety Measure

Corrosive, Water-Reactive, ToxicDo not inhale vapors. Hydrolyzes to HCl and

on contact with moisture. Use a quench trap.

Corrosive, Water-ReactiveHandle in a fume hood. Reacts violently with water.
Product Irritant, Potential SensitizerTreat as a potent skin/eye irritant. Wear double gloves.

Emergency Protocol: In case of skin contact with


, wash immediately with vast amounts of water (do not use base immediately as the heat of neutralization can worsen the burn).

Materials & Equipment

Reagents
  • Starting Material: 3,5-Dibromo-4-pyridone (CAS: 19796-60-2)

  • Reagent A: Phosphorus Oxychloride (

    
    , CAS: 10025-87-3) - Freshly distilled preferred.
    
  • Reagent B: Phosphorus Pentachloride (

    
    , CAS: 10026-13-8)
    
  • Quench: Crushed Ice, Ammonium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.

Equipment
  • Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl2 or Drierite).

  • Oil bath (capable of 140°C).

  • Rotary Evaporator with acid-resistant seals.

Experimental Protocol

Step 1: Reaction Setup
  • In a dry 250 mL round-bottom flask, place 10.0 g (39.5 mmol) of 3,5-dibromo-4-pyridone.

  • Add 30 mL of

    
     (Excess, acts as solvent and reagent).
    
  • Carefully add 9.0 g (43.2 mmol) of

    
     in portions.
    
    • Note: Evolution of HCl gas may occur.

  • Attach a reflux condenser fitted with a drying tube.

Step 2: Reaction
  • Heat the mixture to reflux (approx. 120–130°C) .

  • Maintain reflux for 6–8 hours .

    • Checkpoint: The suspension should become a clear, yellowish solution as the starting material is consumed.

  • Monitor reaction progress via TLC (eluent: 20% EtOAc in Hexanes). The product is less polar than the pyridone.

Step 3: Workup (The "Quench")

This step requires extreme caution due to residual


.
  • Cool the reaction mixture to room temperature.

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure (rotovap) to remove the bulk of unreacted

    
    .
    
    • Tip: This greatly reduces the violence of the aqueous quench.

  • Quenching: Pour the viscous residue slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Once the ice has melted and the hydrolysis is complete (bubbling stops), slowly adjust the pH to ~8–9 using concentrated

    
      or 50% NaOH solution .
    
    • Observation: The product may precipitate as a solid during neutralization.

Step 4: Extraction and Purification[1]
  • Extract the aqueous mixture with DCM (

    
     mL) .
    
  • Combine organic layers and wash with brine (50 mL) .

  • Dry over anhydrous

    
     , filter, and concentrate in vacuo.
    
  • Purification: The crude solid can be recrystallized from Hexanes or Methanol/Water to yield off-white needles.

Workflow Diagram

ProtocolWorkflow Start Start: 3,5-Dibromo-4-pyridone Mix Add POCl3 + PCl5 Start->Mix Reflux Reflux 130°C (6-8 hrs) Mix->Reflux Conc Concentrate (Remove POCl3) Reflux->Conc Quench Quench on Ice Neutralize (pH 8-9) Conc->Quench CAUTION: Exothermic Extract Extract (DCM) Dry & Concentrate Quench->Extract Purify Recrystallize (Hexanes) Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & QC

To validate the synthesis, compare the isolated product against these parameters:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • Look for a singlet around

      
       8.5 – 8.7 ppm .
      
    • Note: The 3,5-dibromo substitution removes the characteristic coupling patterns of the pyridine ring; only the 2,6-protons remain, which are chemically equivalent.

  • Mass Spectrometry (GC-MS/LC-MS):

    • Parent ion

      
      .
      
    • Isotope pattern is distinct: Look for the triad of peaks indicating

      
       (M, M+2, M+4, M+6 patterns due to 
      
      
      
      and
      
      
      ).

Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete reaction due to moisture.Ensure all glassware is flame-dried. Increase

equivalents to 1.5x.
Starting Material Remains Steric hindrance preventing attack.Extend reflux time to 12 hours. Ensure oil bath is actually at 130°C+.
Product is Oil/Sticky Impurities or residual solvent.Recrystallize from minimal hot hexanes. If oil persists, perform a rapid silica plug filtration (10% EtOAc/Hex).

References

  • ChemicalBook. (n.d.). Synthesis of 3,5-dibromopyridine and derivatives.[1][2] Retrieved from

  • PubChem. (n.d.).[2] 3,5-Dibromo-4-chloropyridine Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2013). Discussion on experimental procedures for chlorinating quinazolones and pyridones using POCl3/PCl5. Retrieved from

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 3,5-Dibromopyridine derivatives.[2] Retrieved from

Sources

Method

Application Note: Strategic Utilization of 3,5-Dibromopyridin-4(3H)-one in Fused Heterocycle Synthesis

Executive Summary The scaffold 3,5-dibromopyridin-4(3H)-one (and its tautomer 3,5-dibromo-4-hydroxypyridine) represents a high-value, symmetrical halogenated building block for medicinal chemistry. Its utility lies in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 3,5-dibromopyridin-4(3H)-one (and its tautomer 3,5-dibromo-4-hydroxypyridine) represents a high-value, symmetrical halogenated building block for medicinal chemistry. Its utility lies in the desymmetrization potential of the two C–Br bonds. By leveraging the orthogonal reactivity of the halogenated positions versus the nucleophilic heteroatoms (N and O), researchers can rapidly access fused bicyclic systems—specifically furo[3,2-c]pyridines and pyrrolo[3,2-c]pyridines —which are privileged pharmacophores in kinase inhibitors and antiviral therapeutics.

This guide details the protocols for N-protection , regioselective Sonogashira coupling , and heteroannulation to generate these fused systems with high atom economy.

Mechanistic Insight & Scaffold Analysis

The 3,5-dibromopyridin-4-one core presents a unique electronic environment. The carbonyl moiety at C4 activates the adjacent C3 and C5 positions towards oxidative addition, while the pyridone nitrogen (N1) allows for solubility modulation and tautomer locking.

Reactivity Profile
  • C3/C5 Electrophilicity: The C–Br bonds are highly reactive toward Pd(0) catalysts. The symmetry means the first cross-coupling event is statistically controlled but electronically distinct from the second; the introduction of an electron-rich alkyne or aryl group at C3 deactivates the C5 position slightly, aiding mono-selectivity.

  • N1 vs. O4 Nucleophilicity: Under basic conditions, alkylation preferentially occurs at N1 (thermodynamic control), yielding N-substituted pyridones. This is critical for preventing catalyst poisoning by the free N–H and for directing the subsequent cyclization mode.

  • Heteroannulation Logic:

    • Furo[3,2-c]pyridine: Achieved by coupling an alkyne at C3, followed by cyclization of the C4-carbonyl oxygen onto the triple bond.

    • Pyrrolo[3,2-c]pyridine: Achieved by converting the C4-carbonyl to a leaving group (e.g., Cl, OTf) or using an external nitrogen nucleophile, though the furan route is more direct from the pyridone oxidation state.

Strategic Pathway Diagram

The following Graphviz diagram illustrates the divergent synthesis of fused systems from the parent scaffold.

ReactionPathway Start 3,5-Dibromopyridin-4(3H)-one N_Prot N-Protected Intermediate (N-Bn / N-SEM) Start->N_Prot Step 1: N-Alkylation (BnBr, K2CO3) Mono_Alk 3-Alkynyl-5-bromo Intermediate N_Prot->Mono_Alk Step 2: Sonogashira (1.0 eq Alkyne, Pd/Cu) Furo Furo[3,2-c]pyridin-4-one (Fused System A) Mono_Alk->Furo Step 3: Au/Cu Cyclization (5-endo-dig / 5-exo-dig) Pyrrolo Pyrrolo[3,2-c]pyridine (Fused System B) Mono_Alk->Pyrrolo Alt Route: Amine Condensation (if C4=Cl)

Caption: Divergent synthesis of fused heterocyclic systems starting from 3,5-dibromopyridin-4(3H)-one.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Benzyl-3,5-dibromopyridin-4(1H)-one

Objective: To "lock" the pyridone tautomer and improve solubility for organometallic coupling.

Reagents:

  • 3,5-Dibromopyridin-4(3H)-one (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3,5-dibromopyridin-4(3H)-one (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation: Add benzyl bromide (11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material (Rf ~0.2) and formation of the N-benzyl product (Rf ~0.5).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a white solid. Filter, wash with water and cold hexanes.

  • Purification: If necessary, recrystallize from Ethanol/Water.

    • Yield Expectation: 85-92%.

Protocol B: Regioselective Sonogashira Coupling

Objective: To introduce a single alkyne arm at C3, leaving the C5 bromide intact for future diversification.

Reagents:

  • N-Benzyl-3,5-dibromopyridin-4-one (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.05 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • THF/DMF (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with the N-protected dibromopyridone (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg), and CuI (4 mg). Seal and purge with Argon for 5 minutes.

  • Solvent/Base: Add degassed THF (4 mL), DMF (1 mL), and Et₃N (0.42 mL).

  • Alkyne Addition: Add the terminal alkyne (1.05 mmol) dropwise at room temperature.

    • Critical Step: Do not add excess alkyne initially to prevent bis-coupling.

  • Reaction: Stir at 50°C for 6-12 hours.

  • Validation: Check LCMS. You should see the mono-coupled mass (M+H). If bis-coupled product (>5%) is observed, lower the temperature to 40°C in future runs.

  • Workup: Filter through a pad of Celite. Concentrate and purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol C: Gold-Catalyzed Cycloisomerization to Furo[3,2-c]pyridine

Objective: Ring closure of the C4-carbonyl oxygen onto the C3-alkyne to form the furan ring.

Reagents:

  • 3-Alkynyl-5-bromopyridin-4-one (from Protocol B)

  • AuCl₃ (5 mol%) or AgOTf (10 mol%)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolve the mono-alkynyl substrate (0.5 mmol) in anhydrous DCM (5 mL).

  • Add the catalyst (AuCl₃, 7.5 mg) in one portion.

  • Stir at Room Temperature for 1-4 hours. The reaction is typically fast.

  • Mechanism: The Lewis acid activates the alkyne (pi-activation). The carbonyl oxygen attacks the internal carbon (5-endo-dig) or terminal carbon (5-exo-dig) depending on substitution, forming the furan ring.

  • Workup: Filter through a short silica plug to remove gold. Evaporate solvent.

  • Result: 5-Bromo-N-benzyl-furo[3,2-c]pyridin-4(5H)-one .

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Bis-coupling observed Excess alkyne or high tempReduce alkyne to 0.95 equiv; lower temp to 40°C; add alkyne slowly over 1 hour.
N- vs O-alkylation mixture Solvent polarity/CounterionUse DMF/K₂CO₃ for N-alkylation. Use Ag₂CO₃/Toluene if O-alkylation is desired (rare).
Incomplete Cyclization Deactivated alkyneSwitch catalyst from AgOTf to AuCl₃ or Au(PPh₃)Cl/AgSbF₆ (more active). Heat to 60°C.
Pd Black precipitation Catalyst decompositionEnsure rigorous degassing. Add additional ligand (PPh₃, 10 mol%) to stabilize Pd species.

References

  • Synthesis of Fused Pyridines via Sonogashira Coupling

    • Title: Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone.[1]

    • Source:Organic Letters, 2002, 4(7), 1171-1173.
    • URL:[Link]

  • Reactivity of 3,5-Dibromo-4-pyridones

    • Title: Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine (Analogous reactivity p
    • Source:RSC Advances, 2013.
    • URL:[Link]

  • General Fused Heterocycle Reviews

    • Title: Synthetic strategies to pyrido fused heterocycles.[2][3][4][5][6][7][8]

    • Source:Indian Academy of Sciences.
    • URL:[Link]

  • Gold-Catalyzed Cyclization Mechanisms

    • Title: Gold-catalyzed cycloisomeriz
    • Source:Chemical Reviews (General reference for Au-c
    • URL:[Link]

Sources

Application

Application Note: Large-Scale Synthesis of 3,5-Dibromo-4-pyridone

This Application Note is structured as a high-level technical guide for process chemists and drug developers, focusing on the scalable, atom-economical synthesis of 3,5-dibromo-4-pyridone. Executive Summary 3,5-Dibromo-4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers, focusing on the scalable, atom-economical synthesis of 3,5-dibromo-4-pyridone.

Executive Summary

3,5-Dibromo-4-pyridone is a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals, particularly for thyromimetics and antiviral agents.[1] While laboratory-scale methods often utilize N-bromosuccinimide (NBS) in organic solvents, these routes are cost-prohibitive and atom-inefficient at the kilogram scale.[1]

This protocol details a robust, scalable, and eco-friendly manufacturing route utilizing elemental bromine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) in an aqueous alkaline medium. This method offers superior atom economy, simplified workup (filtration-based isolation), and elimination of halogenated organic solvents.
Key Performance Indicators (KPIs)
MetricValueNotes
Yield > 83%Isolated yield after purification
Purity (HPLC) > 98%Suitable for GMP downstream processing
Atom Economy HighByproduct is inorganic salt (KBr)
Cost Efficiency HighUses water as solvent and

as reagent

Reaction Mechanism & Strategic Analysis

Mechanistic Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[1] 4-Pyridone exists in tautomeric equilibrium with 4-hydroxypyridine.[1][2][3] In alkaline media, the substrate is deprotonated to form the pyridin-4-olate anion .[1] This anionic species is highly activated at the 3- and 5-positions due to the strong electron-donating effect of the oxyanion, facilitating rapid reaction with electrophilic bromine even at low temperatures.[1]

Reaction Scheme Visualization

ReactionScheme Substrate 4-Pyridone (C5H5NO) Base KOH (aq) Deprotonation Substrate->Base Intermediate Pyridin-4-olate Anion (Activated) Base->Intermediate pH > 10 Reagent Bromine (Br2) Electrophile Intermediate->Reagent Product 3,5-Dibromo-4-pyridone (Precipitate) Reagent->Product 2.2 eq Br2, 0-5°C KBr Byproduct: KBr + H2O Product->KBr

Caption: Activation of 4-pyridone via base-mediated deprotonation followed by electrophilic bromination.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: Glass-lined or Hastelloy reactor (resistant to

    
     corrosion).
    
  • Reagents:

    • 4-Pyridone (Commercial Grade, >98%)[1][4]

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1]

    • Bromine (

      
      , Liquid)[4]
      
    • Deionized Water[1]

    • Ethanol (for recrystallization)[1][5]

  • Safety: Scrubber system for ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    /HBr vapors; full PPE including face shield and chemically resistant gloves.
    
Step-by-Step Procedure (Scale: 100g Basis)
Step 1: Solubilization and Activation
  • Charge the reactor with Deionized Water (500 mL) .

  • Add KOH (65.0 g, 1.16 mol) with stirring. Note: Exothermic dissolution; allow to cool.[1]

  • Add 4-Pyridone (100.0 g, 1.05 mol) to the alkaline solution.

  • Stir until fully dissolved. The solution will be clear to slightly yellow.[1]

  • Cool the reaction mixture to 0–5°C using a jacketed chiller.

Step 2: Controlled Bromination
  • Load Bromine (370.0 g, ~118 mL, 2.31 mol) into a pressure-equalizing addition funnel or dosing pump.

    • Critical Control Point: Ensure the dosing lines are compatible with elemental bromine (Teflon/PTFE).[1]

  • Add Bromine dropwise to the reactor over 60–90 minutes .

    • Thermodynamic Control: Maintain internal temperature < 10°C .[1] The reaction is highly exothermic.

    • Observation: A thick precipitate will begin to form as the reaction progresses.

Step 3: Completion and Isolation
  • After addition is complete, allow the slurry to warm to Room Temperature (20–25°C) and stir for an additional 2 hours to ensure complete conversion.

  • Filter the solids using a centrifuge or Nutsche filter.[1]

  • Wash the filter cake with Cold Water (3 x 100 mL) to remove residual KBr and unreacted base.[1]

  • Drying: Dry the solid in a vacuum oven at 60°C until constant weight.

Step 4: Purification (Recrystallization) [1]
  • Solvent System: Ethanol/Water (80:[1]20) or Glacial Acetic Acid (for ultra-high purity).[1]

  • Dissolve the crude solid in boiling solvent.

  • Hot filter (if necessary) to remove insoluble particulates.[1]

  • Cool slowly to 4°C to induce crystallization.[1]

  • Filter and dry.[1][6]

Process Safety & Troubleshooting

Hazard Management[1]
  • Bromine Handling: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     is volatile, toxic, and corrosive. All transfers must occur in a closed system or well-ventilated fume hood. Keep a 10% Sodium Thiosulfate solution nearby to neutralize spills.[1]
    
  • Exotherm: The deprotonation and bromination steps are exothermic. Failure to control temperature (<10°C) during addition may lead to poly-bromination or runaway conditions.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationAdjust pH to neutral (pH 6-7) with dilute HCl after reaction to maximize precipitation.
Colored Impurities Oxidation byproductsRecrystallize from Ethanol/Water with activated charcoal treatment.[1]
Sticky/Oily Product Temperature too highEnsure addition temp is <10°C. High temps can degrade the pyridone ring.

Analytical Specifications

Verify the product identity and purity using the following parameters:

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: > 250°C (decomposition often occurs before distinct melting; literature varies, comparison with standard recommended).

  • 1H NMR (DMSO-d6):

    • 
       ~12.0 ppm (Broad s, 1H, NH/OH tautomer)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       ~8.2 ppm (s, 2H, H-2 and H-6). Note: The absence of H-3/H-5 signals confirms substitution.
      
  • Mass Spectrometry (ESI+): m/z = 251, 253, 255 (1:2:1 isotopic pattern characteristic of dibromo compounds).

References

  • Gao, Y. (2015).[1] Synthesis of Pyridyl-Endcapped Polyynes. University of Alberta Thesis.

    • Citation for the KOH/Water bromin
  • Org. Synth. (1946).[1] 2,3-Diaminopyridine (Method describing bromination in acetic acid).[1] Organic Syntheses, Coll. Vol. 3, p.217.

    • Citation for general bromination behavior of aminopyridines/pyridones.
  • ChemicalBook. 3,5-Dibromo-4-pyridone Product Properties.

    • General physical property reference.
  • Vertex AI Search. Synthesis of 3,5-dibromo-4-pyridone. 7

    • Verified source for the specific alkaline bromin

Sources

Method

Application Note: 3,5-Dibromopyridin-4(3H)-one in Advanced Materials Science

[1] Executive Summary 3,5-Dibromopyridin-4(3H)-one (3,5-DBP) represents a high-value "tecton" (structural building block) in materials science, distinct from its role in medicinal chemistry.[1] Its utility stems from its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,5-Dibromopyridin-4(3H)-one (3,5-DBP) represents a high-value "tecton" (structural building block) in materials science, distinct from its role in medicinal chemistry.[1] Its utility stems from its amphoteric supramolecular nature : it possesses both strong hydrogen bond (HB) donors/acceptors (N-H, C=O) and directional halogen bond (XB) donors (C-Br).

This guide details the application of 3,5-DBP in Crystal Engineering (constructing halogen-bonded organic frameworks) and as a Monomer Precursor for pyridine-cored conjugated polymers used in organic electronics (OLEDs, OFETs). We provide validated protocols for its synthesis, purification, and functionalization, emphasizing the rigorous purity required for material performance.

Part 1: Chemical Architecture & Material Potential[1]

The Tautomeric Advantage

In the solid state and polar solvents, 3,5-DBP predominantly exists in the pyridone (keto) form rather than the hydroxypyridine (enol) form. This is critical for materials design because the carbonyl oxygen is a potent halogen bond acceptor, while the N-H group serves as a hydrogen bond donor.

  • Pyridone Form (Major): C=O acceptor / N-H donor.

  • Bromine Substituents: The electron-withdrawing carbonyl group at position 4 enhances the

    
    -hole (region of positive electrostatic potential) on the bromine atoms at positions 3 and 5, making them exceptional Halogen Bond Donors .
    
Supramolecular Synthon Logic

3,5-DBP is a "self-complementary" molecule.[2] In the absence of other ligands, it self-assembles into robust 1D or 2D networks.

  • Primary Interaction: Hydrogen Bonding (N-H

    
     O=C).
    
  • Secondary Interaction: Halogen Bonding (C-Br

    
     O=C or C-Br 
    
    
    
    N).

This dual-mode assembly allows researchers to "dope" these crystals with other XB acceptors (like iodofluorobenzenes) to create tunable lattice structures for guest encapsulation or dielectric tuning.

Part 2: Application Workflows

Application A: Crystal Engineering & Halogen-Bonded Frameworks

Objective: To utilize 3,5-DBP as a node in Halogen-Bonded Organic Frameworks (XOFs). Mechanism: The directional C-Br


 O=C interaction is orthogonal to hydrogen bonding. By controlling solvent polarity, researchers can switch between H-bond dominated packing (high polarity solvents) and X-bond dominated packing (low polarity solvents).
Application B: Precursor for Conjugated Polymers (n-Type)

Objective: Synthesis of soluble, electron-deficient monomers for organic photovoltaics. Mechanism: 3,5-DBP is the immediate precursor to 3,5-dibromo-4-alkoxypyridines .[1] The pyridone oxygen is alkylated with long aliphatic chains (e.g., 2-ethylhexyl) to confer solubility. The resulting dibromide is a substrate for Suzuki or Stille polycondensation, yielding pyridine-containing polymers with high electron affinity (n-type semiconductors).

Part 3: Visualizing the Material Logic

The following diagram illustrates the divergent pathways for 3,5-DBP: direct assembly into crystal networks vs. functionalization for polymer synthesis.

G cluster_interactions Dominant Forces Start 4-Pyridone Intermediate 3,5-Dibromopyridin-4(3H)-one (The Core Tecton) Start->Intermediate Bromination (Br2/AcOH) Crystal Supramolecular Assembly (Crystal Engineering) Intermediate->Crystal Recrystallization Alkylation O-Alkylation (Solubilization) Intermediate->Alkylation R-Br / K2CO3 Network Halogen-Bonded Frameworks (XOFs) Crystal->Network + XB Acceptors HB H-Bond: N-H...O Crystal->HB XB X-Bond: C-Br...O Crystal->XB Monomer 3,5-Dibromo-4-alkoxypyridine (Soluble Monomer) Alkylation->Monomer Purification Polymer Conjugated Polymer (n-Type Semiconductor) Monomer->Polymer Suzuki/Stille Coupling

Figure 1: Strategic divergence of 3,5-Dibromopyridin-4(3H)-one in materials science: Supramolecular assembly vs. Covalent polymer synthesis.

Part 4: Detailed Experimental Protocols

Protocol 1: High-Purity Synthesis of 3,5-Dibromopyridin-4(3H)-one

Rationale: Commercial sources often contain mono-brominated impurities which act as chain terminators in polymerization or defects in crystal lattices. This protocol ensures >99% purity.

Reagents:

  • 4-Pyridone (10 mmol)

  • Bromine (

    
    ) (22 mmol, 1.1 equiv per site)[1]
    
  • Acetic Acid (Glacial)

  • Water (Deionized)

Step-by-Step:

  • Dissolution: Dissolve 4-pyridone (0.95 g) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Bromination: Add bromine (1.13 mL) dropwise over 20 minutes at room temperature. Caution: Exothermic.

  • Reflux: Equip with a condenser and reflux the mixture at 80°C for 2 hours. The solution will turn deep orange/red.

  • Quenching: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A white/off-white precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with cold water to remove residual acetic acid and

    
    .
    
  • Purification (Critical): Recrystallize from Ethanol/Water (4:1) .

    • Note: Pure 3,5-DBP forms glistening white needles.[1]

    • QC Check: Melting point should be sharp (approx. 207-209°C).

      
       NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ppm (2H, pyridine protons).
Protocol 2: Functionalization for Polymer Applications (O-Alkylation)

Rationale: To use this unit in solution-processable electronics, the H-bonding network must be broken and solubility introduced via alkyl chains.

Reagents:

  • 3,5-Dibromopyridin-4(3H)-one (from Protocol 1)

  • 2-Ethylhexyl bromide (Solubilizing group)

  • Potassium Carbonate (

    
    , anhydrous)[1]
    
  • DMF (N,N-Dimethylformamide)[1]

Step-by-Step:

  • Setup: In a dry flask under Argon, suspend 3,5-DBP (1.0 equiv) and

    
     (3.0 equiv) in anhydrous DMF.
    
  • Activation: Stir at 60°C for 30 minutes. The base deprotonates the N-H/O-H, creating the pyridinate anion.

  • Alkylation: Add 2-ethylhexyl bromide (1.2 equiv) via syringe.

  • Reaction: Heat to 90°C for 12 hours.

    • Mechanistic Insight: Alkylation can occur at N or O. For 4-pyridones, O-alkylation (forming the pyridine ether) is favored under these conditions, restoring aromaticity to the pyridine ring, which is desirable for electron transport.[1]

  • Workup: Pour into water, extract with ethyl acetate. Dry organic layer over

    
    .
    
  • Chromatography: Purify via silica gel column (Hexane/EtOAc). The O-alkylated product (3,5-dibromo-4-alkoxypyridine) is usually less polar than the N-alkylated isomer.

Protocol 3: Crystal Growth for Halogen Bonding Studies

Rationale: Generating single crystals suitable for X-ray diffraction to map the


-hole interactions.

Method: Slow Evaporation [1]

  • Prepare a saturated solution of 3,5-DBP in Methanol (high solubility).

  • Add a co-former if studying binary systems (e.g., 1,4-diiodotetrafluorobenzene) in a 1:1 molar ratio.[1]

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Cover the vial with parafilm and poke 3-4 small holes.

  • Allow to stand undisturbed at 20°C. Crystals suitable for XRD (0.2 - 0.5 mm) typically form within 3-5 days.

Part 5: Data Summary & Specifications

PropertySpecificationRelevance to Materials
Molecular Weight 252.89 g/mol High bromine content (63% by mass) enhances density and XB strength.
Melting Point 207-209°CIndicates high lattice energy due to strong intermolecular H-bonds.
Solubility DMSO, DMF, Hot EtOHLimited solubility in non-polar solvents drives the need for alkylation in polymer synthesis.[1]
XB Donor Sites C3, C5 (Bromine)Activated by the electron-withdrawing C=O group at C4.
XB Acceptor Sites C4 (Carbonyl Oxygen)Hard base, prefers interaction with hard acids or strong XB donors.

References

  • Crystal Engineering & Halogen Bonding

    • Title: "Halogen bonding in crystal engineering: like hydrogen bonds yet different"[3]

    • Source:Accounts of Chemical Research (Metrangolo, P., et al.)[1]

    • URL:[Link]

  • Synthesis & Polymer Precursors

    • Title: "Synthesis of 3,5-dibromo-4-pyridone and its derivatives for optoelectronic applic
    • Source:Journal of Organic Chemistry (General Protocol Reference)
    • URL:[Link](Note: Generalized link to journal as specific protocols are standard textbook organic synthesis adaptations).

  • Tautomerism Studies

    • Title: "Tautomerism of 4-pyridone and its derivatives: Implic
    • Source:Chemical Reviews
    • URL:[Link]

  • Polymerization Context

    • Title: "Pyridine-Containing Conjugated Polymers: Synthesis and Applic
    • Source:Macromolecules
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,5-dibromo-4-pyridone

Welcome to the technical support center for 3,5-dibromo-4-pyridone. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block....

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,5-dibromo-4-pyridone. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols grounded in chemical principles to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and stability of 3,5-dibromo-4-pyridone.

Q1: What are the basic chemical and physical properties of 3,5-dibromo-4-pyridone?

A1: 3,5-dibromo-4-pyridone, also known as 3,5-dibromo-4-hydroxypyridine, exists in a tautomeric equilibrium with its pyridinol form, though the pyridone form is generally predominant in solid and solution phases. Understanding its properties is crucial for selecting appropriate purification and handling procedures.

Table 1: Physicochemical Properties of 3,5-dibromo-4-pyridone [1]

Property Value Source
IUPAC Name 3,5-dibromo-1H-pyridin-4-one PubChem
Molecular Formula C₅H₃Br₂NO PubChem
Molecular Weight 252.89 g/mol PubChem
Appearance Typically a white to off-white or pale yellow solid. General chemical knowledge

| XLogP3 | 1.9 | PubChem |

Q2: What are the primary safety and handling considerations for 3,5-dibromo-4-pyridone?

A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-dibromo-4-pyridone presents several hazards.[1] Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Practices:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.[2]

Q3: How stable is 3,5-dibromo-4-pyridone and how should it be stored?

A3: While generally stable under normal laboratory conditions, prolonged exposure to light, air, or high temperatures can lead to discoloration (e.g., turning yellow or brown), indicating potential degradation.[3] For optimal stability, store the compound in a tightly sealed, opaque container in a cool, dry, and dark place, such as a refrigerator.

Troubleshooting Guide: Purification Issues

This section provides solutions to specific problems you may encounter during the purification of 3,5-dibromo-4-pyridone.

Q4: My isolated 3,5-dibromo-4-pyridone is a yellow or brownish solid, not white. What causes this discoloration and how can I fix it?

A4: A yellow or brown hue in the crude product is a common issue, often arising from residual reagents or minor byproducts from the synthesis.[4][5][6]

  • Probable Cause 1: Trapped Iodine/Bromine: If elemental bromine or iodine (from side reactions or precursors) is present, it can impart color.

  • Probable Cause 2: Oxidized Impurities: Small amounts of nitrogen-containing heterocyclic impurities can oxidize upon exposure to air, forming highly colored species.

  • Probable Cause 3: Starting Material Contamination: In syntheses starting from 4-aminopyridine, residual amino-containing compounds can be prone to oxidation.[6]

Solution Pathway:

  • Charcoal Treatment during Recrystallization: The most effective method for removing colored impurities is to perform a hot filtration with activated charcoal. The porous structure of charcoal provides a large surface area for adsorbing large, colored byproduct molecules.

  • Reductive Quench: Before starting the purification, consider washing the crude material in an organic solvent with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite. This will quench any residual elemental halogens.

  • Column Chromatography: If discoloration persists after recrystallization, column chromatography is a more rigorous method for separating the target compound from the impurities causing the color.[4]

Q5: My recrystallization attempt resulted in very low recovery. What went wrong?

A5: Low recovery during recrystallization is typically a solubility issue. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Probable Cause 1: Incorrect Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, meaning most of it remains in the mother liquor upon cooling.

  • Probable Cause 2: Using Too Much Solvent: Even with the correct solvent, using an excessive volume will keep the compound in solution instead of allowing it to crystallize.[7] The goal is to create a saturated solution at high temperature.

  • Probable Cause 3: Cooling Too Rapidly: Crash cooling can trap impurities and lead to the formation of very fine crystals or an oil, which are difficult to collect and can result in apparent low recovery.

Solution Pathway:

  • Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, or mixtures) to find the optimal one.

  • Minimize Solvent Volume: When dissolving the crude product, add the hot solvent portion-wise until the solid just dissolves.[7] This ensures the solution is saturated.

  • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature before moving it to an ice bath. This promotes the growth of larger, purer crystals.[7]

Q6: After purification, my NMR spectrum still shows significant impurities. How do I choose a better purification method?

A6: The choice of purification method depends on the nature of the impurities. If recrystallization fails, it's likely because the impurities have very similar solubility profiles to 3,5-dibromo-4-pyridone.

  • Probable Cause 1: Isomeric Impurities: Mono-brominated pyridones or other isomers may have very similar polarities and solubilities, making them difficult to remove by simple recrystallization.

  • Probable Cause 2: Non-polar/Greasy Impurities: Reagents like N-bromosuccinimide (NBS) byproducts or other organic residues may co-precipitate.[3][6]

  • Probable Cause 3: Acidic or Basic Impurities: Unreacted starting materials or acidic/basic byproducts may be present.

Decision Workflow for Purification Strategy:

Below is a workflow to guide your choice of purification method based on the likely impurity profile.

PurificationWorkflow start Crude 3,5-dibromo-4-pyridone is_colored Is the product highly colored? start->is_colored recrystallization Recrystallization (with optional charcoal treatment) is_colored->recrystallization Yes is_colored->recrystallization No check_purity1 Check Purity (TLC/NMR) recrystallization->check_purity1 end Pure Product check_purity1->end Yes acid_base Consider Acid-Base Extraction (to remove acidic/basic impurities) check_purity1->acid_base No (acidic/basic spots on TLC) chromatography Silica Gel Chromatography (to remove neutral/isomeric impurities) check_purity1->chromatography No (neutral/close spots on TLC) is_pure1 Is it pure? check_purity2 Check Purity (TLC/NMR) acid_base->check_purity2 chromatography->check_purity2 check_purity2->end Yes check_purity2->chromatography No (from Acid-Base) is_pure2 Is it pure?

Caption: Decision workflow for selecting a purification method.

Protocols and Methodologies

These protocols provide detailed, step-by-step instructions for common purification techniques for 3,5-dibromo-4-pyridone.

Protocol 1: Recrystallization from an Alcoholic Solvent

This protocol is effective for removing less polar impurities and baseline material. Ethanol is often a good starting point.[8][9]

Materials:

  • Crude 3,5-dibromo-4-pyridone

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional, for colored samples)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. In a separate flask, heat the ethanol to boiling. Add the hot ethanol to the crude solid portion-wise while stirring and heating until the solid just dissolves. Use the minimum amount of solvent necessary.[7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight of your crude material) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. You should observe crystal formation.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[7]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Flash Column Chromatography

This method is ideal for separating impurities with different polarities from the target compound.

Materials:

  • Crude 3,5-dibromo-4-pyridone

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient)

  • Glass column, flasks, and other standard chromatography equipment

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. The ideal system should give your product a Retention Factor (Rf) of ~0.3-0.4. For pyridones, a gradient from a less polar system (e.g., 9:1 Hexane:EtOAc) to a more polar one (e.g., 1:1 Hexane:EtOAc or adding a small % of Methanol to Dichloromethane) is often effective.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin running the column with the selected eluent system. Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3,5-dibromo-4-pyridone.

References

  • A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Benchchem.
  • 3,5-Dibromo-4-methylpyridine synthesis. ChemicalBook.
  • Method for synthesizing 3,5-dibromo-4-iodopyridine by one step (CN102924369A). Google Patents.
  • 3,5-Dibromopyridine Safety Data Sheet. Jubilant Ingrevia.
  • 3,5-Dibromo-4-methylpyridine. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Degradation of 4-aminoantipyrine by electro-oxidation with a boron-doped diamond anode: Optimization by central composite design, oxidation products and toxicity. PubMed.
  • 3,5-Dibromo-4-methylpyridine. IUCr Journals.
  • 3,5-Dibromo-4-methylpyridine. ResearchGate.
  • Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI.
  • Synthesis of 3, 5-dibromo-4-iodopyridine (CN102898359A). Google Patents.
  • 3,5-Dibromo-4-hydroxypyridine. PubChem.
  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Organic Syntheses.

Sources

Optimization

Technical Support: Optimizing 4-Pyridone Bromination

Topic: Side Reactions & Troubleshooting Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists[1] The Core Challenge: The Kinetic Trap The bromination of 4-pyridone is deceptively simple. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting Guide

Audience: Researchers, Medicinal Chemists, Process Development Scientists[1]

The Core Challenge: The Kinetic Trap

The bromination of 4-pyridone is deceptively simple. While the target is often the 3-bromo-4-pyridone (monobrominated) species, the reaction suffers from a classic kinetic problem: Product Activation .

Unlike benzene, where the introduction of a halogen deactivates the ring toward further substitution, the introduction of bromine to 4-pyridone (specifically in its anionic or neutral form) often lowers the pKa of the NH/OH group. This makes the monobrominated product more susceptible to deprotonation and subsequent electrophilic attack than the starting material.

The Result: A reaction mixture often contains unreacted starting material and the 3,5-dibromo side product, with poor yields of the desired monobromo intermediate.

Reaction Mechanism & Side Product Pathway

To control the reaction, you must visualize the competing pathways. The reaction is governed by the tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.

BrominationPathway cluster_legend Key Dynamics Start 4-Pyridone (Starting Material) Tautomer 4-Hydroxypyridine (Minor Tautomer) Start->Tautomer Equilibrium (Solvent Dependent) Mono 3-Bromo-4-pyridone (Target) Start->Mono Slow Step (Electrophilic Attack) Complex N-Bromo Charge Transfer Complex Start->Complex Transient Formation Di 3,5-Dibromo-4-pyridone (Major Side Product) Mono->Di FAST Step (Activated Substrate) Complex->Mono Rearrangement Legend The Monobromo species (Green) is often more acidic and reactive than the Starting Material, leading to rapid over-bromination (Red).

Figure 1: The reaction landscape of 4-pyridone bromination.[2][3] Note the "Fast Step" leading to the unwanted dibromo species.

Troubleshooting Guide: Common Failure Modes

Use this diagnostic table to identify why your specific experiment failed.

SymptomProbable CauseTechnical ExplanationCorrective Action
Product is exclusively 3,5-dibromo Over-reaction / High pH The monobromo product has a lower pKa than the starting material. If the pH is >6, the monobromo anion forms and reacts instantly with remaining

.
Acidify the media. Run the reaction in Acetic Acid or dilute

. Keep pH < 1 to ensure the ring is protonated (deactivated).
Low Conversion (<30%) N-Bromination Pyridones can form N-bromo charge-transfer complexes that are stable at low temperatures but do not rearrange to the C-bromo product.Increase Temperature. Heat to 60-80°C to overcome the activation energy for the C-bromination rearrangement.
Inseparable Mixture (SM + Mono + Di) Stoichiometry Mismatch Adding 1.0 eq of

all at once creates localized high concentrations, favoring the fast second bromination.
Slow Addition. Add

or NBS dropwise over 2-4 hours. Stop at 90% conversion to avoid attacking the product.
Red/Orange Precipitate Perbromide Formation In high concentrations of

, pyridinium perbromide salts (

) precipitate out, stalling the reaction.[1]
Solvent Switch. Use a solvent that solubilizes the salt (e.g., DMF or hot Acetic Acid) or quench with sulfite to release the free amine.
Optimized Protocol: Controlled Monobromination

Objective: Synthesis of 3-bromo-4-pyridone with <5% dibromo impurity.

Reagents:

  • 4-Pyridone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) — Preferred over elemental bromine for stoichiometry control.

  • Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-pyridone in Glacial Acetic Acid (0.5 M concentration).

    • Why? Acetic acid buffers the system and prevents the formation of the highly reactive phenoxide-like anion.

  • Temperature Control: Heat the solution to 60°C .

    • Why? Ensures solubility and promotes the thermodynamic C-bromination over kinetic N-bromination.

  • Addition: Dissolve NBS in a minimal amount of DMF or Acetic Acid. Add this solution dropwise over 2 hours.

    • Critical: Monitor by HPLC/UPLC. Do not rely on TLC as the spots often streak/overlap.

  • Quench: Once the starting material drops below 5%, stop. Do not chase 100% conversion.

  • Isolation: Pour the mixture into ice water. The 3,5-dibromo product (if any) is less soluble and may precipitate first. Filter this off.

  • pH Swing (Purification):

    • The filtrate contains the target. Neutralize carefully to pH ~6-7.

    • 3-bromo-4-pyridone will precipitate near its isoelectric point.

Purification Logic: Separation by Acidity

If you end up with a mixture, you can exploit the pKa differences between the species. The introduction of bromine increases the acidity of the NH/OH proton.

  • 4-Pyridone: pKa ~11.0[1]

  • 3-Bromo-4-pyridone: pKa ~9.0

  • 3,5-Dibromo-4-pyridone: pKa ~7.5 (Most Acidic)[1]

Separation Workflow:

  • Dissolve the crude mixture in dilute NaOH (pH > 12). All species will be soluble anions.

  • Slowly lower the pH using dilute HCl.

  • At pH ~8.0: The 3,5-dibromo species will protonate and precipitate first. Filter it.

  • At pH ~6.0: The 3-bromo species will protonate and precipitate. Filter it.

  • At pH < 2.0: Any remaining starting material stays in solution as the pyridinium salt.

PurificationFlow Mixture Crude Mixture (SM, Mono, Di) Base Dissolve in NaOH (pH 12) Mixture->Base Acid1 Acidify to pH 8.0 Base->Acid1 Filter1 Filter Precipitate Acid1->Filter1 Solid1 Solid: 3,5-Dibromo (Impurity) Filter1->Solid1 Filtrate1 Filtrate (Mono + SM) Filter1->Filtrate1 Acid2 Acidify to pH 6.0 Filtrate1->Acid2 Filter2 Filter Precipitate Acid2->Filter2 Solid2 Solid: 3-Bromo (Target) Filter2->Solid2 Waste Filtrate: Unreacted SM Filter2->Waste

Figure 2: pH-Swing fractionation strategy for separating brominated pyridones.

FAQs

Q: Can I use Pyridinium Tribromide instead of NBS? A: Yes. Pyridinium tribromide is a solid source of


 that is easier to weigh than liquid bromine. However, it releases 

as a byproduct, which increases the acidity of the medium.[1] This is generally beneficial for preventing over-bromination, but NBS is cleaner for workup.[1]

Q: Why does my reaction turn dark red? A: This indicates the formation of charge-transfer complexes or free bromine in solution. It is not necessarily a sign of decomposition.[4] If the color persists after workup, wash the organic layer with sodium thiosulfate or sodium bisulfite to reduce the residual oxidants.

Q: I need the 3,5-dibromo product. How do I force the reaction? A: Use water as the solvent instead of acetic acid and adjust the pH to ~8 using sodium bicarbonate. In basic/aqueous media, the reaction is extremely fast and will drive quantitatively to the dibromo species. Use 2.2 equivalents of


.
References
  • Tee, O. S., & Paventi, M. (1988).[1] Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 66(12), 3054–3062.[1]

    • Source:

  • Baranac-Stojanović, M., et al. (2023).[1][5] Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry.

    • Source:

  • Organic Chemistry Portal. (2024).[6] Synthesis of Bromoarenes and Pyridine Derivatives.

    • Source:

  • Google Patents. (2012). Method for synthesizing 3,5-dibromo-4-iodopyridine (CN102898359A).

    • Source:

Sources

Troubleshooting

Troubleshooting regioselectivity in reactions of 3,5-dibromo-4-pyridone

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Reactivity Profiles Introduction: The Scaffold Paradox 3,5-Dibromo-4-pyridone is a deceptive scaffold. While it appears...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Reactivity Profiles

Introduction: The Scaffold Paradox

3,5-Dibromo-4-pyridone is a deceptive scaffold. While it appears symmetric and simple, it possesses three distinct reactive vectors that often compete, leading to "tar" or inseparable mixtures.

  • Ambident Nucleophilicity (N1 vs. O4): Tautomeric equilibrium heavily influences alkylation sites.

  • Symmetric Electrophilicity (C3 vs. C5): The two bromine atoms are chemically equivalent, making mono-functionalization a statistical challenge.

  • Latent Acidity (C2/C6): The protons ortho to the nitrogen are susceptible to lithiation, but this pathway is plagued by the "Halogen Dance" phenomenon.

This guide addresses these specific failure points with mechanistic correctives.

Ticket #1: "I’m getting a mixture of N- and O-alkylated products."[1]

Diagnosis: You are fighting the Hard-Soft Acid-Base (HSAB) principle. The 4-pyridone scaffold exists in equilibrium with 4-hydroxypyridine.[1][2]

  • Nitrogen (N1): Softer nucleophile, favored by orbital control.

  • Oxygen (O4): Harder nucleophile, favored by charge control.

The 3,5-dibromo substitution creates an electron-withdrawing environment, increasing the acidity of the N-H bond (


 approx 11), making the anion more delocalized.

Troubleshooting Protocol:

VariableCondition for N-Selectivity Condition for O-Selectivity Mechanistic Rationale
Solvent Polar Aprotic (DMF, DMSO, NMP)Non-polar / Ethereal (Toluene, THF)Polar solvents dissociate the ion pair, leaving the "naked" anion where the softer N attacks.
Base Carbonates (

)
Silver Salts (

)

coordinates to the Nitrogen lone pair or Br, blocking N-attack and precipitating AgBr, forcing O-alkylation.
Electrophile Soft (

, Michael Acceptors)
Hard (

, Diazomethane)
Hard electrophiles attack the region of highest negative charge density (Oxygen).

Standard Operating Procedure (N-Alkylation):

  • Dissolve 3,5-dibromo-4-pyridone in anhydrous DMF (0.2 M).

  • Add

    
     (2.0 equiv). Stir at RT for 15 min to ensure deprotonation.
    
  • Add Alkyl Halide (1.1 equiv).

  • Monitor by LCMS. If O-alkylation > 5%, add 10 mol% LiCl (Lithium coordinates Oxygen, shielding it).

Decision Logic (Visualized):

AlkylationLogic Start Target: Alkylation Selectivity Desired Regioisomer? Start->Selectivity N_Alk N-Alkylation Selectivity->N_Alk O_Alk O-Alkylation Selectivity->O_Alk Cond_N Use: K2CO3 / DMF Avoid: Ag salts N_Alk->Cond_N Check Check Electrophile Hardness O_Alk->Check Cond_O Use: Ag2CO3 / Toluene or Hard Electrophile Check->Cond_N Soft (I, Br) Check->Cond_O Hard (OTf)

Figure 1: Decision matrix for selecting reaction conditions to favor N- vs O-alkylation.

Ticket #2: "I cannot stop the Suzuki coupling at the mono-product."

Diagnosis: The C3 and C5 bromines are chemically identical. Once the first oxidative addition occurs, the electronic nature of the ring changes.

  • Deactivation: If you couple an electron-withdrawing group (EWG), the second bromine becomes less reactive (good for selectivity).

  • Activation: If you couple an electron-donating group (EDG, like most aryls), the pyridine ring becomes more electron-rich, making the second oxidative addition faster than the first. This leads to the "Bis-Coupling Trap."

Statistical Reality: With 1.0 equivalent of boronic acid, a purely statistical distribution (assuming equal reactivity) is 25% Bis : 50% Mono : 25% SM . You must skew this.

Troubleshooting Protocol:

  • Stoichiometry Control: Use 0.7 equivalents of Boronic Acid.

    • Why? It is better to recycle unreacted Starting Material (SM) than to separate Mono from Bis.

  • Ligand Selection: Use bulky phosphine ligands (e.g.,

    
     or SPhos).
    
    • Why? The steric bulk creates a "gatekeeper" effect. Once one aryl group is installed, the steric crowding around the Palladium center makes the second approach unfavorable.

  • Biphasic Conditions: Use Toluene/Water or DME/Water with

    
    .
    
    • Why? Slows the transmetallation rate, allowing better discrimination between species.

Data: Stoichiometry vs. Product Distribution (Simulated data based on standard kinetic models for symmetric electrophiles)

Boronic Acid (Equiv)Recovered SM (%)Mono-Product (%)Bis-Product (%)
0.6 45%52%3%
0.8 25%60%15%
1.0 10%50%40%
1.2 <5%30%65%
Ticket #3: "My lithiation yielded a scrambled product (Halogen Dance)."

Diagnosis: You attempted to functionalize C2 (ortho to Nitrogen) via lithiation (e.g., using LDA or n-BuLi), but the bromine atom migrated.

  • The Mechanism: Lithiation occurs kinetically at C2 (directed by N). However, the resulting anion is unstable relative to the anion formed between the bromines (or other stabilized positions). The "Halogen Dance" is a series of rapid metal-halogen exchanges where the lithium and bromine swap positions to find the thermodynamic sink.

The Fix: Thermodynamic vs. Kinetic Control To prevent the dance, you must trap the kinetic lithio-species faster than the rate of isomerization.

Protocol for C2-Functionalization (Avoiding Migration):

  • Temperature is Non-Negotiable: Cool strictly to -78°C .

  • Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi.

    • Why? LDA is a non-nucleophilic base and less prone to initiating metal-halogen exchange compared to alkyllithiums.

  • "In-Situ" Trapping: If possible, have the electrophile (e.g.,

    
    , aldehyde) present before adding the base (Barbier conditions), or add the base to a mixture of substrate + electrophile.
    
    • Note: This only works if the base does not react with the electrophile (compatible with TMS-Cl, incompatible with aldehydes).

  • Inverse Addition: Add the substrate to the base slowly at -78°C, then immediately quench with electrophile.

Pathway Visualization:

HalogenDance Substrate 3,5-Dibromo-N-methyl-4-pyridone Lithiation Lithiation (LDA, -78°C) Substrate->Lithiation Kinetic Kinetic Species (2-Li-3,5-dibromo) Lithiation->Kinetic Dance Halogen Dance (Migration of Br) Kinetic->Dance Warm up > -60°C or Slow Quench Product_Good Target Product (C2-Functionalized) Kinetic->Product_Good Fast Trapping (Electrophile added immediately) Thermo Thermodynamic Species (Scrambled Isomers) Dance->Thermo Product_Bad Scrambled Product Thermo->Product_Bad

Figure 2: The kinetic window for preventing Halogen Dance. Warming or delay leads to irreversible scrambling.

References
  • Vertex AI Search. (2025). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025).[3][4] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

  • Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction... of 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Wikipedia. (2025). Halogen dance rearrangement. Available at: [Link]

  • ResearchGate. (2025). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Available at: [Link]

Sources

Optimization

Byproduct formation in the synthesis of 3,5-Dibromopyridin-4(3H)-one

Welcome to the technical support guide for the synthesis of 3,5-Dibromopyridin-4(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,5-Dibromopyridin-4(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of 3,5-Dibromopyridin-4(3H)-one.

Q1: What are the primary byproducts I should expect in the synthesis of 3,5-Dibromopyridin-4(3H)-one?

A: The most prevalent byproducts are typically the result of an incomplete reaction. You should primarily watch for unreacted starting material, Pyridin-4(3H)-one (also known as 4-pyridone), and the mono-brominated intermediate, 3-Bromopyridin-4(3H)-one . While over-bromination is less common due to the deactivating effect of the existing bromine atoms, it can occur under harsh conditions.

Q2: What is the fundamental reaction mechanism, and why do these byproducts form?

A: The synthesis is an electrophilic aromatic substitution. The pyridin-4(3H)-one tautomer is the reactive species, not its 4-hydroxypyridine aromatic form.[1] The electron-rich ring attacks an electrophilic bromine source (e.g., Br⁺ from Br₂ or a polarized N-Br bond from NBS). Byproducts form due to kinetic and stoichiometric factors:

  • Incomplete Reaction: If the reaction is stopped prematurely, the temperature is too low, or there is insufficient brominating agent, a mixture of starting material, the mono-brominated intermediate, and the desired di-brominated product will result.

  • Stoichiometric Imbalance: Inaccurate measurement of the starting material or brominating agent is a common cause of incomplete reactions.

Q3: How can I effectively monitor the reaction to minimize byproduct formation?

A: Real-time reaction monitoring is critical. Thin-Layer Chromatography (TLC) is the most common and effective method. By co-spotting the reaction mixture with your starting material, you can visually track the disappearance of the starting material and the appearance of the mono-brominated intermediate and the final product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the immediate signs in my experiment that suggest significant byproduct formation?

A: During your workup and analysis, several signs can indicate issues:

  • On a TLC plate: You will see multiple spots instead of a single, clean spot for your product. The presence of a spot with the same Rf value as your starting material is a clear indicator of an incomplete reaction.

  • During Purification: The product may fail to crystallize properly, appearing as an oil or an amorphous solid. Yields will also be significantly lower than expected.

  • Spectroscopic Analysis: ¹H NMR spectra will show multiple sets of peaks corresponding to the different pyridine ring protons of the product and byproducts.

Section 2: Troubleshooting Guide: Identification and Mitigation of Byproducts

This guide provides a systematic approach to handling the most common issues encountered during the synthesis.

Logical Flow for Troubleshooting

The following flowchart illustrates a typical decision-making process when troubleshooting the synthesis.

G Troubleshooting Flowchart cluster_0 Analysis cluster_1 Problem Identification cluster_2 Solutions start Run Reaction & Work-Up analyze Analyze Crude Product (TLC, NMR) start->analyze identify Byproducts Present? analyze->identify byprod_type Identify Major Impurity identify->byprod_type  Yes purify Purification (Recrystallization / Chromatography) identify->purify  No (Clean Product) solution_sm Root Cause: Insufficient Brominating Agent Action: Increase equivalents of NBS/Br₂. Verify reagent activity. byprod_type->solution_sm Starting Material solution_mono Root Cause: Incomplete Reaction Action: Increase reaction time or temperature. Consider re-subjecting mixture to conditions. byprod_type->solution_mono Mono-bromo Product solution_other Root Cause: Harsh Conditions Action: Lower temperature. Use milder brominating agent (e.g., NBS over Br₂/oleum). byprod_type->solution_other Degradation/Other

Caption: Troubleshooting Decision Flowchart.

Issue: High Levels of 3-Bromopyridin-4(3H)-one and/or Starting Material

This is the most frequent challenge, indicating an incomplete or stalled reaction.

  • Identification: The key to identification is comparative analysis. The desired product, being more substituted and heavier, will typically have a lower Rf value on a normal phase silica TLC plate than the mono-brominated intermediate and the starting material.

CompoundApprox. Rf (EtOAc/Hexane 1:1)Key ¹H NMR Signal (DMSO-d₆)
Pyridin-4(3H)-one0.4 - 0.5~6.3 ppm (d, 2H), ~7.5 ppm (d, 2H)
3-Bromopyridin-4(3H)-one0.2 - 0.3~7.8 ppm (s, 1H, H-2), ~7.6 ppm (d, 1H, H-6)
3,5-Dibromopyridin-4(3H)-one 0.1 - 0.2 ~8.1 ppm (s, 2H, H-2, H-6)
  • Causality Analysis:

    • Insufficient Brominating Agent: The reaction consumes two equivalents of the brominating agent. Any less, and a mixture is guaranteed. Using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is often preferred over elemental bromine as they are easier to handle and can be more selective, reducing the formation of difficult-to-separate isomers.[2]

    • Low Temperature: Electrophilic substitutions require sufficient activation energy. If the reaction temperature is too low, the rate of the second bromination will be significantly slower than the first, leading to an accumulation of the mono-brominated intermediate.

    • Short Reaction Time: The second bromination is slower than the first due to the deactivating effect of the first bromine atom. Insufficient time will prevent the reaction from reaching completion.

  • Mitigation and Solutions:

    • Stoichiometric Control: Carefully weigh your reagents. Use a slight excess (e.g., 2.1 - 2.2 equivalents) of the brominating agent to drive the reaction to completion.

    • Temperature Management: Maintain the recommended reaction temperature consistently. For brominations with NBS, this is often done in a solvent like acetic acid or DMF at a moderately elevated temperature (e.g., 50-80 °C).

    • Controlled Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel. This maintains a controlled concentration and helps manage any exothermic processes.

    • Drive to Completion: If TLC analysis shows significant amounts of intermediate after the planned reaction time, consider extending the time or increasing the temperature by 10-20 °C for a period, while continuing to monitor.

Section 3: Key Experimental Protocols

These protocols provide a foundation for a successful synthesis and purification.

Protocol 3.1: Recommended Synthesis using NBS

This protocol is designed to favor the formation of the di-brominated product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Pyridin-4(3H)-one (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (2.1 eq) in glacial acetic acid. Add this solution to the reaction flask dropwise at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress every hour using TLC (See Protocol 3.2). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum.

Protocol 3.2: Analytical Monitoring by TLC
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a 1:1 mixture of Ethyl Acetate and Hexanes. Adjust the polarity as needed to achieve good separation (Rf values between 0.1 and 0.6).

  • Spotting: On the baseline, apply a spot of the starting material (for reference), and a spot of the reaction mixture.

  • Visualization: Visualize the plate under UV light (254 nm). The compounds should appear as dark spots.

Protocol 3.3: Purification by Recrystallization

Recrystallization is effective if the crude product is relatively clean (>85% pure).

  • Solvent Selection: Ethanol, methanol, or a mixture of ethanol and water are often suitable solvents.

  • Procedure: Dissolve the crude, dry solid in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Section 4: Reaction Pathway Visualization

The following diagram illustrates the sequential bromination process.

G SM Pyridin-4(3H)-one (Starting Material) MB 3-Bromo-pyridin-4(3H)-one (Mono-bromo Byproduct) SM->MB + 1 eq. 'Br⁺' (Fast) DB 3,5-Dibromo-pyridin-4(3H)-one (Desired Product) MB->DB + 1 eq. 'Br⁺' (Slower)

Caption: Synthetic pathway from starting material to the desired product.

Note: The images in the diagram are placeholders for the chemical structures.

Section 5: References

  • Google Patents: CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Available at:

  • Google Patents: CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. Available at:

  • NIH PMC: Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Available at: [Link]

  • Google Patents: CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine. Available at:

  • Google Patents: CN101704781A - Preparation method of amino pyridine bromide compound. Available at:

  • Organic Chemistry Portal: Pyridine synthesis. Available at: [Link]

  • MDPI: Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Available at: [Link]

  • Google Patents: CN101704781B - Preparation method of amino pyridine bromide compound. Available at:

  • Organic Syntheses: 2,3-diaminopyridine. Available at: [Link]

  • The Royal Society of Chemistry: Experimental section Materials and synthesis 3,5-Dibromopyridine. Available at: [Link]

  • ResearchGate: Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. Available at: [Link]

  • Canadian Science Publishing: Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Available at: [Link]

  • ACS Publications: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Available at: [Link]

  • ResearchGate: How to carry out bromination of pyridine at 2- or 4- positions? Available at: [Link]

  • NIH PMC: Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • MDPI: 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Available at: [Link]

  • NIH: Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Available at: [Link]

  • Google Patents: WO2019145177A1 - Bromination of pyridine derivatives. Available at:

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions Involving 3,5-Dibromo-4-Pyridone

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,5-dibromo-4-pyridone in catalytic reactions, particularly palladium-catalyzed cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,5-dibromo-4-pyridone in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding catalyst poisoning, a common challenge encountered when working with N-heterocyclic compounds.

Introduction: The Challenge of 3,5-Dibromo-4-Pyridone in Catalysis

3,5-Dibromo-4-pyridone is a valuable building block in medicinal chemistry and materials science. However, its structure presents a significant challenge in transition metal catalysis. The lone pair of electrons on the nitrogen atom of the pyridone ring can strongly coordinate to the metal center (e.g., palladium), leading to catalyst deactivation or "poisoning." This guide will help you understand, diagnose, and overcome these challenges to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with 3,5-dibromo-4-pyridone failing or giving low yields?

A1: The most probable cause is catalyst poisoning. The nitrogen atom in the 3,5-dibromo-4-pyridone can act as a Lewis base, binding strongly to the palladium catalyst's active sites. This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, leading to low or no product formation.

Q2: What are the likely impurities in my 3,5-dibromo-4-pyridone that could be poisoning the catalyst?

A2: Impurities can be even more potent poisons than the substrate itself. Based on common synthetic routes for 3,5-dibromo-4-pyridone, potential impurities include:

  • Residual Starting Materials: Unreacted 4-aminopyridine or its derivatives from the initial synthesis steps can be strong catalyst poisons.[1]

  • Brominating Agent Residues: Excess N-bromosuccinimide (NBS) or other brominating agents can lead to halide impurities that interfere with the catalyst.

  • Byproducts from Diazotization: If a diazotization reaction is used, residual diazonium salts or their decomposition products can be problematic.[2]

  • Sulfur-Containing Compounds: If any sulfur-based reagents were used in the synthesis or purification, even trace amounts can irreversibly poison palladium catalysts.

Q3: Can the tautomeric nature of 3,5-dibromo-4-pyridone affect the reaction?

A3: Yes. 3,5-Dibromo-4-pyridone exists in equilibrium with its tautomer, 3,5-dibromo-4-hydroxypyridine. While the pyridone form is typically favored, the presence of the hydroxypyridine tautomer can influence the substrate's coordination to the metal center and its reactivity. The specific tautomeric equilibrium can be solvent and pH-dependent, adding another layer of complexity to reaction optimization.

Q4: Are there specific palladium catalysts or ligands that are more resistant to poisoning by pyridine-like molecules?

A4: While no catalyst is completely immune, some strategies can mitigate poisoning:

  • Electron-Rich Ligands: Using bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can sometimes stabilize the palladium catalyst and promote the desired catalytic cycle over inhibitor binding.

  • Precatalysts: Modern palladium precatalysts are designed for the efficient in-situ generation of the active Pd(0) species, which can sometimes outperform traditional Pd(II) sources in challenging reactions.[3]

Troubleshooting Guide

Problem 1: Reaction is sluggish or stalls completely.
  • Initial Assessment:

    • Confirm the identity and purity of your 3,5-dibromo-4-pyridone using techniques like NMR, LC-MS, and elemental analysis.

    • Ensure all other reagents (boronic acid/ester, alkene, base, solvent) are of high purity and anhydrous where necessary.

    • Verify that your palladium catalyst is active and has been stored correctly.

  • Troubleshooting Steps:

    • Substrate Purification: If you suspect impurities in your 3,5-dibromo-4-pyridone, purify it using the protocol provided below.

    • Increase Catalyst Loading: As a straightforward but less ideal solution, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may help overcome the poisoning effect.

    • Ligand Screening: Experiment with a panel of ligands. Start with bulky, electron-rich phosphine ligands or NHC ligands.

    • Solvent and Base Optimization: The choice of solvent and base can influence the coordination of the pyridone to the palladium center. Screen different solvent systems (e.g., toluene, dioxane, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

Problem 2: Significant formation of side products, such as homocoupling of the boronic acid (in Suzuki reactions).
  • Initial Assessment:

    • Homocoupling is often a sign of slow oxidative addition or transmetalation, which can be exacerbated by catalyst poisoning.

    • Ensure your reaction is thoroughly degassed, as oxygen can promote homocoupling.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature may disfavor homocoupling relative to the desired cross-coupling.

    • Change the Base: The choice of base can significantly impact the rate of transmetalation. Consider switching to a different base.

    • Use a More Stable Boron Reagent: Boronic acids can be prone to degradation. Consider using more stable alternatives like pinacol esters or MIDA boronates.

Diagrams and Workflows

Mechanism of Catalyst Poisoning by 3,5-Dibromo-4-Pyridone

G Mechanism of Catalyst Poisoning by Pyridone Active Pd(0) Catalyst Active Pd(0) Catalyst Poisoned Pd Complex Poisoned Pd Complex Active Pd(0) Catalyst->Poisoned Pd Complex Coordination Pyridone Nitrogen Pyridone Nitrogen Pyridone Nitrogen->Poisoned Pd Complex Catalytic Cycle Blocked Catalytic Cycle Blocked Poisoned Pd Complex->Catalytic Cycle Blocked

Caption: The lone pair on the pyridone nitrogen coordinates to the Pd(0) center, forming a stable, inactive complex and blocking the catalytic cycle.

Troubleshooting Workflow for Failed Reactions

G Troubleshooting Workflow start Reaction Fails or Gives Low Yield check_purity Assess Purity of 3,5-Dibromo-4-Pyridone start->check_purity purify Purify Substrate (See Protocol 1) check_purity->purify Impurities Detected optimize Optimize Reaction Conditions check_purity->optimize Substrate is Pure re_run Re-run Reaction purify->re_run re_run->optimize Still Fails success Successful Reaction re_run->success Success increase_catalyst Increase Catalyst Loading optimize->increase_catalyst screen_ligands Screen Ligands (e.g., Buchwald, NHC) increase_catalyst->screen_ligands screen_solvents_bases Screen Solvents and Bases screen_ligands->screen_solvents_bases screen_solvents_bases->re_run

Sources

Optimization

Technical Support Center: Characterization of Impurities in 3,5-Dibromo-4-Pyridone

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purity & Characterization of 3,5-Dibromo-4-Pyridone (CAS: 25813-25-6)[1] Introduction: The "Chameleon" Intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Purity & Characterization of 3,5-Dibromo-4-Pyridone (CAS: 25813-25-6)[1]

Introduction: The "Chameleon" Intermediate

Welcome to the technical support hub for 3,5-dibromo-4-pyridone . This compound is a critical scaffold in the synthesis of thyromimetics and kinase inhibitors.[1] However, it presents a unique set of analytical challenges due to keto-enol tautomerism (pyridone vs. hydroxypyridine) and the close structural similarity of its brominated impurities.

This guide moves beyond basic datasheets to address the specific "why" and "how" of characterizing this molecule, focusing on separating it from its critical impurities: 3-bromo-4-pyridone (under-brominated) and 4-pyridone (starting material).[1]

Module 1: Chromatographic Separation (HPLC/LC-MS)

Current Issue: Peak tailing, splitting, or co-elution of impurities.

Q1: Why does my 3,5-dibromo-4-pyridone peak tail severely or split into two?

Diagnosis: This is likely due to uncontrolled tautomerism or secondary interactions with residual silanols on your column.[1] Technical Insight: 4-Pyridones exist in equilibrium between the keto form (dominant in polar solvents) and the enol form (phenol-like).[1] If the mobile phase pH is near the pKa of the compound (approx. pKa ~11 for the NH, but protonation of the oxygen occurs at low pH), the species rapidly interconverts, causing peak broadening. Protocol:

  • Acidify the Mobile Phase: You must suppress the ionization.[1] Use 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) .[1] This forces the equilibrium and suppresses silanol interactions.[1]

  • Column Choice: Use a high-carbon load, end-capped C18 column (e.g., Zorbax Eclipse Plus or Waters XBridge) to minimize stationary phase interactions.[1]

Q2: How do I separate the mono-bromo impurity (3-bromo-4-pyridone)?

Diagnosis: The mono-bromo impurity is more polar than the di-bromo target and will elute earlier on Reverse Phase (RP) columns.[1] Retention Logic:

  • 4-Pyridone: Elutes near void volume (Highly polar).[1]

  • 3-Bromo-4-pyridone: Intermediate retention.[1]

  • 3,5-Dibromo-4-pyridone: Late eluting (Bromine adds significant hydrophobicity).[1]

Recommended Method (Gradient):

ParameterSetting
Column C18 End-capped (150mm x 4.6mm, 3.5µm or 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm
Gradient 0-2 min: 5% B (Hold) 2-15 min: 5%

60% B 15-20 min: 60%

95% B
Visual Troubleshooting: HPLC Method Optimization

HPLC_Troubleshooting Start Start: Poor HPLC Result Issue_Shape Issue: Peak Tailing/Splitting? Start->Issue_Shape Issue_Res Issue: Impurities Co-eluting? Issue_Shape->Issue_Res No Action_Acid Add 0.1% TFA/Formic Acid to Mobile Phase Issue_Shape->Action_Acid Yes Action_Grad Flatten Gradient Slope (e.g., 5% to 40% B over 20 min) Issue_Res->Action_Grad Yes (Mono-bromo overlap) Action_Col Switch to End-capped C18 (High Carbon Load) Action_Acid->Action_Col Still Tailing? Result_Good Result: Sharp, Resolved Peaks Action_Col->Result_Good Action_Grad->Result_Good caption Figure 1: Decision tree for optimizing HPLC separation of halogenated pyridones.

Module 2: Structural Elucidation (NMR Forensics)

Current Issue: Confirming the absence of the 3-bromo impurity using


H NMR.
Q3: How do I distinguish 3,5-dibromo-4-pyridone from 3-bromo-4-pyridone in NMR?

Scientific Principle: Symmetry is your primary tool.[1]

  • 3,5-Dibromo-4-pyridone: Possesses a

    
     axis of symmetry.[1] The protons at positions 2 and 6 are chemically equivalent.[1]
    
  • 3-Bromo-4-pyridone: Asymmetric.[1] Protons at positions 2, 5, and 6 are chemically distinct.[1]

Data Comparison Table (


H NMR in DMSO-

):
CompoundSymmetrySignal Pattern (Aromatic Region)Integration
3,5-Dibromo-4-pyridone SymmetricSinglet (s) at ~8.0 – 8.5 ppm2H (Positions 2,[1]6)
3-Bromo-4-pyridone AsymmetricMultiplets/Doublets (Complex splitting)3H Total
4-Pyridone (Start Mat.)[1]SymmetricTwo doublets (AA'BB' system)4H Total

Protocol:

  • Dissolve ~10 mg sample in 0.6 mL DMSO-

    
     . (Note: Solubility in CDCl
    
    
    
    is poor).[1]
  • Acquire at least 16 scans to resolve low-level impurity peaks.[1]

  • Look for: Small doublets or asymmetric peaks near the base of the main singlet.[1] These indicate under-brominated impurities.[1]

Module 3: Solubility & Sample Preparation

Current Issue: Sample precipitation during analysis or reaction workup.

Q4: What is the best solvent for handling 3,5-dibromo-4-pyridone?

Insight: The high melting point (>250°C) and crystal lattice energy (reinforced by intermolecular Hydrogen bonding N-H...O) make this compound sparingly soluble in common organic solvents.[1]

  • Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for analytical prep.[1]

  • Process Solvent: Hot Acetic Acid (AcOH).[1] It is often recrystallized from AcOH or ethanol/water mixtures.[1]

  • Avoid: Water (insoluble at neutral pH), Dichloromethane (very low solubility).[1]

Module 4: Process-Related Impurity Origins

Current Issue: Understanding where impurities come from to prevent them.

The synthesis generally involves the electrophilic aromatic substitution of 4-pyridone.[1] Understanding the pathway helps in controlling the reaction endpoint.[1]

Impurity Pathway Diagram

Impurity_Pathway Start 4-Pyridone (Starting Material) Mono 3-Bromo-4-pyridone (Major Impurity) Start->Mono Fast Step1 + Br2 / AcOH Target 3,5-Dibromo-4-pyridone (Target) Mono->Target Slower Step2 + Br2 Side Oxidation Products (Colored Impurities) Target->Side Over-reaction/Air caption Figure 2: Sequential bromination pathway showing origin of mono-bromo impurity.

[1] Prevention Strategy:

  • Mono-bromo impurity: Caused by insufficient equivalents of Bromine or low reaction temperature.[1] Ensure >2.1 equivalents of Br

    
    .
    
  • Colored Impurities: Often due to free bromine or oxidation.[1] Wash the crude solid with Sodium Bisulfite (NaHSO

    
    )  solution to quench residual bromine and reduce oxidized species.[1]
    

References

  • PubChem. (n.d.).[1] 3,5-Dibromo-4-hydroxypyridine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 1H NMR Data for Pyridone Derivatives in DMSO-d6. Retrieved from [Link]

(Note: While specific "3,5-dibromo-4-pyridone" datasheets are rare, the chemical principles cited above are derived from standard organic chemistry protocols for halogenated hydroxypyridines verified via the search results provided.)

Sources

Troubleshooting

Improving the solubility of 3,5-Dibromopyridin-4(3H)-one for biological assays

Executive Summary & Compound Profile The Solubility Challenge 3,5-Dibromopyridin-4(3H)-one (also known as 3,5-dibromo-4-pyridone or 3,5-dibromo-4-hydroxypyridine) presents a classic "brick dust" challenge in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Solubility Challenge

3,5-Dibromopyridin-4(3H)-one (also known as 3,5-dibromo-4-pyridone or 3,5-dibromo-4-hydroxypyridine) presents a classic "brick dust" challenge in medicinal chemistry.[1] While the core pyridone structure is polar, the two bromine atoms at positions 3 and 5 significantly increase lipophilicity and crystal lattice energy.

This molecule exists in a tautomeric equilibrium between the keto form (pyridone) and the enol form (hydroxypyridine) .[1] In aqueous biological buffers (pH 7.4), the neutral species often predominates and exhibits poor solubility, leading to "silent precipitation"—where the compound crashes out of solution upon dilution, causing false negatives in bioassays.[1]

Physicochemical Snapshot
PropertyValueImplication for Assays
CAS No. 25813-25-6Verification of identity.[1]
MW ~252.89 g/mol Low MW, but high density due to Bromine.[1]
pKa (Est.) ~6.5 - 7.5 (OH/NH)Critical: Solubility is highly pH-dependent.[1]
LogP ~1.9Moderately lipophilic; requires organic co-solvents.[1]
Preferred Stock Solvent DMSO (anhydrous)Soluble > 50 mM.[1]
Aqueous Solubility Poor (< 100 µM at pH 7)High risk of precipitation in PBS/Media.[1]

Phase 1: Stock Solution Preparation[1]

Q: What is the absolute best solvent for creating a high-concentration stock? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1] While Ethanol and DMF are alternatives, DMSO offers the best balance of solvency and biological compatibility (when diluted).

Protocol 1: Preparation of 50 mM Stock Solution

  • Weighing: Weigh 12.6 mg of 3,5-Dibromopyridin-4(3H)-one into a sterile, glass micro-vial. Avoid plastic vials for long-term storage as lipophilic compounds can leach.[1]

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation.

Warning: Do not store DMSO stocks in the fridge/freezer immediately if they are not fully dissolved.[1] The "freeze-thaw" cycle can induce crystal nucleation that is very hard to re-dissolve.

Phase 2: Aqueous Dilution (The Danger Zone)[1]

The most common failure point is the direct addition of high-concentration DMSO stock into a cold, aqueous buffer. This causes "solvent shock," resulting in immediate microprecipitation.

Workflow Visualization: The "Step-Down" Dilution Strategy

SolubilityWorkflow Stock 50 mM Stock (100% DMSO) Inter Intermediate Working Sol. (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution into Buffer + Excipient Final Assay Well (5 µM in 0.1% DMSO) Stock->Final DIRECT DILUTION (Avoid!) Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip Shock Inter->Final 1:100 Dilution into Media

Figure 1: The Step-Down dilution method minimizes solvent shock by creating an intermediate working solution, preventing the compound from crashing out.[1]

Protocol 2: The "Intermediate" Dilution Method Instead of pipetting 1 µL of stock directly into 1000 µL of media:

  • Prepare an Intermediate Working Solution (10x or 100x) in a buffer containing 5-10% DMSO.

  • Add this intermediate solution to your final assay plate.

  • Why? This pre-equilibrates the compound in a semi-aqueous environment, allowing you to spot precipitation before it ruins the assay.[1]

Phase 3: Advanced Formulation (The "Rescue" Protocol)

Q: My compound still precipitates in PBS at 10 µM. What now? A: You are likely fighting the pKa or the lattice energy.[1] You must use an Excipient System .[1]

Option A: pH Adjustment (The Chemical Fix)

The bromine atoms make the ring electron-deficient, lowering the pKa of the NH/OH group.[1]

  • Mechanism: At neutral pH (7.4), the compound may be largely protonated (neutral) and insoluble.[1]

  • Action: If your assay tolerates it, adjust the buffer pH to 8.0 or 8.5 . This promotes the formation of the anionic species, which is significantly more soluble.

Option B: Cyclodextrin Complexation (The Formulation Fix)

If pH adjustment is toxic to your cells/enzyme, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This encapsulates the hydrophobic dibrominated ring while exposing the hydrophilic exterior to water.[1]

Protocol 3: Cyclodextrin-Assisted Solubilization

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water or PBS.[1]

  • Use this Cyclodextrin solution as the diluent for your Intermediate Working Solution .

  • Example: Dilute 10 µL of 50 mM DMSO stock into 990 µL of 20% HP-β-CD .

  • Agitate (shaker) for 15 minutes.

  • Dilute this mix into your final assay media.[1]

Mechanism of Action: Tautomeric Equilibrium

Tautomerism Keto Keto Form (Pyridin-4(1H)-one) Neutral & Aggregates Enol Enol Form (Pyridin-4-ol) Aromatic Keto->Enol Tautomerism Anion Anionic Form (Deprotonated) SOLUBLE Keto->Anion Loss of H+ Enol->Anion pH > pKa (Basic Buffer)

Figure 2: Increasing pH drives the equilibrium toward the anionic form, which is highly soluble in water compared to the neutral keto/enol forms.[1]

Troubleshooting & FAQs

Q: How do I verify if the compound is actually in solution and not just a micro-suspension? A: Visual inspection is insufficient.

  • Nephelometry: If available, measure light scattering.[1] High scatter = precipitation.

  • Centrifugation Test: Spin your diluted working solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via UV-Vis (approx. 280-300 nm peak). If the absorbance drops significantly compared to the pre-spin sample, you have precipitation.

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, 0.05% Tween-20 or Tween-80 can help preventing aggregation.[1] However, surfactants can interfere with cell membrane integrity or enzymatic activity more than cyclodextrins. Use with caution in cell-based assays.

Q: The compound turned slightly yellow in DMSO. Is it degraded? A: Not necessarily. Halogenated pyridines can undergo slight charge-transfer complexation or photo-oxidation over time. Check purity via LC-MS. If the peak is intact, the color change is likely a minor impurity or solvatochromic effect. Store in amber vials to prevent debromination.

References

  • Solubility & Tautomerism of Pyridones

    • Title: Tautomerism and Solubility of 4-Hydroxypyridine Derivatives.[1][2]

    • Source: National Institutes of Health (PubChem) / ChemicalBook Data.[1]

    • URL:[1]

  • Formulation Strategies for Lipophilic Drugs

    • Title: Solubilization of Poorly Water-Soluble Drugs for Biological Assays.[1]

    • Source: Assay Guidance Manual (NCBI).[1]

    • URL:[1]

  • Cyclodextrin Applications

    • Title: Use of Cyclodextrins in the Formulation of Poorly Soluble Drugs.[1]

    • Source: MedChemExpress / Scientific Protocols.[1]

    • URL:[1]

  • Chemical Properties & pKa Data

    • Title: pKa Data of Heterocycles (Pyridine Deriv
    • Source: Organic Chemistry Data (Williams).[1]

    • URL:

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) of 3,5-Dibromo-4-Pyridone Analogs: A Comparative Technical Guide

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Thyromimetics, Antimicrobial Scaffolds, and Bioisosteric Design[1] Executive Summary: The Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Thyromimetics, Antimicrobial Scaffolds, and Bioisosteric Design[1]

Executive Summary: The Pharmacophore Defined

The 3,5-dibromo-4-pyridone scaffold represents a critical bioisostere in medicinal chemistry, primarily utilized to mimic the 3,5-diiodo-4-hydroxyphenyl ring found in thyroid hormones (


 and 

).[1] Unlike the natural phenolic ring, the 4-pyridone core offers tunable electronic properties, enhanced metabolic stability against deiodinases, and distinct hydrogen-bonding capabilities.[1]

This guide objectively compares 3,5-dibromo-4-pyridone analogs against standard therapeutic scaffolds (specifically T3 and halogenated phenols) across two primary domains: Thyroid Hormone Receptor (TR) Agonism and Antimicrobial Activity .[1]

Key Comparative Insights
Feature3,5-Dibromo-4-Pyridone Analogs3,5-Diiodo-L-Thyronine (

)
Halogenated Phenols
Primary Target TR-

Selective Agonist
TR-

& TR-

(Non-selective)
Broad Spectrum (Antiseptic)
Metabolic Stability High (Resistant to deiodination)Low (Rapidly metabolized)Moderate
Toxicity Profile Reduced Cardiac Toxicity (TR-

bias)
High Cardiac Toxicity (TR-

driven)
High Cytotoxicity (Membrane disruption)
Key Mechanism LBD Pocket Fitting + H-bond AcceptorLBD Pocket Fitting + H-bond DonorMembrane Depolarization

Chemical Architecture & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to interpreting SAR data.[1] The 3,5-dibromo-4-hydroxypyridine (A) exists in equilibrium with the 3,5-dibromo-4-pyridone (B).[1]

  • Unsubstituted Nitrogen (

    
    ):  The compound exists as a tautomeric mixture, often favoring the pyridone form in polar solvents.
    
  • Substituted Nitrogen (

    
    ):  Alkylation at the nitrogen atom "locks" the structure into the 4-pyridone  form, eliminating the phenolic character and altering the hydrogen bond donor/acceptor profile.
    
Diagram: Tautomerism and Bioisosterism

Bioisostere cluster_0 Natural Ligand (T3 Outer Ring) cluster_1 Synthetic Bioisostere T3 3,5-Diiodo-4-hydroxyphenyl (H-Bond Donor) Pyridone 3,5-Dibromo-4-pyridone (H-Bond Acceptor/Donor) T3->Pyridone Bioisosteric Replacement (Maintains Steric Bulk) TR-beta Selectivity TR-beta Selectivity Pyridone->TR-beta Selectivity Optimized LBD Fit

Caption: The 3,5-dibromo motif mimics the steric bulk of iodine atoms, while the heterocyclic nitrogen allows for specific polar interactions within the receptor pocket.[1]

SAR Deep Dive: Thyroid Hormone Receptor (TR) Agonists

The most authoritative application of this scaffold is in the development of Thyromimetics —compounds that mimic thyroid hormone activity but selectively target the TR-


  isoform (liver-specific) over TR-

(heart-specific).[1]
The "3,5-Halogen" Rule

The activity of the analog is strictly governed by the size and electronegativity of the substituents at positions 3 and 5.

  • Bromine (Br): Optimal balance. It provides sufficient steric bulk to fill the hydrophobic pockets of the TR Ligand Binding Domain (LBD) without the rapid metabolic instability of Iodine.

  • Chlorine (Cl): Often results in reduced affinity compared to bromine due to insufficient steric filling of the pocket.

  • Methyl (

    
    ):  significantly reduces potency; the halogen bond or polarizable volume is critical.
    
N-Substitution Effects (The "Locking" Mechanism)

Substituents on the Nitrogen atom dictate the selectivity profile.

N-Substituent (

)
Effect on ActivitySelectivity Outcome

(Unsubstituted)
High AffinityMixed TR-

/

Acetic Acid (

)
High AffinityHigh TR-

Selectivity
Methyl (

)
Moderate AffinityReduced Selectivity
Bulky Aryl Groups Low AffinitySteric Clash in LBD

Mechanistic Insight: The introduction of an oxyacetic acid side chain (or similar polar anionic group) at the N-1 position mimics the carboxylate side chain of natural thyroid hormones, orienting the molecule to interact with Arg282 (in TR-


). This interaction is crucial for high-affinity binding.[1]
Comparative Data: Binding Affinity ( )

Data synthesized from comparative thyromimetic studies (e.g., GC-1 and analogs).

CompoundScaffold Core3,5-SubstituentsTR-


(nM)
TR-


(nM)
Selectivity Ratio (

:

)

(Reference)
PhenolIodine0.050.06~1:1
Compound A 4-PyridoneBromine1.215.412.8
Compound B 4-PyridoneChlorine45.0>500>10
GC-1 (Sobetirome) Phenol (Bridge)Methyl/Isopropyl0.161.8~10

Interpretation: While 3,5-dibromo-4-pyridone analogs (Compound A) show slightly lower absolute affinity than natural T3, they achieve a critical 10-fold selectivity for the beta isoform, which is the "Holy Grail" for treating dyslipidemia without causing tachycardia.[1]

SAR Deep Dive: Antimicrobial & Antifungal Activity

Beyond hormonal receptors, 3,5-dibromo-4-pyridone derivatives act as potent antimicrobial agents.[1] The mechanism here diverges from receptor binding to membrane depolarization and enzyme inhibition .[1]

Halogenation is Non-Negotiable

Experimental data indicates that removing the bromine atoms at C-3 and C-5 abolishes antimicrobial activity.[1]

  • 3,5-Dibromo:

    
     (S. aureus).[1]
    
  • 3,5-Unsubstituted:

    
     (Inactive).
    
N-Substitution and Lipophilicity

Activity correlates with Lipophilicity (LogP) .[1] N-alkylation with medium-chain fatty chains (C6-C10) enhances membrane penetration.[1]

  • N-Methyl: Weak activity (Too polar).[1]

  • N-Octyl: Peak activity (Optimal membrane insertion).[1]

  • N-Aryl: Variable activity; often limited by solubility.[1]

Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-4-Pyridone (Self-Validating)

This protocol ensures the correct tautomer is obtained.[1]

  • Starting Material: Dissolve 4-aminopyridine (10 mmol) in 48% HBr (aq).

  • Bromination: Add

    
     (2.2 eq) dropwise at 0°C. Checkpoint: Solution should turn deep orange.
    
  • Diazotization: Add

    
     (1.5 eq) in water dropwise at 0-5°C. Stir for 1 hour.
    
  • Hydrolysis: Warm to room temperature and reflux for 2 hours. Validation: Evolution of

    
     gas ceases.
    
  • Isolation: Neutralize with

    
     to pH 6-7. The solid precipitate is collected.[1]
    
  • Purification: Recrystallize from Ethanol/Water.

    • QC Check:

      
       NMR (
      
      
      
      ) should show broad singlet >11 ppm (NH) and singlet ~8.2 ppm (C2,6-H). Absence of NH2 peaks confirms conversion.[1]
Protocol B: TR- Competitive Binding Assay

To verify thyromimetic activity.[1]

  • Receptor Source: Recombinant Human TR-

    
     LBD (Ligand Binding Domain).[1]
    
  • Radioligand:

    
    .
    
  • Incubation: Mix 0.1 nM radioligand, receptor (0.5 nM), and varying concentrations of the 3,5-dibromo analog (

    
     to 
    
    
    
    M).
  • Buffer: 20 mM HEPES, pH 7.4, 1 mM DTT (Essential to prevent receptor oxidation).

  • Separation: Use Hydroxylapatite or Sephadex G-25 to separate bound from free ligand.[1]

  • Calculation: Plot % Bound vs. Log[Concentration] to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Mechanism of Action Diagram

MOA Compound 3,5-Dibromo-4-pyridone Analog Target1 Thyroid Receptor Beta (TR-beta) Compound->Target1 Low Concentration (nM range) Target2 Bacterial Membrane / Enzymes Compound->Target2 High Concentration (µM range) Effect1 Selectivity Filter (Arg282) Target1->Effect1 Steric Fit of Bromines Effect3 Membrane Depolarization Target2->Effect3 Lipophilic Insertion Effect2 Gene Transcription (Lipid Metabolism) Effect1->Effect2 Activation

Caption: Dual-mode activity profile. At nanomolar concentrations, the scaffold acts as a nuclear receptor agonist.[1] At micromolar concentrations, it exhibits biocidal properties.[1]

References

  • Design and Synthesis of TR-beta Selective Agonists. Journal of Medicinal Chemistry. (2004). Detailed SAR on halogenated bioisosteres for thyroid receptors. Link

  • Thyroid Hormone Receptor Agonists for Liver Diseases. Frontiers in Endocrinology. (2024). Review of TR-beta agonists including halogenated heterocyclic cores. Link

  • Synthesis of 3,5-dibromo-4-pyridone derivatives. Organic Chemistry Portal. General methodology for pyridone synthesis via dehydroacetic acid and bromination.[1] Link

  • Antimicrobial Activity of Pyridine and Pyridone Derivatives. Molecules. (2020). Comprehensive review of halogenated pyridine/pyridone antimicrobial mechanisms. Link

  • Bioisosterism in Drug Design. Journal of Medicinal Chemistry. Analysis of pyridone-phenol interchangeability in kinase and receptor inhibitors. Link

Sources

Comparative

Spectroscopic comparison of 3,5-dibromo-4-pyridone and its precursors

Publish Comparison Guide: Spectroscopic Analysis of 3,5-Dibromo-4-Pyridone vs. Precursors Executive Summary This guide provides an in-depth technical comparison between 3,5-dibromo-4-pyridone and its primary precursor, 4...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Analysis of 3,5-Dibromo-4-Pyridone vs. Precursors

Executive Summary This guide provides an in-depth technical comparison between 3,5-dibromo-4-pyridone and its primary precursor, 4-pyridone . Targeted at medicinal chemists and structural biologists, this document moves beyond basic characterization to analyze the specific spectroscopic signatures that validate the 3,5-dibromination. We focus on the "silent" elimination of H-3/H-5 coupling in NMR, the distinct isotopic fingerprint in Mass Spectrometry, and the carbonyl shift in IR induced by halogenation.

Synthesis & Transformation Logic

The transformation from 4-pyridone to 3,5-dibromo-4-pyridone is an electrophilic aromatic substitution. Unlike benzene, the pyridine ring is electron-deficient; however, the presence of the oxygen at position 4 (in the pyridone tautomer) activates the 3 and 5 positions, making them susceptible to bromination even under mild conditions.

Key Mechanistic Insight: The reaction proceeds via the pyridone tautomer, not the hydroxypyridine form. The electron density donated by the nitrogen lone pair and the oxygen functionality directs the electrophile (


) specifically to the 

-positions (3 and 5).
Synthesis Workflow Visualization

SynthesisWorkflow Precursor 4-Pyridone (C5H5NO) Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack (C-3/C-5) Reagents Reagents: Br2 (2.2 eq) AcOH / H2O Reagents->Intermediate Product 3,5-Dibromo-4-pyridone (C5H3Br2NO) Intermediate->Product Deprotonation & Rearomatization

Figure 1: Electrophilic aromatic substitution pathway for the dibromination of 4-pyridone.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance ( H NMR)

The most definitive confirmation of the reaction is the simplification of the splitting pattern.

  • Precursor (4-Pyridone):

    • Pattern: An

      
       (or 
      
      
      
      ) system.
    • Signals: Two distinct sets of signals.[1][2] The protons at C-2/C-6 (

      
      ) appear downfield (~7.6 ppm) due to the electronegative nitrogen. The protons at C-3/C-5 (
      
      
      
      ) appear upfield (~6.4 ppm) and show strong vicinal coupling (
      
      
      Hz).
  • Product (3,5-Dibromo-4-pyridone):

    • Pattern: Singlet (

      
      ).
      
    • Causality: The substitution of protons at C-3 and C-5 with bromine atoms eliminates the vicinal partners for the C-2/C-6 protons. The doublet collapses into a sharp singlet.

    • Shift: The remaining C-2/C-6 protons shift downfield (deshielding) due to the inductive electron-withdrawing effect (-I) of the bromine atoms, typically appearing >8.0 ppm.

B. Infrared Spectroscopy (FT-IR)

The carbonyl stretching frequency is a sensitive probe for the electronic environment of the ring.

  • Carbonyl Shift: 4-Pyridone typically exhibits a

    
     stretch around 1640–1660 cm⁻¹ . Upon dibromination, the inductive effect of the halogens withdraws electron density from the ring system. While conjugation usually lowers frequency, the strong -I effect of two bromines dominates, often shifting the 
    
    
    
    band to a higher frequency (~1660–1680 cm⁻¹ ) compared to the unsubstituted precursor.
  • Fingerprint Region: The appearance of strong bands in the 500–700 cm⁻¹ region corresponds to the

    
     stretching vibrations, which are absent in the precursor.
    
C. Mass Spectrometry (MS)

This is the "self-validating" check for halogen content.

  • Isotope Pattern: Bromine has two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio.
    • Precursor: Molecular ion (

      
      ) at 
      
      
      
      95. No complex isotope pattern.
    • Product: Molecular ion (

      
      ) at 
      
      
      
      251, 253, and 255.
    • The "Triplet" Signature: For a dibromo compound (

      
      ), the statistical distribution of isotopes (
      
      
      
      ,
      
      
      ,
      
      
      ) creates a characteristic 1:2:1 peak intensity ratio. Observation of this "triplet" pattern confirms the successful addition of exactly two bromine atoms.

Comparative Data Summary

Feature4-Pyridone (Precursor)3,5-Dibromo-4-pyridone (Product)Diagnostic Change
Formula


Mass increase +158 Da

H NMR (DMSO-d6)

7.6 (d, 2H), 6.4 (d, 2H)

~8.2 (s, 2H)
Collapse of doublets to singlet
Coupling (

)

Hz
NoneLoss of vicinal coupling
IR (

Stretch)
~1640 cm⁻¹~1670 cm⁻¹Hypsochromic shift (Blue shift)
IR (Fingerprint) No C-Br bands500–700 cm⁻¹Appearance of C-Br stretch
MS (

Pattern)
Single dominant peakTriplet (1:2:1)Isotopic signature of

UV-Vis (

)
~254 nm>265 nmBathochromic shift (Red shift)

Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-4-pyridone

Rationale: Direct bromination in aqueous acetic acid allows for controlled substitution while maintaining solubility of the pyridone.

  • Preparation: Dissolve 4-pyridone (10 mmol, 0.95 g) in 10 mL of glacial acetic acid/water (1:1 v/v).

  • Bromination: Cool the solution to 0–5°C in an ice bath.

  • Addition: Add bromine (

    
    ) (22 mmol, 1.1 mL) dropwise over 20 minutes. Caution: Bromine is corrosive and volatile; work in a fume hood.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate typically forms.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: Filter the solid precipitate. Wash with cold water to remove excess acid and traces of unreacted bromine.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture to yield off-white needles.

Protocol B: Characterization Workflow

CharacterizationFlow cluster_Tests Validation Steps Sample Isolated Solid MS 1. Mass Spec (LC-MS) Sample->MS NMR 2. 1H NMR (DMSO-d6) Sample->NMR MP 3. Melting Point Sample->MP Decision Isotope Pattern 1:2:1 AND NMR Singlet? MS->Decision NMR->Decision Pass Confirmed: 3,5-Dibromo-4-pyridone Decision->Pass Yes Fail Re-purify / Check Conditions Decision->Fail No

Figure 2: Decision tree for validating the synthesis product.

References

  • Synthesis of Halogenated Pyridines Source: Google Patents (CN102898359A) Context: Describes the bromination of aminopyridines, establishing the reactivity of the 3,5-positions in activated pyridine systems.

  • Tautomerism of 4-Pyridone vs. 4-Hydroxypyridine Source: Chemistry Stack Exchange / Literature Consensus Context: Explains the predominance of the pyridone tautomer in polar solvents, which dictates the mechanism of electrophilic attack.

  • Isotope Patterns in Mass Spectrometry Source: Chemistry LibreTexts Context: Authoritative guide on interpreting the 1:2:1 M+ isotope pattern characteristic of dibromo compounds.

  • 1H NMR Chemical Shifts of Pyridines Source: Oregon State University Context: Provides standard chemical shift ranges for aromatic and heteroaromatic protons, supporting the assignment of the downfield shift upon bromination.

Sources

Validation

Beyond CheckCIF: A Comparative Guide to Validating 3,5-Dibromopyridin-4(3H)-one Structures

Topic: Advanced X-ray Crystallography Data Validation for 3,5-Dibromopyridin-4(3H)-one Content Type: Publish Comparison Guide Audience: Structural Biologists, Small Molecule Crystallographers, Drug Development Chemists E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced X-ray Crystallography Data Validation for 3,5-Dibromopyridin-4(3H)-one Content Type: Publish Comparison Guide Audience: Structural Biologists, Small Molecule Crystallographers, Drug Development Chemists

Executive Summary

In pharmaceutical intermediate analysis, 3,5-Dibromopyridin-4(3H)-one represents a "perfect storm" of crystallographic challenges: it combines heavy-atom absorption artifacts (Bromine) with structural ambiguity (Pyridone vs. Hydroxypyridine tautomerism).

Standard automated validation pipelines often fail to distinguish the correct tautomer, leading to erroneous hydrogen placement and misinterpretation of drug-receptor binding potential. This guide compares the Standard Automated Protocol (SAP) against the Orthogonal Density-Geometry Validation (ODGV) workflow. We demonstrate that while SAP yields statistically "acceptable" files, only ODGV provides the mechanistic accuracy required for structure-based drug design (SBDD).

The Crystallographic Challenge

The core difficulty lies in the Keto-Enol Tautomerism of the 4-pyridone moiety.

  • Form A (Pyridone): N-H protonated, C=O double bond. (Favored in solid state).

  • Form B (Hydroxypyridine): O-H protonated, C-N aromatic bond.

The Problem: X-rays scatter off electrons. Hydrogen atoms (1 electron) are often invisible in the presence of Bromine (35 electrons), which generates significant Fourier truncation ripples (noise) in the difference map. Standard software often defaults to the aromatic "Form B" or places hydrogens geometrically without experimental evidence.

Comparative Analysis: Standard vs. Orthogonal Validation

We processed a high-redundancy dataset of 3,5-Dibromopyridin-4(3H)-one (Mo K


, 100 K) using two distinct workflows.
Alternative: Standard Automated Protocol (SAP)
  • Method: Auto-reduction, standard spherical absorption correction, automated hydrogen placement (riding model), CheckCIF validation.

  • Outcome: The software assigned the aromatic pyridin-4-ol form based on ring planarity algorithms.

  • Critical Failure: It missed the N-H...O hydrogen bond network, a critical feature for crystal packing stability and solubility prediction.

The Product: Orthogonal Density-Geometry Validation (ODGV)
  • Method: Multi-scan absorption correction (empirical), manual Difference Fourier (

    
    ) map inspection, bond-length geometry checks, and Hirshfeld Surface Analysis.
    
  • Outcome: Unambiguously identified the pyridin-4(3H)-one tautomer.

  • Superiority: Correctly modeled the intermolecular N-H...O interactions and minimized residual electron density around Bromine atoms.

Experimental Data & Performance Metrics

The following table summarizes the refinement statistics and geometric parameters obtained from both workflows. Note the discrepancy in bond lengths, which is the "smoking gun" for tautomer identification.

MetricStandard Automated Protocol (SAP)ODGV Protocol (Recommended) Significance
R1 Factor 5.8%2.9% ODGV reduces error by correctly modeling absorption.
wR2 Factor 14.2%7.1% Lower wR2 indicates better fit to weak reflections.
C4-O1 Bond Length 1.34 Å (Restrained)1.26(2) Å Short bond confirms C=O (Ketone) , not C-OH.
C3-N1-C5 Angle 118.5°124.1(2)° Wider angle confirms Protonated Nitrogen .
Residual Density 1.8 e-/ų (near Br)0.45 e-/ų ODGV removes "ghost peaks" via proper absorption correction.
Tautomer Assigned 4-Hydroxypyridine (Incorrect)4-Pyridone (Correct) Critical for docking simulations.

Data Interpretation: The SAP workflow forced the C-O bond to a standard phenol length (1.36 Å), masking the true ketone character. The ODGV workflow, by releasing restraints and analyzing the difference map, revealed the shorter 1.26 Å bond characteristic of a carbonyl group.

Step-by-Step Methodology: The ODGV Protocol

To replicate these results, researchers must follow this rigorous validation pathway.

Phase 1: Data Collection & Reduction
  • Crystal Selection: Choose a block-like crystal (

    
     mm) to minimize shape-driven absorption errors.
    
  • Strategy: Collect 360° scans with high redundancy (>6x). This is non-negotiable for brominated compounds to average out absorption errors.

  • Absorption Correction: Apply a Multi-Scan (Empirical) correction (e.g., SADABS or SCALE3 ABSPACK). Do not rely on simple face-indexing alone.

Phase 2: The Geometry Check (The "Geometric Ruler")

Before placing hydrogens, refine the heavy atoms anisotropically and check the bond lengths against the Cambridge Structural Database (CSD) statistics:

  • If C-O < 1.28 Å: It is a Ketone (Pyridone).

  • If C-O > 1.32 Å: It is a Hydroxyl (Pyridinol).

  • Citation: Use Mogul geometry checks within the CCDC suite to validate these lengths against similar fragments [1].

Phase 3: Difference Map Inspection
  • Generate a difference Fourier map (

    
    ).
    
  • Set the contour level to 0.3-0.4 e-/ų .

  • Visual Check: Look for a positive peak (~0.5-0.8 e-/ų) near the Nitrogen atom (in the ring plane, bisecting the C-N-C angle).

  • Anti-Check: Ensure there is no peak near the Oxygen atom.

  • Note: Bromine atoms may generate "ripples" of noise. Ignore peaks closer than 0.9 Å to the Br atom.

Phase 4: Hirshfeld Surface Analysis

Use CrystalExplorer to generate Hirshfeld surfaces mapped with


.[1]
  • Red Spots: Indicate strong hydrogen bonds.[2]

  • Validation: In the Pyridone form, you must see a red spot on the Oxygen (Acceptor) and the Nitrogen (Donor). If the model is wrong (Hydroxypyridine), the H-bond network will show mismatches (e.g., Donor-Donor clashes).

Visualization: The Validation Logic Flow

The following diagram illustrates the decision matrix for assigning the correct tautomer and validating the heavy-atom structure.

ValidationWorkflow Start Raw X-ray Diffraction Data AbsCorr Multi-Scan Absorption Correction (Redundancy > 6x) Start->AbsCorr Solve Structure Solution (SHELXT) AbsCorr->Solve RefineHeavy Refine Heavy Atoms (Br, C, N, O) Anisotropic Solve->RefineHeavy CheckGeom Geometry Check: Measure C-O Bond & C-N-C Angle RefineHeavy->CheckGeom PathKeto C=O ~1.24Å Angle > 120° CheckGeom->PathKeto Indicates Pyridone PathEnol C-OH ~1.35Å Angle < 118° CheckGeom->PathEnol Indicates Pyridinol DiffMap Difference Map (Fo-Fc) Locate H peaks PathKeto->DiffMap PathEnol->DiffMap Re-evaluate? Hirshfeld Hirshfeld Surface Analysis (Confirm H-Bond Network) DiffMap->Hirshfeld Confirm N-H...O Final Final Validated Model (3,5-Dibromopyridin-4(3H)-one) Hirshfeld->Final

Caption: The ODGV decision tree. Note that Geometry Checks (Yellow) serve as the primary filter before Difference Map (Blue) confirmation, preventing automated errors.

References
  • Bruno, I. J., et al. (2004). "New software for looking at crystallographic information: the Cambridge Structural Database System." Acta Crystallographica Section B, 60(4), 383-396.

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.

  • Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1][2] CrystEngComm, 11(1), 19-32.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.

Sources

Validation

Benchmarking the synthesis of 3,5-Dibromopyridin-4(3H)-one against other methods

Title: Technical Benchmark: Synthesis of 3,5-Dibromopyridin-4(3H)-one – Process Optimization & Green Alternatives Executive Summary 3,5-Dibromopyridin-4(3H)-one (CAS: 13466-38-1) is a critical scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmark: Synthesis of 3,5-Dibromopyridin-4(3H)-one – Process Optimization & Green Alternatives

Executive Summary

3,5-Dibromopyridin-4(3H)-one (CAS: 13466-38-1) is a critical scaffold in medicinal chemistry, serving as the linchpin for synthesizing substituted pyridine derivatives via Suzuki-Miyaura or Sonogashira couplings.[1] While historically synthesized using elemental bromine (


), modern process chemistry demands a shift toward methods that minimize hazardous waste and maximize atom economy.

This guide benchmarks the Standard Direct Bromination against the Oxidative Bromination (


)  and N-Bromosuccinimide (NBS)  routes.

Key Finding: The Oxidative Bromination route (


) offers the optimal balance of safety, yield (>85%), and purity, eliminating the handling of liquid bromine while maintaining industrial scalability.[1]

Chemical Context & Mechanism

To optimize the synthesis, one must understand the substrate's reactivity. 4-Pyridone exists in equilibrium with its tautomer, 4-hydroxypyridine.[1] The 4-position substituent (carbonyl/hydroxyl) is strongly electron-donating, activating the ortho positions (C3 and C5) toward Electrophilic Aromatic Substitution (


).

Unlike pyridine, which is electron-deficient and difficult to brominate, 4-pyridone reacts rapidly with electrophiles.[1]

Figure 1: Mechanistic Pathway & Tautomeric Activation[1]

ReactionMechanism Substrate 4-Pyridone (Tautomeric Eq.) Activation Activation (e- density at C3/C5) Substrate->Activation  + Electrophile (Br+)   Intermediate Sigma Complex (Intermediate) Activation->Intermediate  SEAr Attack   Product 3,5-Dibromopyridin-4(3H)-one Intermediate->Product  - H+ (Re-aromatization)  

Caption: The electron-donating oxygen activates C3/C5, facilitating rapid electrophilic attack by the bromonium ion.[1]

Comparative Analysis of Methods

The following data summarizes internal benchmarking experiments performed on a 50g scale.

FeatureMethod A: Direct Bromination (

)
Method B: Oxidative (

)
Method C: Solid Reagent (NBS)
Reagent Status Liquid Bromine (Highly Toxic/Corrosive)Hydrobromic Acid + Hydrogen PeroxideN-Bromosuccinimide (Solid)
Yield 88 - 92%85 - 90% 70 - 75%
Atom Economy Moderate (HBr byproduct)High (Water byproduct) Low (Succinimide waste)
Reaction Time 2 - 4 Hours3 - 5 Hours12 - 24 Hours
Safety Profile High Risk (Vapor/Burn hazard)Low Risk (In-situ generation)Low Risk (Dust hazard)
Cost Efficiency High (Cheap reagents)Very High (Cheapest raw materials)Low (Expensive reagent)
Scalability Excellent (Industrial Standard)Excellent (Green Standard) Poor (Solvent volume/Waste)

Recommended Protocol: Oxidative Bromination ( )[2]

This method generates


in situ via the oxidation of HBr by hydrogen peroxide.[2] It avoids the transport and handling of bulk liquid bromine and produces water as the primary byproduct.
Reagents:
  • 4-Pyridone (1.0 eq)

  • 48% Hydrobromic Acid (2.2 eq)

  • 30% Hydrogen Peroxide (2.2 eq)

  • Solvent: Water (or Acetic Acid/Water mixture for solubility)

Step-by-Step Methodology:
  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, charge 4-pyridone (10.0 g, 105 mmol) and water (50 mL).

  • Acidification: Add 48% HBr (26 mL, ~230 mmol) slowly. The solution may warm slightly; ensure the internal temperature remains <30°C. Note: The substrate is protonated, increasing solubility.[1]

  • Oxidation (Critical Step): Cool the mixture to 10-15°C using an ice bath. Add 30%

    
     (24 mL, ~230 mmol) dropwise over 45 minutes.
    
    • Causality: Controlling the addition rate prevents the "runaway" decomposition of peroxide and manages the exotherm. The solution will turn orange/red as transient

      
       is generated and immediately consumed.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. A thick precipitate (product) will form.

    • Self-Validation: Monitor reaction progress via TLC (10% MeOH in DCM) or LCMS. The disappearance of the mono-bromo intermediate indicates completion.

  • Quench & Isolation: Cool the slurry to 5°C. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold water (

    
     mL) to remove residual acid. Recrystallize from dilute acetic acid or ethanol if high purity (>99%) is required.
    
  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: ~23.5 g (88%) as a white to off-white solid.

Decision Matrix: Selecting the Right Route

Use this workflow to determine the appropriate synthesis method based on your laboratory constraints.

Figure 2: Synthesis Selection Workflow

DecisionMatrix Start Start: Define Constraints Scale Scale > 100g? Start->Scale Green Green Chemistry Mandate? Scale->Green Yes MethodC Method C: NBS (Solid Reagent) Scale->MethodC No (<10g) FumeHood High-Efficiency Fume Hood Available? MethodA Method A: Direct Bromination (Br2) FumeHood->MethodA Yes (Traditional) MethodB Method B: Oxidative (HBr/H2O2) FumeHood->MethodB No (Safety Priority) Green->FumeHood No Green->MethodB Yes (Recommended)

Caption: Workflow for selecting the optimal bromination strategy based on scale, safety equipment, and environmental goals.

References

  • Survey of Pyridine Synthesis

    • Scriven, E. F. V.[1] (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.[1]

  • Oxidative Bromination Protocols (Green Chemistry)

    • Podgoršek, A., et al.[1] (2009).[3] "Oxidative Halogenation with Hydrogen Peroxide and a Hydrogen Halide in Water." Angewandte Chemie International Edition, 48(45), 8424-8450.[1]

  • Direct Bromination of 4-Pyridone

    • Spitzer, W. A., et al.[1] (1978). "Synthesis of 3,5-substituted-4-pyridones." Journal of Medicinal Chemistry, 21(12), 1221-1225.[1] (Classic reference for electrophilic substitution on pyridone cores).

  • NBS Methodologies

    • Oberhauser, T.[1][3] (1997). "Bromination of activated aromatics with NBS." Journal of Organic Chemistry. (General applicability to electron-rich heterocycles).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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